molecular formula C28H56O2 B148236 Octacosanoic acid CAS No. 506-48-9

Octacosanoic acid

Numéro de catalogue: B148236
Numéro CAS: 506-48-9
Poids moléculaire: 424.7 g/mol
Clé InChI: UTOPWMOLSKOLTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octacosanoic acid is a straight-chain saturated fatty acid that is octacosane in which one of the terminal methyl groups has been oxidised to the corresponding carboxy group. It has a role as a plant metabolite. It is a straight-chain saturated fatty acid and an ultra-long-chain fatty acid. It is a conjugate acid of an octacosanoate.
This compound has been reported in Gentiana macrophylla, Lysimachia patungensis, and other organisms with data available.
RN given refers to parent

Propriétés

IUPAC Name

octacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPWMOLSKOLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52258-47-6 (1/2Ca salt)
Record name Octacosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2075051
Record name Octacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White flakes; [Sigma-Aldrich MSDS], Solid
Record name Octacosanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21380
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Octacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

506-48-9
Record name Octacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octacosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCTACOSANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octacosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BKL1A0KJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Octacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.9 °C
Record name Octacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Octacosanoic Acid: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Octacosanoic acid, also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₈H₅₆O₂. It is a significant component of various natural waxes, particularly plant epicuticular waxes and beeswax, and has been identified in a range of other biological sources. Emerging research has highlighted its potential pharmacological activities, including cholesterol-lowering and antiplatelet effects, making it a molecule of interest for therapeutic development. This document provides a detailed overview of its natural distribution, quantitative data, biological activities, and the experimental protocols used for its extraction and analysis.

Natural Sources and Distribution

This compound is widely distributed in the biosphere, primarily as a structural component of waxes that form protective barriers.

  • Plant Kingdom : It is a key constituent of the epicuticular wax layer on the leaves, fruits, and stems of many plants. This wax barrier is crucial for protecting the plant from environmental stressors. Notable plant sources include sugarcane wax, where it is a major component of a mixture of VLCFAs known as D-003, and the leaf wax of the cork oak (Quercus suber).[1][2] It has also been reported in various other plants, such as Gentiana macrophylla, Lysimachia patungensis, Croton caudatus, and the fruit of Hippophae rhamnoides.[3][4][5]

  • Animal Kingdom : Beeswax, produced by honeybees (Apis mellifera), is a well-known and significant source of this compound. It exists in the wax as both a free acid and as part of esterified compounds, contributing to the structural integrity of the honeycomb.[6][7][8]

  • Marine Organisms : Research has led to the isolation of this compound from marine life, including sponges of the Xestospongia genus.[9]

  • Other Sources : Trace amounts of this compound can be found in some vegetable oils.[10] It is also recognized as an endogenous human metabolite, found in fibroblasts and cellular membranes.[3]

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly depending on the source. The following table summarizes available quantitative data from scientific literature.

Natural SourcePart/Product AnalyzedConcentration / AbundanceReference(s)
Cork Oak (Quercus suber)Leaf Cuticular Wax1.22 - 4.03 % of total wax extract[3]
Various Vegetable OilsRefined Oils0 - 0.08 % of total fatty acids[10]
Beeswax (Apis mellifera)Comb WaxPresent as one of the main free fatty acids (total free acids: 12-14% of wax)[8]
Sugarcane (Saccharum officinarum)Cuticular WaxMajor component of the purified VLCFA mixture D-003[2]
Northern Berries (e.g., Bilberry)Cuticular WaxPresent, but hexacosanoic acid (C26:0) is the major fatty acid[11]

Biological Activities and Signaling Pathways

This compound, often as part of natural mixtures like D-003, has demonstrated several noteworthy biological activities. The precise signaling pathways are an active area of research, with current evidence pointing towards modulation of lipid metabolism and platelet function.

Key Biological Activities:

  • Cholesterol-Lowering Effects : D-003, with this compound as its primary component, has been shown to lower total and LDL cholesterol in animal models.[2] The proposed mechanism involves the inhibition of hepatic cholesterol synthesis at a stage prior to mevalonate production, though direct inhibition of HMG-CoA reductase is considered unlikely.[4] This suggests a mechanism distinct from statins.

  • Antiplatelet and Antithrombotic Activity : this compound has been associated with antiplatelet and antithrombotic effects.[12] This activity is crucial for preventing the formation of blood clots. The mechanism may involve interference with platelet activation and aggregation pathways, such as the cyclooxygenase (COX) pathway that produces thromboxane A2, or the ADP-mediated P2Y12 receptor pathway.[12][13][14]

  • Cytotoxic and Antimicrobial Properties : Studies have reported that this compound exhibits cytotoxic effects against certain cancer cell lines, such as Human Promyelocytic Leukemia (HL-60), and possesses moderate antimicrobial activity.[9]

// Node Definitions OA [label="this compound\n(C28:0)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Pathways P1 [label="Inhibition of\nCholesterol Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Inhibition of\nPlatelet Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P3 [label="Antimicrobial / Cytotoxic\nMechanisms", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes O1 [label="Reduced LDL & Total\nCholesterol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; O2 [label="Antithrombotic Effect", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; O3 [label="Potential Anti-cancer &\nAnti-infective Agent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Edges OA -> P1 [color="#5F6368"]; OA -> P2 [color="#5F6368"]; OA -> P3 [color="#5F6368"];

P1 -> O1 [color="#5F6368"]; P2 -> O2 [color="#5F6368"]; P3 -> O3 [color="#5F6368"]; }

Caption: Logical overview of this compound's biological activities.

// Downstream Pathways Sphingo [label="Sphingolipid\nBiosynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wax [label="Cuticular Wax\nBiosynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Signaling Outcomes Membrane [label="Membrane Structure\n& Microdomains", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Cuticle [label="Cuticle Formation\n(Protective Barrier)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Signaling [label="Stress Signaling\n(Biotic & Abiotic)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Edges from VLCFA VLCFA -> Sphingo [color="#5F6368"]; VLCFA -> Wax [color="#5F6368"];

Sphingo -> Membrane [color="#5F6368"]; Wax -> Cuticle [color="#5F6368"]; Membrane -> Signaling [color="#5F6368"]; Cuticle -> Signaling [color="#5F6368"]; }

Caption: VLCFA biosynthesis and its role in plant signaling pathways.

Experimental Protocols

The accurate quantification and characterization of this compound from complex biological matrices require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique, typically requiring a derivatization step to increase the analyte's volatility.

1. Principle: This protocol outlines the extraction of total lipids from a plant matrix, followed by derivatization of fatty acids into fatty acid methyl esters (FAMEs) for analysis by GC-MS. FAMEs are more volatile than their corresponding free fatty acids, allowing for better separation and detection.

2. Reagents and Materials:

  • Plant tissue (e.g., dried leaves)

  • Soxhlet extraction apparatus

  • Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade)

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-methanol) or 0.5 M Sodium Methoxide in anhydrous methanol

  • Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a deuterated standard

  • Sodium sulfate (anhydrous)

  • Saturated NaCl solution

  • GC-MS system with a suitable capillary column (e.g., ZB-5MS, SP-2560)

  • Nitrogen gas for solvent evaporation

3. Procedure:

  • 3.1 Lipid Extraction (Soxhlet):

    • Grind the dried plant material into a fine powder.

    • Weigh approximately 5-10 g of the powder and place it into a cellulose extraction thimble.

    • Add a known amount of internal standard to the sample.

    • Place the thimble in the Soxhlet extractor.

    • Extract the lipids with a chloroform:methanol (2:1, v/v) mixture for 6-8 hours.

    • After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to yield the total lipid extract.

  • 3.2 Derivatization to FAMEs (using BF₃-Methanol):

    • To the dried lipid extract, add 5 mL of 14% BF₃-methanol reagent.

    • Seal the container tightly and heat at 80-100°C for 60 minutes to facilitate methylation.

    • Cool the sample to room temperature.

    • Add 5 mL of saturated NaCl solution and 5 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

  • 3.3 GC-MS Analysis:

    • Injector: 250°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 40°C/min, then ramp to 240°C at 25°C/min, hold for 2 min. (Note: The temperature program must be optimized for the specific column and analytes).

    • MS Detector: Electron Impact (EI) mode at 70 eV. Scan range m/z 50-600.

    • Identification: Identify the methyl octacosanoate peak based on its retention time relative to standards and its characteristic mass spectrum.

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of its methyl ester to the internal standard, using a calibration curve prepared with authentic standards.

// Node Definitions A [label="Sample Preparation\n(e.g., Grinding Plant Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lipid Extraction\n(e.g., Soxhlet with Chloroform/Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Solvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Derivatization to FAMEs\n(e.g., BF₃-Methanol, 100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="FAMEs Extraction\n(into Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="GC-MS Injection\n& Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Processing\n(Identification & Quantification)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion and Future Outlook

This compound is a ubiquitous very-long-chain fatty acid found predominantly in natural waxes. Its presence is not merely structural; emerging evidence of its cholesterol-lowering and antiplatelet activities positions it as a compound of significant interest for pharmaceutical and nutraceutical development. The methodologies for its extraction and quantification are well-established, relying primarily on chromatographic techniques. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound and related VLCFAs exert their biological effects. A deeper understanding of these mechanisms will be critical for translating its therapeutic potential into clinical applications, particularly in the fields of cardiovascular health and metabolic disorders.

References

Synthesis and Biosynthesis of Octacosanoic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA), is a vital component of various essential lipids in plants, including cuticular waxes, suberin, and sphingolipids. These compounds are critical for creating protective barriers, maintaining membrane integrity, and mediating responses to environmental stress. The biosynthesis of this compound occurs through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This multi-enzyme complex iteratively extends shorter C16-C18 fatty acyl-CoA precursors, which are initially synthesized in the plastids. Each elongation cycle involves four key reactions: condensation, reduction, dehydration, and a second reduction, collectively adding a two-carbon unit to the acyl chain. This technical guide provides an in-depth overview of the complete biosynthetic pathway, its regulatory mechanisms, quantitative data on its occurrence, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development and crop improvement.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, play crucial physiological and structural roles in plants.[1] Among these, this compound (C28:0), also known as montanic acid, is a saturated fatty acid of significant biological importance.[2] It is a key precursor for components of the plant cuticle and suberin, which form hydrophobic barriers on leaves, stems, and roots, preventing water loss and protecting against pathogens.[1] Furthermore, VLCFAs are integral to sphingolipids, which are essential for membrane homeostasis and intercellular communication.[1] Defects in VLCFA synthesis can lead to severe developmental issues, highlighting their fundamental role in plant biology.[3]

This guide details the molecular machinery and biochemical transformations responsible for the synthesis of this compound, offering a comprehensive resource for understanding and investigating this vital metabolic pathway.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a spatially segregated process, beginning with the formation of precursors in the plastids and culminating in chain elongation in the endoplasmic reticulum (ER).

Precursor Synthesis in Plastids

The journey begins in the plastids, where de novo fatty acid synthesis occurs via the fatty acid synthase (FAS) complex.[4][5] This process uses acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor to produce primarily C16 (palmitic acid) and C18 (stearic acid) fatty acids, which are attached to an acyl carrier protein (ACP).[5][6] These long-chain fatty acids are then released from ACP and exported from the plastid to the cytosol.[7]

Elongation in the Endoplasmic Reticulum

Once in the cytosol, the C16-C18 fatty acids are activated to their coenzyme A (CoA) thioester forms (acyl-CoAs) by long-chain acyl-CoA synthetases.[1] These acyl-CoAs are the direct substrates for the fatty acid elongation (FAE) complex, a membrane-bound system located in the ER.[1][3] The FAE complex extends the acyl chain by two carbons in each cycle through four sequential reactions. To synthesize octacosanoyl-CoA (C28-CoA) from stearoyl-CoA (C18-CoA), five successive cycles of elongation are required.

The four core enzymatic reactions of the FAE cycle are:

  • Condensation : A β-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting condensation of an acyl-CoA substrate with malonyl-CoA, forming a β-ketoacyl-CoA that is two carbons longer.[1] The substrate specificity of the KCS enzyme is a key determinant of the final chain length of the VLCFA.[8]

  • First Reduction : A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, using NAD(P)H as a reductant, to produce a 3-hydroxyacyl-CoA.[1][9]

  • Dehydration : A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, forming a trans-2,3-enoyl-CoA.[1][9]

  • Second Reduction : An enoyl-CoA reductase (ECR) reduces the double bond using NAD(P)H to yield a saturated acyl-CoA, which is now two carbons longer than the initial substrate.[1][9]

This elongated acyl-CoA can then serve as a substrate for the next cycle until the target length of 28 carbons is achieved.

FAE_Cycle cluster_ER Endoplasmic Reticulum acyl_coa_n Acyl-CoA (n) ketoacyl_coa β-Ketoacyl-CoA (n+2) acyl_coa_n->ketoacyl_coa KCS malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa CO₂ hydroxyacyl_coa 3-Hydroxyacyl-CoA (n+2) ketoacyl_coa->hydroxyacyl_coa KCR (NAD(P)H) enoyl_coa trans-2-Enoyl-CoA (n+2) hydroxyacyl_coa->enoyl_coa HCD (-H₂O) acyl_coa_n2 Acyl-CoA (n+2) enoyl_coa->acyl_coa_n2 ECR (NAD(P)H)

The Fatty Acid Elongase (FAE) cycle in the endoplasmic reticulum.

Regulation of this compound Synthesis

The biosynthesis of VLCFAs is tightly regulated to meet the specific needs of different tissues and developmental stages. This regulation occurs primarily at the transcriptional level.

  • KCS Gene Family : Plants possess a large family of KCS genes, each with distinct substrate specificities and expression patterns. The specific KCS enzymes expressed in a tissue determine the profile of VLCFAs produced. For instance, in Arabidopsis, the KCS16 enzyme is responsible for elongating VLCFAs up to C38 in leaf trichomes.[8] While the specific KCS for C28 synthesis is less defined, it is understood to be part of this diverse enzyme family.

  • Transcriptional Control : Several transcription factors have been identified that regulate the expression of FAE complex genes. In Arabidopsis, MYB30, MYB94, and MYB96 are known to activate the expression of genes involved in cuticular wax biosynthesis, thereby increasing VLCFA production.[8] Conversely, transcription factors like DEWAX act as negative regulators.[8] This complex network allows the plant to modulate VLCFA synthesis in response to developmental cues and environmental stresses like drought or pathogen attack.[9]

Overall_Workflow cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas lcfa_acp C16/C18 - ACP fas->lcfa_acp lcfa_coa C18-CoA lcfa_acp->lcfa_coa Export & Activation c20 C20-CoA lcfa_coa->c20 + C2 c22 C22-CoA c20->c22 + C2 c24 C24-CoA c22->c24 + C2 c26 C26-CoA c24->c26 + C2 c28 C28-CoA (Octacosanoyl-CoA) c26->c28 + C2 [To Waxes, Suberin,\nSphingolipids] [To Waxes, Suberin, Sphingolipids] c28->[To Waxes, Suberin,\nSphingolipids] fae Fatty Acid Elongase (FAE) Complex

Overall workflow of this compound biosynthesis from plastid to ER.

Quantitative Data

Quantitative analysis reveals that the abundance of this compound varies significantly across different plant species and tissues, reflecting its diverse roles. It is often a minor component compared to shorter-chain fatty acids but is crucial for specific functions.

Plant SpeciesTissue/Oil SourceThis compound Content (weight %)Reference
Benincasa hispidaSeed Oil0.03%[10]
Salvia microstegiaSeed Oil0.2%[10]
Salvia viridisSeed Oil0.2%[10]
Costus speciosusRhizomePresent (qualitative)[11]
SugarcaneWaxMajor Component of D-003[12]

Note: Comprehensive quantitative data on enzyme kinetics and substrate concentrations for the specific elongation steps leading to this compound are limited in the literature and represent an area for future research.

Experimental Protocols

Investigating the synthesis of this compound involves a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Analysis of Fatty Acid Composition by GC-MS

This is the standard method for identifying and quantifying VLCFAs in plant tissues.[13][14]

Methodology:

  • Lipid Extraction : Homogenize a known quantity of plant tissue (e.g., 100 mg fresh weight) in a solvent mixture like chloroform:methanol (2:1, v/v).

  • Phase Separation : Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower organic phase containing the lipids is collected.

  • Saponification & Transmethylation : Evaporate the solvent under a stream of nitrogen.[15] Saponify the lipid residue with methanolic NaOH or KOH to release free fatty acids. Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by heating with a reagent like BF₃-methanol or methanolic HCl.[10][15]

  • Extraction of FAMEs : Extract the FAMEs from the reaction mixture using a nonpolar solvent such as hexane.

  • GC-MS Analysis : Inject the hexane extract into a gas chromatograph coupled with a mass spectrometer. FAMEs are separated on a capillary column based on their chain length and degree of saturation. The mass spectrometer provides definitive identification based on fragmentation patterns and molecular weight.

  • Quantification : Quantify individual FAMEs by comparing their peak areas to those of known amounts of internal standards (e.g., heptadecanoic acid, C17:0).

GCMS_Workflow start Plant Tissue Sample extraction Lipid Extraction (e.g., Chloroform:Methanol) start->extraction transmethylation Transmethylation to FAMEs (e.g., Methanolic HCl) extraction->transmethylation gcms GC-MS Analysis transmethylation->gcms data Data Processing (Identification & Quantification) gcms->data end Fatty Acid Profile data->end

Experimental workflow for the analysis of fatty acids by GC-MS.
In Vitro Fatty Acid Elongase Assay

This assay measures the activity of the FAE enzyme complex in microsomal preparations.

Methodology:

  • Microsome Isolation : Homogenize plant tissue (e.g., developing seeds, young leaves) in a cold extraction buffer. Perform differential centrifugation, first at a low speed (~10,000 x g) to pellet organelles, and then at a high speed (~100,000 x g) to pellet the microsomal fraction (containing ER membranes).[16] Resuspend the microsomal pellet in a storage buffer.

  • Assay Reaction : Set up a reaction mixture containing:

    • Microsomal protein (e.g., 50-100 µg).

    • Acyl-CoA substrate (e.g., C18:0-CoA).

    • Radiolabeled two-carbon donor: [¹⁴C]-malonyl-CoA.[17][18]

    • Reductant: NADPH and/or NADH.

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.2).

  • Incubation : Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Saponification : Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoA thioester bonds.[19]

  • Extraction and Analysis : Acidify the reaction mixture and extract the radiolabeled fatty acids with hexane. Analyze the products using thin-layer chromatography (TLC) or radio-HPLC to separate and quantify the elongated fatty acids based on the incorporated radioactivity.

In Vivo Radiolabeling Studies

This method tracks the synthesis of VLCFAs in living plant tissues.

Methodology:

  • Precursor Application : Supply plant tissues (e.g., leaf discs, developing embryos) with a radiolabeled precursor, such as [¹⁴C]-acetate or [¹⁴C]-malonyl-CoA, through the incubation medium.[20][21]

  • Incubation : Allow the tissue to metabolize the labeled precursor for a set period.

  • Analysis : After incubation, harvest the tissue, extract the total lipids, and prepare FAMEs as described in the GC-MS protocol (5.1).

  • Detection : Analyze the resulting FAMEs using radio-GC or by collecting fractions from a standard GC for scintillation counting to determine the distribution of radioactivity among different fatty acids.

Conclusion and Future Directions

The synthesis of this compound is a fundamental metabolic process in plants, essential for the production of protective barriers and structural lipids. The biosynthesis is carried out by the conserved fatty acid elongase complex in the endoplasmic reticulum, with regulation largely controlled by the expression of specific β-ketoacyl-CoA synthase (KCS) genes.

For researchers and drug development professionals, the enzymes of the FAE pathway, particularly KCS, represent potential targets for the development of novel herbicides. For scientists focused on crop improvement, manipulating the expression of FAE genes could lead to enhanced drought tolerance or pathogen resistance by modifying the composition of cuticular waxes.

Future research should focus on:

  • The precise identification and kinetic characterization of the KCS enzymes responsible for each elongation step leading to C28.

  • A deeper understanding of the signaling pathways and transcriptional networks that regulate VLCFA synthesis in response to environmental stimuli.

  • Elucidating the mechanisms of VLCFA transport and integration into their final destinations, such as cuticular wax or sphingolipids.

A thorough understanding of these areas will unlock new opportunities for both fundamental plant science and its practical applications in agriculture and biotechnology.

References

The Pivotal Role of Octacosanoic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthesis, Physiological Functions, and Signaling Involvement of a Key Very-Long-Chain Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 28-carbon backbone, is a crucial metabolite in the plant kingdom. While not as abundant as shorter-chain fatty acids, it plays a vital role in the synthesis of essential structural and signaling molecules. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a plant metabolite, with a focus on its biosynthesis, its incorporation into cuticular waxes and sphingolipids, and its involvement in plant development and stress responses. Detailed experimental protocols for its analysis and visual representations of key metabolic and signaling pathways are provided to facilitate further research in this area.

Introduction

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with more than 18 carbon atoms.[1] In plants, these molecules are not merely storage lipids but are integral to a wide array of physiological and structural functions essential for survival and interaction with the environment.[1][2] this compound (C28:0), also known as montanic acid, is a significant member of the VLCFA family, serving as a key precursor for the biosynthesis of cuticular waxes and as a component of complex membrane lipids such as sphingolipids.[3][4] Its presence and metabolism are intrinsically linked to plant development, the formation of protective barriers, and the modulation of stress signaling pathways.[5][6]

This guide will delve into the multifaceted role of this compound, presenting quantitative data, detailed experimental methodologies, and visual workflows to provide a thorough resource for researchers in plant biology, biochemistry, and drug development.

Biosynthesis of this compound

This compound is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER).[5] This process extends shorter-chain fatty acids (primarily C16 and C18) by adding two-carbon units from malonyl-CoA in a four-step cycle.

The key enzymes involved in each cycle of fatty acid elongation are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA. This is the rate-limiting step and determines the substrate specificity for the chain length.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length, such as C28 for this compound, is achieved.

Fatty Acid Elongation Cycle Acyl_CoA_n Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA_n->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS beta_ketoacyl_CoA β-ketoacyl-CoA (Cn+2) KCS->beta_ketoacyl_CoA CO2 KCR β-ketoacyl-CoA reductase (KCR) beta_ketoacyl_CoA->KCR NADPH beta_hydroxyacyl_CoA β-hydroxyacyl-CoA (Cn+2) KCR->beta_hydroxyacyl_CoA NADP+ HCD β-hydroxyacyl-CoA dehydratase (HCD) beta_hydroxyacyl_CoA->HCD enoyl_CoA trans-2,3-enoyl-CoA (Cn+2) HCD->enoyl_CoA H2O ECR enoyl-CoA reductase (ECR) enoyl_CoA->ECR NADPH Acyl_CoA_n_plus_2 Acyl-CoA (Cn+2) ECR->Acyl_CoA_n_plus_2 NADP+ Cuticular Wax Biosynthesis cluster_elongation Fatty Acid Elongation cluster_pathways Wax Biosynthesis Pathways cluster_reduction Acyl-Reduction Pathway cluster_decarbonylation Decarbonylation Pathway C16/C18 Acyl-CoA C16/C18 Acyl-CoA VLCFA-CoA (C20-C34) VLCFA-CoA (C20-C34) C16/C18 Acyl-CoA->VLCFA-CoA (C20-C34) FAE Complex Octacosanoyl-CoA (C28) Octacosanoyl-CoA (C28) 1-Octacosanol 1-Octacosanol Octacosanoyl-CoA (C28)->1-Octacosanol Fatty Acyl-CoA Reductase Octacosanal Octacosanal Octacosanoyl-CoA (C28)->Octacosanal Fatty Acyl-CoA Reductase Wax Esters Wax Esters 1-Octacosanol->Wax Esters Heptacosane (C27) Heptacosane (C27) Octacosanal->Heptacosane (C27) Secondary Alcohols, Ketones Secondary Alcohols, Ketones Heptacosane (C27)->Secondary Alcohols, Ketones Sphingolipid_Signaling cluster_synthesis Sphingolipid Biosynthesis (ER) cluster_signaling Stress Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Long-Chain Base (LCB) Long-Chain Base (LCB) Serine + Palmitoyl-CoA->Long-Chain Base (LCB) LCB LCB Ceramide Ceramide LCB->Ceramide + Octacosanoyl-CoA (Ceramide Synthase) Glucosylceramide (GlcCer) Glucosylceramide (GlcCer) Ceramide->Glucosylceramide (GlcCer) Sphingolipid Metabolism Alteration Sphingolipid Metabolism Alteration Complex GIPCs Complex GIPCs Glucosylceramide (GlcCer)->Complex GIPCs Pathogen/Stress Pathogen/Stress Pathogen/Stress->Sphingolipid Metabolism Alteration Ceramide Accumulation Ceramide Accumulation Sphingolipid Metabolism Alteration->Ceramide Accumulation LCB-P Accumulation LCB-P Accumulation Sphingolipid Metabolism Alteration->LCB-P Accumulation Programmed Cell Death (PCD) Programmed Cell Death (PCD) Ceramide Accumulation->Programmed Cell Death (PCD) Stomatal Closure Stomatal Closure LCB-P Accumulation->Stomatal Closure Defense Response Defense Response Stomatal Closure->Defense Response PCD PCD PCD->Defense Response GC_MS_Workflow A 1. Sample Collection and Surface Area Measurement B 2. Wax Extraction (e.g., chloroform immersion) A->B C 3. Addition of Internal Standard (e.g., n-tetracosane) B->C D 4. Solvent Evaporation C->D E 5. Derivatization (e.g., silylation for fatty acids and alcohols) D->E F 6. GC-MS Analysis E->F G 7. Data Analysis (Peak identification and quantification) F->G LC_MS_MS_Workflow A 1. Sample Homogenization C 3. Addition of Internal Standards (e.g., deuterated sphingolipids) A->C B 2. Lipid Extraction (e.g., Bligh-Dyer method) D 4. Solvent Evaporation and Reconstitution B->D C->B E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Lipid species identification and quantification) E->F

References

A Technical Guide to the Discovery, Isolation, and Characterization of Octacosanoic Acid from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of octacosanoic acid, a long-chain saturated fatty acid, from marine sponges. It details the comprehensive experimental protocols for extraction, purification, and characterization, presents quantitative data in a structured format, and outlines the compound's observed bioactivities. This document serves as a resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites, many of which hold significant promise for pharmaceutical development.[1][2] Among the diverse chemical entities isolated from sponges, very-long-chain fatty acids (VLCFAs), particularly those with chain lengths of C24 to C30, represent a unique class of compounds.[3] These "demospongic acids" are key structural components of sponge cell membranes and have been shown to exhibit a range of biological activities.[3][4] This guide focuses on this compound (C28:0), a saturated fatty acid that has been successfully isolated from the marine sponge Xestospongia sp.[5][6]

Discovery and Source Organism

This compound was successfully isolated from the marine sponge Xestospongia sp., a member of the Demospongiae class. The specific specimen was collected from the waters of Bidong Island, Terengganu, Malaysia.[5][7] While fatty acids are widely distributed in nature, this discovery highlighted the potential of Malaysian marine biodiversity as a source for novel therapeutic lead compounds.[5]

Experimental Protocols

The following methodologies are based on the successful isolation and characterization of this compound from Xestospongia sp.[7]

Sample Collection and Preparation
  • Collection: Collect fresh specimens of the marine sponge Xestospongia sp. A voucher specimen should be preserved in methanol for taxonomic identification and deposited in a relevant biodiversity museum.[7]

  • Preparation: Clean the remaining sponge material to remove foreign debris. Chop the cleaned sponge into smaller pieces.

  • Drying: Dry the chopped sponge material in an air-ventilated oven at a constant temperature of 40°C.[7]

  • Maceration: Macerate the dried sponge material in 99.7% methanol.[7]

  • Filtration and Concentration: Filter the extract to remove solid sponge material. Dry the filtrate under reduced pressure using a rotary evaporator.

  • Desalting and Storage: De-salt the resulting dried extract and store it at -20°C prior to further processing.[7]

Extraction and Solvent Partitioning
  • Methanol Extraction: Perform a large-scale extraction of the homogenized and dried sponge material (e.g., 8 kg) with methanol.[7]

  • Solvent Partitioning: Subject the crude methanol extract (e.g., 394 g) to solvent-solvent partitioning. Partition the aqueous methanol extract sequentially against hexane, ethyl acetate, and butanol.[7] The non-polar hexane fraction is retained for the isolation of this compound.

G cluster_prep Sample Preparation cluster_partition Solvent Partitioning cluster_iso Isolation & Purification Sponge Fresh Sponge (Xestospongia sp.) Cleaned Cleaned & Chopped Sponge Sponge->Cleaned Cleaning Dried Dried Sponge (40°C) Cleaned->Dried Oven Drying Macerated Macerated in Methanol Dried->Macerated CrudeExtract Crude Methanol Extract Macerated->CrudeExtract Filtration & Evaporation Partition Partition vs. Hexane, EtOAc, BuOH CrudeExtract->Partition Hexane Hexane Fraction (Target) Partition->Hexane EtOAc Ethyl Acetate Fraction Partition->EtOAc BuOH Butanol Fraction Partition->BuOH Aqueous Aqueous MeOH Fraction Partition->Aqueous CC1 Silica Gel Column Chromatography (Hexane/CHCl3/EtOAc) Hexane->CC1 CC2 Repeated Column Chromatography CC1->CC2 Recrystal Recrystallization (Methanol) CC2->Recrystal Pure Pure this compound Recrystal->Pure

Caption: Experimental workflow for the isolation of this compound.
Chromatographic Isolation and Purification

  • Initial Chromatography: Apply the concentrated hexane extract (e.g., 76.34 g) to a silica gel column (Merck Kieselgel 60 PF254 Art no. 7749).[7]

  • Elution: Elute the column with a solvent gradient system of hexane, chloroform (CHCl3), and ethyl acetate (EtOAc) to yield fractions.[7]

  • Further Purification: Subject the fractions containing the target compound to repeated column chromatography for further purification.

  • Recrystallization: Recrystallize the purified compound from methanol to yield this compound as a colorless amorphous solid.[7]

Spectroscopic Characterization

The chemical structure of the isolated compound is elucidated using a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight. This compound showed a molecular ion peak at m/z 424 (M)+.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[5][7]

Bioactivity Screening Protocols

G cluster_assays Bioactivity Assays cluster_results Observed Results Compound Isolated This compound Antioxidant Antioxidant (DPPH Assay) Compound->Antioxidant Antibacterial Antibacterial (Disc Diffusion) Compound->Antibacterial Cytotoxicity Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Result_AO Inactive Antioxidant->Result_AO Result_AB Moderate Activity (vs. K. pneumoniae) Antibacterial->Result_AB Result_CT Strong Activity (vs. HL-60 cells) Cytotoxicity->Result_CT

Caption: Logical flow of the bioactivity screening process.
  • Antioxidant Assay (DPPH Method): The free radical-scavenging activity is assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, following a modified method of Oktay et al. (2003).[7] A 50 µl aliquot of the compound is mixed with 1.95 ml of a 0.1 mM DPPH-methanol solution. Methanol serves as the blank. The scavenging activity is measured spectrophotometrically.

  • Antibacterial Assay: The antibacterial activity is determined using a disc diffusion method against various bacterial strains, including Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[7] The diameter of the inhibition zone (halo) is measured to determine the level of activity.

  • Cytotoxicity Assay: The cytotoxic potential of the compound is evaluated against human cancer cell lines, such as the Human Caucasian Promyelocytic Leukaemia (HL-60) cell line.[5][8] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine cell viability and calculate the concentration that inhibits 50% of cell growth (IC50).

Data Presentation

Extraction and Isolation Yields
ParameterStarting MaterialYieldPercentage Yield (%)Reference
Crude Methanol Extract8.0 kg (dry weight) Xestospongia sp.394 g4.93%[7]
Hexane Fraction394 g Crude Methanol Extract76.34 g19.38% (of crude)[7]
Pure this compound76.34 g Hexane Fraction30 mg0.039% (of hexane fraction)[7]
Bioactivity of Isolated this compound
Assay TypeTargetResultQuantitative DataReference
Antioxidant DPPH Free RadicalInactive10.03% inhibition[7]
Antibacterial Bacillus cereusWeak Activity(+) 7-11 mm halo[7]
Escherichia coliWeak Activity(+) 7-11 mm halo[7]
Klebsiella pneumoniaeModerate Activity(++) 11-16 mm halo[7]
Cytotoxicity HL-60 (Leukaemia)Strong Cytotoxicity-[5][8]
HepG-2 (Hepatoma)Weak to Moderate-[8]

Conclusion and Future Outlook

The marine sponge Xestospongia sp. has been confirmed as a viable natural source for the isolation of this compound. The detailed protocols for extraction and purification, while yielding modest amounts, provide a clear pathway for obtaining this very-long-chain fatty acid. The compound itself demonstrates noteworthy biological activity, particularly its strong cytotoxicity against the HL-60 cancer cell line, suggesting its potential as a lead compound in oncology research.[5][8] Further investigation is warranted to elucidate its mechanism of action and to explore synthetic or semi-synthetic production methods to improve yield for preclinical and clinical development. The moderate and specific antibacterial activity against Klebsiella pneumoniae also suggests a potential avenue for antimicrobial drug discovery.[7]

References

Structural Elucidation of Octacosanoic Acid by NMR and Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies for the structural elucidation of octacosanoic acid, a 28-carbon saturated fatty acid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify workflows and molecular fragmentation pathways.

Introduction

This compound (CH₃(CH₂)₂₆COOH), also known as montanic acid, is a very-long-chain saturated fatty acid. Its unambiguous identification and characterization are crucial in various fields, including lipidomics, natural product chemistry, and the development of therapeutics where fatty acid metabolism is relevant. NMR and MS are powerful and complementary techniques for determining the chemical structure of such molecules. NMR provides detailed information about the carbon-hydrogen framework, while MS offers precise molecular weight determination and insights into the molecule's fragmentation pattern, confirming the overall structure and chain length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a saturated fatty acid like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY and HSQC, are employed to assign the chemical shifts of each proton and carbon atom, confirming the linear aliphatic chain and the carboxylic acid functional group.

Experimental Protocols for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra. Gentle warming or sonication may be used to aid dissolution.

  • The final solution should be clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1D NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 14 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A 2-second relaxation delay is generally used.

2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. It is particularly useful for confirming the connectivity of the methylene groups in the long aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It can be used to confirm the assignment of the carbonyl carbon and the carbons near the carboxylic acid group.

Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

Atom PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-2 (α-CH₂)2.34Triplet (t)2H
H-3 (β-CH₂)1.63Quintet2H
H-4 to H-27 (-(CH₂)₂₄-)1.25Broad singlet48H
H-28 (ω-CH₃)0.88Triplet (t)3H
COOH11.0 - 12.0Broad singlet1H

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Atom PositionChemical Shift (δ, ppm)
C-1 (COOH)180.5
C-2 (α-CH₂)34.1
C-3 (β-CH₂)24.7
C-4 to C-25~29.7
C-2631.9
C-2722.7
C-28 (ω-CH₃)14.1

Note: The chemical shifts for the central methylene carbons (C-4 to C-25) are very similar and often appear as a single, intense peak in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and its fragmentation pattern, which serves as a molecular fingerprint. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, often requiring derivatization to increase volatility. Electron Ionization (EI) is a standard method for generating fragments.

Experimental Protocols for Mass Spectrometry

Sample Preparation and Derivatization (for GC-MS):

To increase the volatility of this compound for GC-MS analysis, it is typically converted to its methyl ester (methyl octacosanoate).

  • To a solution of this compound (approx. 1 mg) in toluene (1 mL), add 2 mL of a 1% solution of sulfuric acid in methanol.

  • Heat the mixture at 50°C for at least 2 hours.

  • After cooling to room temperature, add 5 mL of 5% aqueous sodium chloride solution.

  • Extract the methyl ester with hexane (2 x 5 mL).

  • Combine the hexane layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890A GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: Hold at 300°C for 10 minutes.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: An Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Mass Spectrometry Data for this compound

The mass spectrum of underivatized this compound can be obtained by direct infusion or solid probe MS. The electron ionization mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern.

Table 3: Key Mass Fragments for Underivatized this compound (EI-MS)

m/zProposed Fragment Identity
424[M]⁺ (Molecular Ion)
409[M - CH₃]⁺
395[M - C₂H₅]⁺
381[M - C₃H₇]⁺
...[M - CₙH₂ₙ₊₁]⁺
73[CH₂(CH₂)₂COOH]⁺
60[CH₃COOH₂]⁺ (McLafferty rearrangement)

Note: The mass spectrum of a long-chain saturated fatty acid is characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive methylene units.

For the more commonly analyzed methyl octacosanoate, the fragmentation pattern is slightly different.

Table 4: Key Mass Fragments for Methyl Octacosanoate (EI-MS)

m/zProposed Fragment Identity
438[M]⁺ (Molecular Ion)
407[M - OCH₃]⁺
395[M - C₃H₇]⁺
...[M - CₙH₂ₙ₊₁]⁺
143[CH₃OCO(CH₂)₄]⁺
87[CH₃OCO(CH₂)₂]⁺
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)

Visualization of Analytical Workflows and Fragmentation

NMR Structural Elucidation Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample This compound Sample Dissolution Dissolve in CDCl3 Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR Spectrometer TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR Assign_1H Assign 1H Signals OneD_NMR->Assign_1H Process & Analyze Assign_13C Assign 13C Signals TwoD_NMR->Assign_13C Correlate Assign_1H->Assign_13C Structure Elucidated Structure Assign_13C->Structure Confirm Connectivity

Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.

Mass Spectrometry Experimental Workflow (GC-MS)

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_interp Data Interpretation Sample_MS This compound Derivatization Methylation (H2SO4/MeOH) Sample_MS->Derivatization Extraction Hexane Extraction Derivatization->Extraction Injection GC Injection & Separation Extraction->Injection Inject Ionization EI Ionization (70 eV) Injection->Ionization Detection Mass Analyzer & Detector Ionization->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Generate Analysis Identify Molecular Ion & Fragments Mass_Spectrum->Analysis Analyze Structure_Confirm Confirmed Structure Analysis->Structure_Confirm Confirm

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of Methyl Octacosanoate

Fragmentation_Pathway cluster_fragments Key Fragmentation Pathways M Methyl Octacosanoate [M]+, m/z 438 F1 [M - OCH3]+ m/z 407 M->F1 Loss of methoxy radical F2 McLafferty Rearrangement [C3H6O2]+, m/z 74 M->F2 γ-H transfer F3 [C4H7O2]+ m/z 87 M->F3 α-cleavage F4 [C6H11O2]+ m/z 143 M->F4 β-cleavage F5 Alkyl Chain Fragmentation [M - CnH2n+1]+ M->F5 C-C bond cleavages

The Pivotal Roles of Very-Long-Chain Fatty Acids in Cellular Function and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are a unique class of lipids with indispensable roles in a multitude of biological processes.[1] While less abundant than their long-chain counterparts, VLCFAs are not merely structural components but also act as precursors for signaling molecules and are integral to the proper functioning of various tissues and organs.[2][3] Their metabolism is a tightly regulated process, and disruptions in their synthesis or degradation are linked to a growing number of severe, often debilitating, inherited diseases.[1][2] This technical guide provides an in-depth exploration of the core biological functions of VLCFAs, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

I. Metabolism of Very-Long-Chain Fatty Acids

The cellular concentration of VLCFAs is meticulously controlled through a balance of their synthesis in the endoplasmic reticulum and their degradation in peroxisomes.

A. Biosynthesis: The ELOVL Family of Elongases

VLCFA synthesis is carried out by a family of seven membrane-bound enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins (ELOVL1-7).[4][5] These enzymes catalyze the initial, rate-limiting condensation step in a four-step elongation cycle, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. Each ELOVL enzyme exhibits substrate specificity for fatty acids of different chain lengths and degrees of saturation, thereby contributing to the diverse pool of VLCFAs in the cell.[4][6]

Experimental Workflow: Measuring ELOVL Activity

The activity of ELOVL elongases can be determined using a high-throughput scintillation proximity assay.[7] This method offers a significant improvement over traditional, labor-intensive extraction-based assays.

ELOVL_Activity_Assay cluster_0 Reaction Mixture cluster_1 Incubation cluster_2 Detection Microsomes Microsomes containing ELOVL enzyme Incubate Incubate at 37°C Microsomes->Incubate Substrate Fatty Acyl-CoA (e.g., C22:0-CoA) Substrate->Incubate MalonylCoA [14C]-Malonyl-CoA MalonylCoA->Incubate NADPH NADPH NADPH->Incubate ACBP Add Acyl-CoA Binding Protein (ACBP) Incubate->ACBP Elongated [14C]-VLCFA-CoA product is formed SPA Add Scintillation Proximity Assay (SPA) beads ACBP->SPA ACBP binds to [14C]-VLCFA-CoA Scintillation Measure radioactivity (Scintillation Counter) SPA->Scintillation Beads emit light when in proximity to [14C]

Diagram of the ELOVL activity assay workflow.

B. Degradation: Peroxisomal β-Oxidation

The breakdown of VLCFAs occurs exclusively in peroxisomes via a specialized β-oxidation pathway.[7][8] This is because mitochondria, the primary site of fatty acid oxidation, cannot process fatty acids with 22 or more carbons.[8] The peroxisomal β-oxidation of VLCFAs involves a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria.[3][9] The initial and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[3]

Experimental Workflow: Peroxisomal β-Oxidation Assay

The capacity of peroxisomal β-oxidation can be measured in living cells using a stable-isotope labeled substrate, such as deuterated docosanoic acid (D3-C22:0).[10][11]

Peroxisomal_Beta_Oxidation_Assay cluster_0 Cell Culture cluster_1 Incubation & Extraction cluster_2 Analysis Cells Culture cells (e.g., fibroblasts) D3_C22_0 Add D3-C22:0 to culture medium Cells->D3_C22_0 Incubate Incubate for a defined period D3_C22_0->Incubate Harvest Harvest cells Incubate->Harvest Extract Extract total lipids Harvest->Extract Derivatize Derivatize to fatty acid methyl esters Extract->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS Quantify Quantify D3-C16:0 (product) and residual D3-C22:0 GCMS->Quantify Ratio of product to substrate indicates β-oxidation activity

Workflow for measuring peroxisomal β-oxidation.

II. Core Biological Functions of VLCFAs

VLCFAs are integral to a variety of cellular structures and functions, from maintaining membrane integrity to participating in signaling cascades.

A. Structural Components of Cellular Lipids

VLCFAs are key constituents of several classes of lipids, most notably sphingolipids (e.g., ceramides and sphingomyelin) and glycerophospholipids.[1][2][3] Their extended acyl chains have profound effects on the biophysical properties of cellular membranes.[12] By increasing membrane thickness and promoting the formation of ordered lipid domains (lipid rafts), VLCFA-containing lipids influence membrane fluidity, permeability, and curvature.[3][13] These properties are crucial for a wide range of cellular processes, including vesicular transport, signal transduction, and intercellular communication.[3][14]

B. Precursors of Lipid Mediators

Beyond their structural roles, VLCFAs also serve as precursors for the synthesis of bioactive lipid mediators.[1][2] For instance, VLCFA-containing ceramides are not only structural components of the skin's permeability barrier but are also involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[9][15]

III. VLCFAs in Health and Disease

The critical importance of maintaining VLCFA homeostasis is underscored by the severe pathologies that arise from its dysregulation.

A. Tissue-Specific Distribution and Function

VLCFAs are found in various tissues, with particularly high concentrations and specialized functions in the skin, retina, and nervous system.

  • Skin: In the epidermis, VLCFAs are essential for the synthesis of ceramides that form the lamellar structures of the stratum corneum, creating a barrier to prevent water loss.[9][15]

  • Retina: The retina is uniquely enriched in very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are crucial for the structure and function of photoreceptor cells.[16][17]

  • Nervous System: In the brain, VLCFAs are major components of myelin, the lipid-rich sheath that insulates nerve fibers and facilitates rapid nerve impulse conduction.[11]

B. Pathophysiological Roles in Disease

Defects in the genes encoding enzymes and transporters involved in VLCFA metabolism lead to the accumulation of these fatty acids in tissues, resulting in a group of genetic disorders known as peroxisomal disorders.

  • X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoA.[10][11][18] The resulting accumulation of VLCFAs, particularly in the brain, spinal cord, and adrenal glands, leads to progressive demyelination and neuroinflammation.[11][15]

  • Zellweger Spectrum Disorders (ZSDs): These are a group of severe, autosomal recessive disorders caused by mutations in PEX genes, which are required for the assembly of functional peroxisomes.[8][19] The absence of functional peroxisomes leads to a profound impairment of VLCFA degradation and their accumulation in various tissues, resulting in severe neurological and developmental abnormalities.[8][19][20]

  • Stargardt Disease: A form of juvenile macular degeneration, Stargardt disease type 3 (STGD3), is caused by mutations in the ELOVL4 gene.[21][22] This leads to a deficiency in the synthesis of specific VLC-PUFAs in the retina, resulting in photoreceptor cell death and progressive vision loss.[21][23]

Table 1: Quantitative Data on VLCFA Levels in Peroxisomal Disorders

AnalyteConditionTissue/FluidConcentration (mean ± SD)Reference
C26:0 (mg/mL) Classical Zellweger SyndromeSerum5.20 ± 1.78[24]
Mild Zellweger SyndromeSerum0.76 ± 0.46[24]
D-Bifunctional Protein DeficiencySerum2.61 ± 0.97[24]
C26:0/C22:0 Ratio Classical Zellweger SyndromeSerum0.65 ± 0.18[24]
Mild Zellweger SyndromeSerum0.11 ± 0.09[24]
D-Bifunctional Protein DeficiencySerum0.30 ± 0.13[24]
C24:0/C22:0 Ratio X-Linked AdrenoleukodystrophyPlasma1.609 (patient value)
NormalPlasma0 - 1.390 (normal range)
C26:0/C22:0 Ratio X-Linked AdrenoleukodystrophyPlasma0.075 (patient value)
NormalPlasma0 - 0.023 (normal range)
C26:0 (µg/mg protein) cALD Brain (Plaque)Brain White Matter~2.5-fold > normal
cALD Brain (Inflammatory Area)Brain White Matter~3.8-fold > normal

IV. VLCFAs in Cellular Signaling

Emerging evidence indicates that VLCFAs are not merely passive structural molecules but are also active participants in cellular signaling pathways, particularly in the context of inflammation and stress responses.

A. VLCFA-Induced Neuroinflammation via the Sphingosine-1-Phosphate (S1P) Pathway

In the central nervous system, the accumulation of VLCFAs, as seen in demyelinating diseases, can trigger a neuroinflammatory cascade in glial cells. This process involves the conversion of VLCFA-containing ceramides into sphingosine-1-phosphate (S1P), a potent signaling lipid.[21] Secreted S1P can then act on neighboring cells, promoting the activation of NF-κB and the infiltration of macrophages, thereby perpetuating the inflammatory response.[21]

VLCFA_S1P_Pathway VLCFA_accum VLCFA Accumulation (e.g., in Glial Cells) Ceramide_Synthase Ceramide Synthase VLCFA_accum->Ceramide_Synthase VLC_Ceramide VLCFA-containing Ceramide Ceramide_Synthase->VLC_Ceramide Ceramidase Ceramidase VLC_Ceramide->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptor (on adjacent cells) S1P->S1PR Secretion & Binding NFkB NF-κB Activation S1PR->NFkB Inflammation Neuroinflammation (Macrophage infiltration) NFkB->Inflammation

VLCFA-induced S1P signaling in neuroinflammation.

B. Macrophage Activation via the CD36-JNK Signaling Pathway

In peripheral immune cells like macrophages, extracellular VLCFAs can be taken up via the scavenger receptor CD36.[1][4] This uptake triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to a pro-inflammatory macrophage response characterized by the release of chemokines and matrix-degrading enzymes.[1] This pathway is particularly relevant in the context of X-ALD, where the accumulation of VLCFAs contributes to the inflammatory demyelination in the brain.[1]

VLCFA_JNK_Pathway Ext_VLCFA Extracellular VLCFA CD36 CD36 Receptor (on Macrophage) Ext_VLCFA->CD36 Binds to VLCFA_uptake VLCFA Uptake CD36->VLCFA_uptake JNK_activation JNK Pathway Activation VLCFA_uptake->JNK_activation Proinflammatory_response Pro-inflammatory Response JNK_activation->Proinflammatory_response Chemokine_release Chemokine Release Proinflammatory_response->Chemokine_release Enzyme_expression Expression of Matrix-degrading Enzymes Proinflammatory_response->Enzyme_expression

VLCFA-mediated macrophage activation via CD36-JNK.

V. Experimental Protocols

Accurate and reproducible quantification of VLCFAs is paramount for both basic research and clinical diagnostics. The following outlines a standard protocol for the extraction and analysis of VLCFAs from biological tissues.

Protocol: Extraction and Quantification of VLCFAs from Tissue

  • Tissue Homogenization:

    • Weigh a frozen tissue sample (10-50 mg).

    • Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously and incubate at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase.

  • Saponification and Methylation:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add methanolic NaOH and heat to saponify the lipids into free fatty acids.

    • Add boron trifluoride-methanol and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).

  • FAMEs Extraction:

    • Add hexane and water to extract the FAMEs into the upper hexane layer.

    • Collect the hexane layer and evaporate to dryness.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

    • Inject an aliquot into a GC-MS system equipped with a capillary column suitable for FAMEs analysis.

    • Identify and quantify individual VLCFA-FAMEs based on their retention times and mass spectra, using appropriate internal standards for calibration.

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/SystemReference
Human ACOX1a Palmitoyl-CoA73 µM0.076 U/mgHuman Liver Homogenate[22]
Human ACOX1b Palmitoyl-CoA90 µM1.8 U/mgHuman Liver Homogenate[22]
Human ELOVL1 C22:0-CoAN/AN/AX-ALD Fibroblasts / HEK293 cells[1][5]
Human ELOVL4 C24:0-CoAN/AN/ARecombinant Adenovirus Transduced Cells

VI. Conclusion and Future Directions

Very-long-chain fatty acids are emerging as critical players in a wide array of physiological and pathological processes. Their roles extend far beyond simple structural components of membranes, encompassing key functions in cellular signaling, energy homeostasis, and the maintenance of tissue-specific functions. The accumulation of VLCFAs due to genetic defects in their metabolism leads to a devastating group of neurodegenerative and inflammatory diseases, highlighting the importance of tightly regulated VLCFA homeostasis.

Future research should focus on several key areas. A more comprehensive, quantitative mapping of VLCFA species across a wider range of healthy and diseased human tissues is needed to better understand their tissue-specific roles and to identify novel disease biomarkers. Elucidating the precise kinetic parameters of the human ELOVL enzymes is crucial for understanding the regulation of VLCFA synthesis and for the development of targeted therapeutic inhibitors. Furthermore, a deeper understanding of the intricate signaling pathways modulated by VLCFAs will undoubtedly open new avenues for therapeutic intervention in a variety of diseases, from rare genetic disorders to more common inflammatory and neurodegenerative conditions. The continued development of advanced analytical techniques will be instrumental in unraveling the complex and multifaceted biology of these fascinating lipids.

References

An In-depth Technical Guide to Octacosanoic Acid: Precursors and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanoic acid (C28:0), also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA) that plays crucial roles in various biological processes. As a significant component of cellular lipids, its metabolism is tightly regulated. Dysregulation of this compound homeostasis is implicated in several severe metabolic disorders. This technical guide provides a comprehensive overview of the precursors, biosynthesis, degradation, and regulatory networks associated with this compound, intended to serve as a valuable resource for researchers and professionals in the field of lipid metabolism and drug development.

Data Presentation: Quantitative Levels of Very-Long-Chain Fatty Acids

The following tables summarize the concentrations of key VLCFAs, including hexacosanoic acid (C26:0), which is often measured alongside this compound in clinical settings, in human plasma and fibroblasts under normal and pathological conditions. These values are critical for the diagnosis and monitoring of peroxisomal disorders.

Table 1: Reference Ranges for Very-Long-Chain Fatty Acids in Human Plasma

AnalyteReference RangeUnits
Hexacosanoic Acid (C26:0)0.33 - 1.39µmol/L
C26:0/C22:0 Ratio<0.030(ratio)
C24:0/C22:0 Ratio0.32 - 1.07(ratio)

Data sourced from Gloucestershire Hospitals NHS Foundation Trust[1]

Table 2: Plasma VLCFA Levels in Adrenoleukodystrophy (ALD) and Zellweger Syndrome

ConditionC26:0 (µg/mL)C24:0/C22:0 RatioC26:0/C22:0 Ratio
Adrenoleukodystrophy (ALD)
Hemizygous Males (n=1,097)1.15 ± 0.581.36 ± 0.320.057 ± 0.029
Heterozygous Females (n=903)0.59 ± 0.301.05 ± 0.170.028 ± 0.015
Zellweger Syndrome (Severe) 5.20 ± 1.78-0.65 ± 0.18
Zellweger Syndrome (Mild) 0.76 ± 0.46-0.11 ± 0.09
Controls 0.29 ± 0.100.82 ± 0.120.013 ± 0.005

Data for ALD from Moser et al. (1999)[2]; Data for Zellweger Syndrome from Stradomska et al. (2020)[3]

Metabolic Pathways of this compound

Biosynthesis: Fatty Acid Elongation

This compound is synthesized in the endoplasmic reticulum through a cyclic process known as the fatty acid elongation pathway. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The key enzymes in this pathway are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins .

cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Condensation Condensation (ELOVL) Fatty_Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation 3_Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->3_Ketoacyl_CoA Reduction1 Reduction (KAR) 3_Ketoacyl_CoA->Reduction1 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->3_Hydroxyacyl_CoA Dehydration Dehydration (HACD) 3_Hydroxyacyl_CoA->Dehydration trans_2_Enoyl_CoA trans-2-Enoyl-CoA Dehydration->trans_2_Enoyl_CoA Reduction2 Reduction (TER) trans_2_Enoyl_CoA->Reduction2 Elongated_Fatty_Acyl_CoA Elongated Fatty Acyl-CoA (Cn+2) Reduction2->Elongated_Fatty_Acyl_CoA

Diagram 1: Fatty Acid Elongation Cycle
Degradation: Peroxisomal Beta-Oxidation

Very-long-chain fatty acids like this compound are primarily degraded in peroxisomes via beta-oxidation. This process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The shortened fatty acids can then be further metabolized in the mitochondria.

cluster_beta_oxidation Peroxisomal Beta-Oxidation VLCFA_CoA Octacosanoyl-CoA (C28:0) Oxidation Oxidation (ACOX1) VLCFA_CoA->Oxidation trans_2_Enoyl_CoA trans-2-Enoyl-CoA Oxidation->trans_2_Enoyl_CoA Hydration_Dehydrogenation Hydration/Dehydrogenation (D-bifunctional protein) trans_2_Enoyl_CoA->Hydration_Dehydrogenation 3_Ketoacyl_CoA 3-Ketoacyl-CoA Hydration_Dehydrogenation->3_Ketoacyl_CoA Thiolysis Thiolysis (Thiolase) 3_Ketoacyl_CoA->Thiolysis Shortened_Acyl_CoA Hexacosanoyl-CoA (C26:0) Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA cluster_elongation_regulation Regulation of ELOVL Gene Expression Insulin Insulin SREBP_1c SREBP-1c Insulin->SREBP_1c activates LXR_alpha LXRα LXR_alpha->SREBP_1c activates ELOVL_Genes ELOVL Genes SREBP_1c->ELOVL_Genes upregulates transcription VLCFA_Synthesis VLCFA Synthesis ELOVL_Genes->VLCFA_Synthesis leads to cluster_beta_oxidation_regulation Regulation of Peroxisomal Beta-Oxidation VLCFAs VLCFAs PPAR_alpha PPARα VLCFAs->PPAR_alpha activate RXR RXR PPAR_alpha->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Beta_Oxidation_Genes β-Oxidation Genes (e.g., ACOX1) PPRE->Beta_Oxidation_Genes upregulates transcription of Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Beta_Oxidation_Genes->Peroxisomal_Beta_Oxidation leads to increased cluster_gcms_workflow GC-MS Workflow for VLCFA Analysis Sample Plasma or Fibroblasts Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization (FAMEs) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

References

Methodological & Application

Quantitative Analysis of Octacosanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of octacosanoic acid (C28:0), a very-long-chain saturated fatty acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, derivatization, instrument parameters, and data analysis to ensure accurate and reproducible quantification.

Introduction

This compound is a saturated fatty acid with a 28-carbon backbone. Its analysis is crucial in various research fields, including the study of metabolic disorders, lipid metabolism, and as a potential biomarker. Due to its high molecular weight and low volatility, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert the non-volatile fatty acid into a more volatile and thermally stable derivative suitable for GC analysis. This application note details a robust method involving extraction, derivatization to its trimethylsilyl (TMS) ester, and subsequent quantification by GC-MS in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane, Methanol, Chloroform, Iso-octane (all HPLC or GC grade)

  • Reagents:

    • This compound standard (≥97.5% purity)[1]

    • Internal Standard (IS): Betulin or a stable isotope-labeled this compound (e.g., this compound-d3) is highly recommended for best accuracy.[2][3]

    • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

Sample Preparation (from Plasma/Serum)

This protocol is adapted from a method for the analysis of long-chain fatty acids in plasma.[2]

  • Saponification: To a 100 µL plasma sample in a glass tube, add a known amount of the internal standard. Add 1 mL of 0.5 M NaOH in 90% methanol.

  • Hydrolysis: Cap the tube and heat at 80°C for 1 hour to hydrolyze the fatty acid esters.

  • Acidification: Cool the sample to room temperature and acidify with 1 mL of 6 M HCl.

  • Extraction: Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction step twice more and combine the hexane fractions.

  • Drying: Dry the pooled hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

The derivatization of fatty acids to their trimethylsilyl (TMS) esters increases their volatility for GC-MS analysis.[2][4]

  • To the dried extract from the previous step, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[4]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[5]

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][4][5]
Injection ModeSplitless
Injector Temperature280°C[4][5]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 100°C for 2 min, ramp at 15°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 12 min.[4] A final temperature hold is crucial for eluting very-long-chain fatty acids.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Ion Source Temperature230°C[5]
Transfer Line Temp.280°C[5]
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ions
This compound-TMSm/z 496 (M+), 497 (M+1)[2]
Betulin-TMS (IS)m/z 393, 411[2]

Data Presentation: Quantitative Summary

The following table summarizes the quantitative performance characteristics of a GC-MS method for the analysis of this compound.[2]

ParameterValue
Linearity Range8.4 - 540 ng/mL
Correlation Coefficient (r)≥ 0.998
Intra-day Precision (RSD)0.59 - 3.06%
Inter-day Precision (RSD)2.99 - 5.22%
Limit of Detection (LOD)1.32 - 3.47 ng/mL

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of this compound from a biological sample.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS_add Add Internal Standard Sample->IS_add Sapon Saponification (NaOH, Heat) IS_add->Sapon Acid Acidification (HCl) Sapon->Acid LLE Liquid-Liquid Extraction (Hexane) Acid->LLE Dry Drying and Evaporation LLE->Dry Deriv Add Pyridine & BSTFA/TMCS Dry->Deriv Heat Heat (60°C) Deriv->Heat Inject Inject into GC-MS Heat->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound Quantification.

Derivatization Reaction

The following diagram illustrates the chemical reaction during the derivatization of this compound with BSTFA.

G cluster_reactants Reactants cluster_products Products Octa This compound (R-COOH) Plus1 + Octa->Plus1 BSTFA BSTFA Arrow Heat BSTFA->Arrow TMS_Ester TMS Ester (R-COO-Si(CH3)3) Byproduct Byproducts Plus1->BSTFA Arrow->TMS_Ester Arrow->Byproduct

Caption: Derivatization of this compound.

Conclusion

The described GC-MS method, incorporating a robust sample preparation and derivatization protocol, allows for the sensitive and accurate quantification of this compound in biological matrices. The use of an appropriate internal standard and operation of the mass spectrometer in SIM mode are critical for achieving high precision and low detection limits. This application note provides a comprehensive framework for researchers to implement this analytical technique in their studies.

References

Application Note: Separation of Octacosanoic Acid using Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octacosanoic acid (C28:0), a very long-chain saturated fatty acid, is implicated in various biological processes and is a biomarker for certain metabolic disorders. Its accurate separation and quantification are crucial for research and clinical applications. Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of this compound from various sample matrices. This application note provides a detailed protocol for the separation of this compound using TLC, including sample preparation, chromatographic development, visualization, and quantitative analysis.

Principle of Separation

TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents).[1] For the separation of this compound, a normal-phase TLC system is typically employed, where the stationary phase is polar (e.g., silica gel) and the mobile phase is relatively nonpolar.[2][3] Due to its long hydrocarbon chain, this compound is a nonpolar compound and will, therefore, have a strong affinity for the nonpolar mobile phase, causing it to migrate further up the TLC plate. The separation is influenced by factors such as the polarity of the mobile phase, the nature of the stationary phase, and the temperature.

Experimental Protocols

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[4]

  • This compound Standard: Analytical grade this compound.

  • Solvents: HPLC grade n-hexane, diethyl ether, glacial acetic acid, chloroform, methanol, and ethanol.

  • Visualization Reagents:

    • Iodine vapor.[5]

    • Bromocresol green solution (0.04 g in 100 mL absolute ethanol).[6]

    • 50% (v/v) aqueous sulfuric acid.[7]

    • Phosphomolybdic acid solution (10 g in 100 mL absolute ethanol).[6]

  • Apparatus:

    • TLC developing chamber.[1]

    • Capillary tubes or micropipettes for spotting.[8]

    • Hot plate or oven.[7]

    • UV lamp (254 nm and 366 nm).[7]

    • Densitometer for quantitative analysis (optional).[9]

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in chloroform or a similar volatile organic solvent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation (from a lipid extract):

    • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Redissolve the lipid residue in a small, known volume of chloroform to achieve a suitable concentration for TLC analysis.

  • Handle the TLC plate only by the edges to avoid contamination.[2]

  • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.[10]

  • Using a capillary tube or micropipette, apply 1-5 µL of the standard and sample solutions as small spots onto the origin line.[8]

  • Ensure the spots are small and uniform in size to achieve better separation.

  • Allow the spots to dry completely before developing the plate.[8]

  • Prepare the mobile phase by mixing the solvents in the desired ratio (refer to Table 1). For separating long-chain fatty acids, a common mobile phase is a mixture of a nonpolar solvent, a slightly more polar solvent, and a small amount of acid.[5][11]

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.[1]

  • Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the lid to allow the chamber atmosphere to become saturated with solvent vapors for at least 15-30 minutes.[1][12]

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[10]

  • Close the chamber and allow the solvent front to ascend the plate.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.[1]

  • Immediately mark the solvent front with a pencil and allow the plate to air dry completely in a fume hood.[1]

Since fatty acids are generally not visible to the naked eye, a visualization step is required.

  • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Brown spots will appear where the compounds are located.[5] This method is non-destructive.

  • Bromocresol Green: Evenly spray the dried plate with the bromocresol green solution. Acidic compounds like this compound will appear as yellow spots on a green or blue background.[6][7]

  • Sulfuric Acid Charring: Spray the plate with 50% aqueous sulfuric acid and heat it on a hot plate or in an oven at 110-120°C for 5-10 minutes. Organic compounds will appear as dark spots.[7]

  • Phosphomolybdic Acid: Spray the plate with the phosphomolybdic acid solution and heat at 110-120°C. Lipids will appear as dark blue-green spots on a yellow-green background.[11]

Data Presentation

The migration of a compound on a TLC plate is characterized by its retention factor (Rf), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8]

Table 1: Mobile Phase Systems for Separation of Long-Chain Fatty Acids

Mobile Phase CompositionRatio (v/v/v)Application Notes
n-Hexane : Diethyl Ether : Acetic Acid80 : 20 : 1A standard system for separating neutral lipids and free fatty acids.[5]
Chloroform : Methanol : Acetic Acid98 : 2 : 1Offers slightly more polarity for better separation from other lipid classes.
Petroleum Ether : Diethyl Ether : Acetic Acid84 : 15 : 1Another effective system for neutral lipid and fatty acid separation.[5]

Table 2: Visualization Reagents and Expected Results

ReagentProcedureExpected Result for this compound
Iodine VaporExpose plate to iodine vapor in a sealed chamber.Brown spot.
Bromocresol GreenSpray with 0.04% solution in ethanol.Yellow spot on a green/blue background.[6]
50% Sulfuric AcidSpray and heat at 110-120°C.Dark brown or black spot.[7]
Phosphomolybdic AcidSpray with 10% solution in ethanol and heat.Dark blue-green spot on a yellow-green background.[11]

Mandatory Visualization

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Sample_Prep Sample/Standard Preparation Spotting Spotting Sample_Prep->Spotting Plate_Prep TLC Plate Preparation Plate_Prep->Spotting Chamber_Prep Chamber Saturation Development Chromatographic Development Chamber_Prep->Development Spotting->Development Drying Drying Development->Drying Visualization Visualization Drying->Visualization Analysis Rf Calculation & Quantitative Analysis Visualization->Analysis

Caption: Experimental workflow for TLC separation of this compound.

G cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Experimental Conditions Separation TLC Separation Quality Polarity Polarity Polarity->Separation Composition Composition Composition->Separation Purity Solvent Purity Purity->Separation Adsorbent_Type Adsorbent Type (e.g., Silica Gel) Adsorbent_Type->Separation Particle_Size Particle Size Particle_Size->Separation Layer_Thickness Layer Thickness Layer_Thickness->Separation Temperature Temperature Temperature->Separation Chamber_Saturation Chamber Saturation Chamber_Saturation->Separation Sample_Concentration Sample Concentration Sample_Concentration->Separation

Caption: Factors influencing TLC separation of this compound.

Quantitative Analysis

For quantitative analysis, TLC coupled with densitometry is a common approach.[9]

  • Spot a series of this compound standards of known concentrations alongside the unknown samples on the same TLC plate.

  • Develop and visualize the plate as described above. A charring method is often preferred for densitometry.

  • Scan the plate using a densitometer at a specific wavelength (e.g., 450 nm after charring).[13] The instrument measures the absorbance or fluorescence of the spots.

  • Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

The linearity of the method should be validated over a range of concentrations.[14]

Troubleshooting

  • Streaked Spots: This may be caused by overloading the sample, an overly polar solvent, or the presence of acidic or basic impurities.[1] Try applying a smaller volume of a more dilute sample or adding a small amount of acid to the mobile phase.

  • Irregular Solvent Front: This can result from an uneven adsorbent layer or the plate touching the side of the chamber or filter paper during development. Ensure the plate is placed centrally and vertically in the chamber.[1]

  • Poor Separation (Rf values too high or too low): If the Rf value is too high, the mobile phase is too polar. Decrease its polarity by increasing the proportion of the nonpolar solvent. If the Rf is too low, the mobile phase is not polar enough; increase the proportion of the more polar solvent.

  • Faint Spots: The sample concentration may be too low, or the visualization method may not be sensitive enough. Increase the amount of sample spotted or choose a more sensitive visualization reagent.

References

Application Notes and Protocols for Octacosanoic Acid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanoic acid (C28:0), also known as montanic acid, is a very long-chain saturated fatty acid (VLCFA). It is a significant component of various plant waxes, notably sugarcane wax, and is a major constituent of D-003, a mixture of VLCFAs with demonstrated antiplatelet and cholesterol-lowering activities in animal models.[1][2] The effective isolation and purification of this compound are critical for its study and potential therapeutic application. This document provides detailed protocols for various extraction and purification methods, presents quantitative data in comparative tables, and includes workflow diagrams to guide researchers.

Part 1: Extraction of this compound

The initial step in isolating this compound involves extracting it from a raw matrix, such as sugarcane wax or other plant materials.[3] The choice of extraction method can significantly impact yield, processing time, solvent consumption, and the purity of the crude extract. Modern techniques often offer advantages in terms of efficiency and environmental friendliness over conventional methods.[4][5]

Modern Extraction Methods

Modern extraction techniques utilize energy sources like microwaves or ultrasound to accelerate the process, often leading to higher efficiency and reduced solvent use.[6][7]

1. Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample matrix, causing rapid cell wall disruption and enhancing the release of target compounds.[6][8] This method significantly reduces extraction time and solvent volume compared to conventional techniques like Soxhlet.[9][10]

Experimental Protocol: MAE

  • Sample Preparation: Grind the dried plant material (e.g., sugarcane wax) to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Mixture Preparation: Place 1.0 g of the powdered sample into a microwave extraction vessel.[9] Add 40 mL of a 2:1 (v/v) petroleum ether:acetone solvent mixture.[9]

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave extractor.[9] Apply microwave power (e.g., 100 W) for a set duration (e.g., 5-15 minutes).[10] The temperature and pressure should be monitored and controlled by the system.

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Decant the supernatant (the liquid extract) into a flask.[9] Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove any solid residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.[9]

  • Analysis: The crude extract can then be analyzed (e.g., by GC-MS after derivatization) to determine the yield of this compound before proceeding to purification.[9][11]

2. Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation, where the formation and collapse of microscopic bubbles generate high-energy microenvironments that disrupt cell walls and enhance mass transfer, facilitating the extraction of bioactive compounds.[7][12] This technique is known for being rapid, efficient, and suitable for thermolabile compounds.[13]

Experimental Protocol: UAE

  • Sample Preparation: Prepare the plant material as described in the MAE protocol.

  • Mixture Preparation: Place 1.0 g of the powdered sample into an Erlenmeyer flask and add 40 mL of a suitable solvent (e.g., ethanol or hexane).[13]

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.[14] Operate the device at a specific frequency (e.g., 40 kHz) and power (e.g., 250 W) for a duration of 15-60 minutes.[13] Maintain a constant temperature (e.g., 50-60°C).[13][14]

  • Filtration: After sonication, filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to yield the crude product.

  • Analysis: Quantify the this compound content in the crude extract to assess extraction efficiency.

3. Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the extraction solvent.[15][16] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices like a gas and dissolve compounds like a liquid.[16][17] SFE is considered a green technology because it is non-toxic, non-flammable, and the solvent can be easily removed by depressurization, leaving a solvent-free extract.[16]

Experimental Protocol: SFE

  • Sample Preparation: Load the ground and dried plant material into the SFE extraction vessel.

  • System Setup: The SFE system consists of a CO₂ pump, a co-solvent pump (if needed), a heating unit for the extraction vessel, and a back-pressure regulator.[15]

  • Extraction:

    • Pressurize the system with CO₂ to the desired level (e.g., 200-400 bar).[18]

    • Heat the extraction vessel to the target temperature (e.g., 40-70°C).[18][19]

    • Pump scCO₂ through the vessel at a constant flow rate (e.g., 2-10 g/min ).[19] A co-solvent like ethanol may be added to modify the polarity of the scCO₂ for more efficient extraction of certain compounds.[17]

  • Collection: The extract-laden scCO₂ passes through the back-pressure regulator, where the pressure is reduced. This causes the CO₂ to return to a gaseous state and lose its solvating power, precipitating the extract into a collection vessel.

  • Analysis: The collected crude extract is weighed to determine the overall yield and then analyzed for this compound content.

Quantitative Data for Extraction Methods

The following table summarizes typical parameters and outcomes for the different extraction methods discussed. Note that optimal conditions can vary based on the specific plant matrix and equipment used.

ParameterMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Solvent Petroleum Ether:Acetone (2:1)[9]Ethanol, Hexane[13]Supercritical CO₂ (with or without co-solvent like ethanol)[17][18]
Temperature 50 - 100°C50 - 60°C[13]40 - 70°C[19]
Time 5 - 60 min[9][10]15 - 60 min[13]30 - 120 min[15][16]
Pressure System Dependent (Closed Vessel)Atmospheric100 - 400 bar[18][19]
Advantages Reduced time, reduced solvent use[9]Rapid, energy-efficient, suitable for thermolabile compounds[7]Green solvent, high selectivity, solvent-free product[16][17]
Disadvantages Requires specialized equipmentLower penetration in dense samplesHigh initial equipment cost, less effective for highly polar compounds without co-solvent[17]

Extraction Workflow Diagram

Extraction_Workflow cluster_methods Extraction Methods Raw_Material Raw Material (e.g., Sugarcane Wax) Preparation Sample Preparation (Drying, Grinding) Raw_Material->Preparation Extraction Extraction Step Preparation->Extraction MAE MAE Extraction->MAE UAE UAE Extraction->UAE SFE SFE Extraction->SFE Filtration Filtration / Separation (Remove Solid Residue) MAE->Filtration UAE->Filtration SFE->Filtration Depressurization & Collection Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Proceed to Purification Crude_Extract->Purification

Caption: General workflow for the extraction of crude this compound.

Part 2: Purification of this compound

The crude extract obtained from the initial extraction process is a mixture of various fatty acids and other lipid-soluble compounds. Further purification is necessary to isolate this compound to a high degree of purity (e.g., >98%).[20]

1. Recrystallization

Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility. The crude extract is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble, but impurities are either highly soluble or insoluble. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent. For long-chain fatty acids, solvents like ethanol, acetone, or hexane are common.[21] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude extract in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture gently (e.g., on a hot plate) until the solid is completely dissolved.[21]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[21] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[21][22] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[21]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point (91-93°C) to remove residual solvent.[3]

  • Purity Check: Assess the purity of the final product using techniques like melting point determination, GC-MS, or HPLC. Repeat the recrystallization process if necessary to achieve the desired purity.

2. Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For separating fatty acids, silica gel is a common stationary phase.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with a mobile phase of increasing polarity. A common gradient for fatty acid separation is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or vials.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.

  • Purity Assessment: Verify the purity of the isolated compound using appropriate analytical methods.

Quantitative Data for Purification Methods
ParameterRecrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption
Typical Solvents/Mobile Phase Ethanol, Acetone, Hexane[21]Hexane:Ethyl Acetate Gradient[23]
Stationary Phase N/ASilica Gel
Typical Recovery Rate 70 - 90% (per cycle)60 - 85%
Achievable Purity >95% (may require multiple cycles)[2]>98%[20]
Advantages Simple, cost-effective, scalableHigh resolution, high purity achievable in a single run
Disadvantages Lower recovery, may need multiple cyclesMore complex, time-consuming, requires larger solvent volumes

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification Methods Crude_Extract Crude Extract Recrystallization Recrystallization Crude_Extract->Recrystallization Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purity_Check Purity Analysis (TLC, GC-MS, HPLC, Melting Point) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure this compound (>98%) Purity_Check->Pure_Product Purity OK Repeat Repeat Purification if Purity is Low Purity_Check->Repeat Purity Not OK Repeat->Recrystallization

Caption: Decision workflow for the purification of this compound.

References

Application Notes and Protocols for the Use of Octacosanoic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of octacosanoic acid as an analytical standard in various research and development applications.

Introduction

This compound (C28:0), also known as montanic acid, is a very-long-chain saturated fatty acid (VLCFA). It is a white crystalline solid at room temperature and is found in various natural sources, such as sugar cane wax.[1][2] In the field of biomedical research, this compound is of interest due to its biological activities, including antiplatelet and cholesterol-lowering effects observed in animal models.[1][2] As an analytical standard, it is crucial for the accurate quantification of this compound in biological matrices and other samples, which is important for lipidomics studies and the investigation of metabolic disorders.

Physicochemical Properties and Data

The accurate use of this compound as an analytical standard requires a thorough understanding of its physicochemical properties.

PropertyValueReference
CAS Number 506-48-9[2]
Molecular Formula C₂₈H₅₆O₂[2]
Molecular Weight 424.74 g/mol [2]
Appearance White to almost white powder/crystal[3]
Melting Point 87 - 91 °C[3]
Purity (Typical) ≥98%[3]
Solubility Chloroform: Sparingly soluble[2]
Ethanol: Sparingly soluble[2]
DMSO: 4.25 mg/mL (with sonication)[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 1 year[4]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is critical for quantitative analysis.

Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO:

  • Weighing: Accurately weigh 10 mg of this compound analytical standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of dimethyl sulfoxide (DMSO) to the flask to dissolve the solid.

  • Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution.[4]

  • Final Volume: Bring the solution to the final volume of 10 mL with DMSO.

  • Storage: Store the stock solution in a tightly sealed amber vial at -80°C.[4]

Protocol for Preparation of Working Standards:

Working standards are prepared by serially diluting the stock solution with an appropriate solvent (e.g., methanol or the initial mobile phase for HPLC analysis).

Sample Preparation from Biological Matrices (Plasma)

This protocol is a general guideline for the extraction of total fatty acids, including this compound, from plasma for subsequent GC-MS analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of a very-long-chain fatty acid).

  • Hydrolysis: Add 1 mL of 0.5 M methanolic NaOH. Vortex and incubate at 60°C for 30 minutes to hydrolyze the fatty acid esters.

  • Acidification: After cooling, acidify the mixture to a pH of ~2 by adding 1 M HCl.

  • Extraction: Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step one more time and combine the hexane layers.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Proceed with the derivatization protocol for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. The most common method is esterification to form fatty acid methyl esters (FAMEs).

Protocol for Derivatization (Methylation with BF₃-Methanol):

  • To the dried fatty acid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane. Vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Instrumental Parameters:

ParameterRecommended Setting
GC Column DB-23 or SP-2560 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, then ramp to 220°C at a rate of 5°C/min, and hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (for identification)

Note: The temperature program and other parameters may require optimization based on the specific instrument and column used.

High-Performance Liquid Chromatography (HPLC) Analysis (Proposed Method)

Direct analysis of underivatized this compound by HPLC is challenging due to the lack of a strong UV chromophore. Derivatization is recommended to enhance detection. The following is a proposed method based on the analysis of other long-chain fatty acids.

Protocol for Derivatization (with p-Bromophenacyl Bromide):

  • To the dried fatty acid extract, add a solution of p-bromophenacyl bromide and a crown ether catalyst in acetonitrile.

  • Heat the mixture at 80°C for 30 minutes.

  • Cool the solution and inject it directly into the HPLC system.

HPLC Instrumental Parameters:

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a proposed method and requires validation for specific applications.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Very-Long-Chain Fatty Acids

This compound, as a VLCFA, undergoes initial beta-oxidation in peroxisomes. The resulting shorter-chain fatty acids are then transported into the mitochondria via the carnitine shuttle for complete oxidation.

metabolic_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion octacosanoic_acid This compound acyl_coa_synthetase Acyl-CoA Synthetase octacosanoic_acid->acyl_coa_synthetase ATP -> AMP + PPi octacosanoyl_coa Octacosanoyl-CoA acyl_coa_synthetase->octacosanoyl_coa peroxisomal_beta_oxidation Peroxisomal Beta-Oxidation octacosanoyl_coa->peroxisomal_beta_oxidation medium_chain_acyl_coa Medium-Chain Acyl-CoA peroxisomal_beta_oxidation->medium_chain_acyl_coa carnitine_shuttle Carnitine Shuttle medium_chain_acyl_coa->carnitine_shuttle Transport mitochondrial_beta_oxidation Mitochondrial Beta-Oxidation carnitine_shuttle->mitochondrial_beta_oxidation acetyl_coa Acetyl-CoA mitochondrial_beta_oxidation->acetyl_coa -> TCA Cycle

Caption: Simplified metabolic pathway of this compound.

Analytical Workflow for Quantification in Biological Samples

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.

analytical_workflow sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Folch Method) sample->extraction Add Internal Standard derivatization Derivatization (e.g., Methylation) extraction->derivatization analysis GC-MS or HPLC Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification result Concentration of This compound quantification->result

Caption: General analytical workflow for this compound.

References

Application Notes and Protocols: In Vitro Anti-Cancer Activity of Octacosanoic Acid on HepG-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide based on standard methodologies for assessing the in vitro anti-cancer activity of fatty acids on hepatocellular carcinoma cell lines. As of the latest literature review, specific studies on the effects of octacosanoic acid on HepG-2 cells are not extensively available. Therefore, the quantitative data presented are illustrative examples, and the protocols are adapted from research on similar compounds.

Introduction

This compound, a saturated very-long-chain fatty acid, has been investigated for various biological activities.[1][2] This document outlines a series of protocols to investigate its potential anti-cancer effects on the human hepatocellular carcinoma cell line, HepG-2. The described assays are designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a comprehensive framework for the initial in vitro screening of this compound as a potential therapeutic agent against liver cancer.

Data Presentation

The following tables represent hypothetical data to illustrate the potential outcomes of the described experiments.

Table 1: Cytotoxicity of this compound on HepG-2 Cells (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
Control (0)1.250.08100
101.180.0794.4
250.950.0676.0
500.630.0550.449.6
1000.310.0424.8
2000.150.0312.0

Table 2: Apoptosis Analysis of HepG-2 Cells Treated with this compound (Annexin V-FITC/PI Staining)

Concentration (µM)% Viable Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)Total Apoptotic Cells (%)
Control (0)95.22.11.51.23.6
2580.510.35.24.015.5
5065.118.712.43.831.1
10040.335.220.14.455.3

Table 3: Cell Cycle Distribution of HepG-2 Cells Treated with this compound

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control (0)55.428.116.5
2568.220.511.3
5075.915.38.8
10082.19.88.1

Experimental Protocols

Cell Culture and Maintenance

HepG-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

Due to its poor solubility in aqueous solutions, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Further dilutions should be made in the culture medium to achieve the desired final concentrations for treatment, ensuring the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed HepG-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed HepG-2 cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.[4]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat HepG-2 cells with varying concentrations of this compound for 48 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at 4°C.[3]

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[4]

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells HepG-2 Cell Culture treatment Incubate Cells with this compound prep_cells->treatment prep_octa This compound Stock Preparation prep_octa->treatment mtt MTT Assay (Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis) treatment->annexin cell_cycle Cell Cycle Analysis treatment->cell_cycle data_mtt Calculate IC50 mtt->data_mtt data_apop Quantify Apoptotic Cells annexin->data_apop data_cycle Determine Cell Cycle Distribution cell_cycle->data_cycle

Caption: Experimental workflow for assessing the anti-cancer activity of this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Octacosanoic_Acid This compound Death_Receptor Death Receptor Octacosanoic_Acid->Death_Receptor Bax Bax Octacosanoic_Acid->Bax Upregulates Bcl2 Bcl-2 Octacosanoic_Acid->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3

Caption: A plausible signaling pathway for this compound-induced apoptosis.

References

Octacosanoic Acid as a Cholesterol-Lowering Agent: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosanoic acid, a long-chain saturated fatty acid and the primary constituent of policosanol, has garnered significant attention for its potential as a cholesterol-lowering agent. Preclinical studies in various animal models have demonstrated its efficacy in modulating lipid profiles, primarily through the activation of AMP-activated protein kinase (AMPK) in the liver. This document provides detailed application notes on the cholesterol-lowering effects of this compound and comprehensive protocols for its evaluation in both in vivo and in vitro models.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. This compound, predominantly found in plant waxes such as sugarcane wax, has emerged as a promising natural compound for managing hypercholesterolemia. Its mechanism of action is primarily centered on the regulation of hepatic cholesterol synthesis and catabolism.

Mechanism of Action

This compound exerts its cholesterol-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK in hepatocytes initiates a cascade of events that lead to a reduction in cholesterol levels:

  • Inhibition of Cholesterol Synthesis: Activated AMPK phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a decrease in endogenous cholesterol production.

  • Enhanced LDL Catabolism: AMPK activation has been shown to increase the expression of the LDL receptor (LDL-R) on the surface of hepatocytes. This results in increased uptake and clearance of LDL cholesterol from the bloodstream.

  • Regulation of SREBP-2: this compound has been observed to suppress the nuclear translocation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that governs the expression of genes involved in cholesterol synthesis and uptake.

Data Presentation: Efficacy in Animal Models

The cholesterol-lowering effects of policosanol, of which this compound is the principal component (typically 60-70%)[1][2], have been documented in several animal models. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Policosanol on Serum Total Cholesterol in Hypercholesterolemic Rabbits [3]

Treatment GroupNDay 0 (mmol/L)Day 30 (mmol/L)Day 60 (mmol/L)
Control (0.5% Cholesterol Diet)91.32 ± 0.5519.87 ± 4.8022.58 ± 5.70
Policosanol (25 mg/kg)71.33 ± 0.5019.27 ± 6.8020.63 ± 7.90
Policosanol (200 mg/kg)71.30 ± 0.4017.60 ± 7.7020.14 ± 8.80

Table 2: Effect of Policosanol on Aortic Intima Thickness in Hypercholesterolemic Rabbits [3]

Treatment GroupNLesion ScoreIntima Thickness (µm)
Control (0.5% Cholesterol Diet)92.50 ± 0.7557.6 ± 9.62
Policosanol (25 mg/kg)71.44 ± 0.8832.5 ± 7.07
Policosanol (200 mg/kg)70.56 ± 0.4125.4 ± 4.80**
p < 0.05, **p < 0.01 vs. Control

Experimental Protocols

In Vivo Study: Evaluation in a Rabbit Model of Hypercholesterolemia

This protocol describes the induction of hypercholesterolemia in rabbits and subsequent treatment with this compound (as policosanol).

1. Animal Model:

  • Species: Male New Zealand White rabbits

  • Weight: 1.5 - 2.0 kg

  • Housing: Individual cages with a 12-hour light/dark cycle.

  • Acclimatization: 1 week prior to the start of the experiment.

2. Diet and Treatment:

  • Induction of Hypercholesterolemia: Feed a diet supplemented with 0.5% cholesterol for the entire duration of the study (60 days).[3]

  • Control Group (n=9): Receive the hypercholesterolemic diet and the vehicle (e.g., acacia gum suspension) daily via oral gavage.

  • Treatment Groups (n=7 per group): Receive the hypercholesterolemic diet and policosanol suspended in the vehicle at doses of 25 mg/kg and 200 mg/kg body weight, administered daily via oral gavage for 60 days.[3]

3. Blood Sampling and Lipid Analysis:

  • Collect blood samples from the marginal ear vein at baseline (Day 0), Day 30, and Day 60.

  • Separate serum by centrifugation.

  • Analyze serum for total cholesterol (TC), LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides (TG) using standard enzymatic colorimetric assays.

4. Histopathological Analysis:

  • At the end of the study, euthanize the animals.

  • Excise the aorta and fix in 10% neutral buffered formalin.

  • Embed a segment of the thoracic aorta in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Measure the thickness of the intima using an ocular micrometer under a light microscope.

In Vitro Study: AMPK Activation in Hepatocytes

This protocol details the procedure to assess the activation of AMPK by this compound in a human hepatocyte cell line (HepG2).

1. Cell Culture:

  • Cell Line: HepG2 (human hepatoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

2. Treatment with this compound:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluence.

  • Prepare stock solutions of this compound (e.g., 10 mM in DMSO).

  • Dose-Response: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a fixed time (e.g., 24 hours).

  • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 1, 4, 8, 24 hours).

  • Include a vehicle control (DMSO) and a positive control for AMPK activation (e.g., 2 mM AICAR).

3. Western Blot Analysis:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against:

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)

    • Total ACC

    • β-actin (as a loading control)

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Visualizations

Cholesterol_Lowering_Pathway Octacosanoic_Acid This compound AMPK AMPK Octacosanoic_Acid->AMPK HMGCR HMG-CoA Reductase AMPK->HMGCR Inactivates SREBP2 SREBP-2 AMPK->SREBP2 Suppresses Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis LDL_R LDL Receptor SREBP2->LDL_R LDL_Uptake LDL-C Uptake LDL_R->LDL_Uptake

Caption: Signaling pathway of this compound in cholesterol reduction.

In_Vivo_Workflow Animal_Model Rabbit Model of Hypercholesterolemia Diet 0.5% Cholesterol Diet (60 days) Animal_Model->Diet Treatment Oral Gavage: - Vehicle (Control) - Policosanol (25 & 200 mg/kg) Diet->Treatment Blood_Sampling Blood Sampling (Days 0, 30, 60) Treatment->Blood_Sampling Histopathology Aortic Histopathology (Intima Thickness) Treatment->Histopathology Lipid_Analysis Serum Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) Blood_Sampling->Lipid_Analysis

Caption: Experimental workflow for in vivo evaluation.

In_Vitro_Workflow Cell_Culture HepG2 Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Analysis Quantify: p-AMPK/AMPK p-ACC/ACC Western_Blot->Analysis

Caption: Experimental workflow for in vitro AMPK activation assay.

References

Application Notes and Protocols: Antiplatelet and Antithrombotic Effects of Octacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanoic acid, a saturated very-long-chain fatty acid (C28:0), has garnered attention for its potential therapeutic properties, including antiplatelet and antithrombotic effects.[1] As a key component of policosanol, a mixture of long-chain aliphatic alcohols derived from sugar cane wax, this compound is being investigated for its role in cardiovascular health.[2] These application notes provide a comprehensive overview of the methodologies to evaluate the antiplatelet and antithrombotic efficacy of this compound, offering detailed protocols for in vitro and in vivo studies. While direct quantitative data for this compound is limited in publicly available literature, this document presents established protocols and illustrative data tables to guide researchers in their investigations.

Mechanism of Action: Hypothesized Signaling Pathways

The precise mechanism by which this compound exerts its antiplatelet effects is not fully elucidated but is thought to involve the modulation of key signaling pathways in platelet activation. It is hypothesized that, like other fatty acids, this compound may interfere with the arachidonic acid (AA) cascade and influence intracellular cyclic adenosine monophosphate (cAMP) levels.

Interference with the Arachidonic Acid Pathway

Upon platelet activation by agonists such as thrombin or collagen, phospholipase A2 releases arachidonic acid from the platelet membrane.[3] Arachidonic acid is then metabolized by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2), which is further converted by thromboxane synthase to thromboxane A2 (TXA2).[3][4][5] TXA2 is a potent platelet agonist and vasoconstrictor that amplifies platelet activation and aggregation.[4][5] It is proposed that this compound may competitively inhibit COX-1, thereby reducing the synthesis of TXA2 and subsequent platelet activation.

Arachidonic_Acid_Pathway Thrombin Thrombin/ Collagen PLA2 Phospholipase A2 (PLA2) Thrombin->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases Membrane Membrane Phospholipids Membrane->PLA2 COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Promotes Octacosanoic_Acid This compound Octacosanoic_Acid->COX1 Inhibits (Hypothesized)

Figure 1: Hypothesized inhibition of the arachidonic acid pathway by this compound.
Modulation of Cyclic AMP (cAMP) Levels

Cyclic AMP is a critical negative regulator of platelet function.[6] An increase in intracellular cAMP levels inhibits platelet activation and aggregation. It is plausible that this compound could stimulate adenylyl cyclase or inhibit phosphodiesterase (PDE), the enzyme responsible for cAMP degradation, leading to elevated intracellular cAMP levels and subsequent inhibition of platelet aggregation.

cAMP_Signaling_Pathway Octacosanoic_Acid This compound AC Adenylyl Cyclase (AC) Octacosanoic_Acid->AC Stimulates (Hypothesized) PDE Phosphodiesterase (PDE) Octacosanoic_Acid->PDE Inhibits (Hypothesized) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Inhibition Inhibition of Platelet Activation & Aggregation PKA->Inhibition

Figure 2: Hypothesized modulation of cAMP signaling by this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates to guide data organization and presentation.

Table 1: In Vitro Antiplatelet Activity of this compound (Illustrative)

AgonistAgonist ConcentrationThis compound IC₅₀ (µM)Positive Control (e.g., Aspirin) IC₅₀ (µM)
Arachidonic Acid1 mMData to be determinedReference value
ADP10 µMData to be determinedReference value
Collagen2 µg/mLData to be determinedReference value
Thrombin0.1 U/mLData to be determinedReference value

Table 2: In Vivo Antithrombotic Efficacy of this compound in a Murine Model (Illustrative)

Treatment GroupDose (mg/kg)Time to Occlusion (minutes)Thrombus Weight (mg)Bleeding Time (seconds)
Vehicle Control-Baseline valueBaseline valueBaseline value
This compound10Data to be determinedData to be determinedData to be determined
This compound30Data to be determinedData to be determinedData to be determined
This compound100Data to be determinedData to be determinedData to be determined
Positive Control (e.g., Clopidogrel)Effective DoseReference valueReference valueReference value

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.

In_Vitro_Workflow start Start blood_collection Whole Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) & Platelet-Poor Plasma (PPP) (Centrifugation) blood_collection->prp_prep platelet_count Adjust Platelet Count in PRP prp_prep->platelet_count incubation Pre-incubate PRP with This compound or Vehicle platelet_count->incubation aggregation Induce Aggregation with Agonist (e.g., Arachidonic Acid, ADP) incubation->aggregation lta Measure Light Transmission (Aggregometer) aggregation->lta data_analysis Data Analysis (IC50 Calculation) lta->data_analysis end End data_analysis->end In_Vivo_Workflow start Start acclimatize Acclimatize Animals (e.g., Mice or Rats) start->acclimatize dosing Administer this compound or Vehicle (e.g., Oral Gavage) acclimatize->dosing anesthesia Anesthetize Animal dosing->anesthesia surgery Expose Carotid Artery anesthesia->surgery injury Induce Thrombosis (Topical Ferric Chloride) surgery->injury monitoring Monitor Blood Flow (Doppler Flow Probe) injury->monitoring occlusion Record Time to Occlusion monitoring->occlusion thrombus_weight Excise and Weigh Thrombus occlusion->thrombus_weight end End thrombus_weight->end

References

Formulation of Octacosanoic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanoic acid, a 28-carbon saturated very-long-chain fatty acid, has garnered interest in biomedical research for its potential therapeutic properties. As a significant component of policosanol, a mixture of long-chain aliphatic alcohols, it has been associated with various biological activities. However, its high lipophilicity and poor aqueous solubility present considerable challenges for in vivo studies, necessitating robust formulation strategies to ensure adequate bioavailability for oral administration. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, focusing on practical methods to enhance its delivery. Additionally, it outlines key signaling pathways potentially modulated by this compound.

Data Presentation: Formulation Parameters

The selection of an appropriate vehicle is critical for the successful oral delivery of this compound. The following table summarizes potential formulation components and their roles, based on established methods for poorly water-soluble drugs. Precise concentrations should be optimized based on the required dose and stability studies.

Component Function Typical Concentration Range (%) Notes
Vehicle (Oil Phase) Primary solvent for this compound80-90%Corn oil, sesame oil, or other pharmaceutically acceptable oils are suitable.
Surfactant Emulsifier, enhances wetting and dispersion5-15%Tween 80 (Polysorbate 80) is a commonly used non-ionic surfactant.[1]
Co-solvent Improves solubility of the drug in the oil phase1-5%Dimethyl sulfoxide (DMSO) can be used in minimal quantities.
Stabilizer (for nanosuspensions) Prevents particle aggregation0.5-2%Hydroxypropyl methylcellulose (HPMC) or other polymers can be used.[2]

Experimental Protocols

Protocol 1: Oil-Based Suspension for Oral Gavage

This protocol describes the preparation of a simple oil-based suspension of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Corn oil (or other suitable pharmaceutical-grade oil)

  • Tween 80

  • Dimethyl sulfoxide (DMSO)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution in Co-solvent: In a clean glass vial, add a minimal amount of DMSO (e.g., 2% of the final volume) to the this compound powder.[1] Mix thoroughly to wet the powder.

  • Addition of Surfactant: Add Tween 80 (e.g., 10% of the final volume) to the mixture and stir until a uniform paste is formed.[1]

  • Addition of Oil: Gradually add the corn oil (e.g., 88% of the final volume) to the vial while continuously stirring with a magnetic stirrer.[1]

  • Homogenization: Continue stirring for at least 30 minutes to ensure a homogenous suspension. For improved particle size reduction and uniformity, the suspension can be sonicated.

  • Storage: Store the final suspension in a tightly sealed container, protected from light, at a controlled temperature. Shake well before each use.

Protocol 2: Nanosuspension Preparation by Wet Media Milling

This protocol outlines the preparation of an this compound nanosuspension to enhance its dissolution rate and bioavailability. This method is suitable for toxicology studies and can be adapted for various poorly water-soluble compounds.[2]

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Purified water

  • Milling media (e.g., zirconium oxide beads)

  • Mixer mill or rotation/revolution mixer

  • High-pressure homogenizer (optional)

Procedure:

  • Preparation of Dispersing Medium: Prepare an aqueous solution containing a stabilizer and a surfactant. For example, a combination of 0.5% HPMC and 0.5% Tween 80 in purified water.[2]

  • Premixing: Disperse the weighed this compound powder in the dispersing medium to form a pre-suspension.

  • Milling: Transfer the pre-suspension and milling media into a milling chamber. Mill the suspension using a mixer mill or a rotation/revolution mixer until the desired particle size is achieved. The milling time and intensity will need to be optimized.

  • Separation: Separate the nanosuspension from the milling media.

  • Homogenization (Optional): For further particle size reduction and a narrower size distribution, the nanosuspension can be passed through a high-pressure homogenizer.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Storage: Store the nanosuspension at a controlled temperature (e.g., 5°C) to maintain stability.[2]

Signaling Pathways and Visualization

This compound, as a fatty acid, may influence several key signaling pathways involved in metabolism, cell growth, and inflammation. The following diagrams illustrate the general mechanisms of these pathways, which may be modulated by this compound.

AMPK_Pathway Octacosanoic_Acid This compound LKB1 LKB1 Octacosanoic_Acid->LKB1 might activate AMPK AMPK LKB1->AMPK Phosphorylates & Activates Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activates Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->LKB1

Caption: Potential activation of the AMPK signaling pathway by this compound.

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt Cell_Survival Cell Survival & Growth Apoptosis Apoptosis Octacosanoic_Acid This compound Octacosanoic_Acid->Akt may influence phosphorylation

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Complex Stimuli->IKK Activates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Octacosanoic_Acid This compound Octacosanoic_Acid->MAPK may affect phosphorylation IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activates

Caption: Potential influence of this compound on the MAPK and NF-κB signaling pathways.

Conclusion

The successful in vivo investigation of this compound is highly dependent on the formulation strategy employed to overcome its poor aqueous solubility. The protocols provided herein offer practical starting points for researchers. Oil-based suspensions are a straightforward approach, while nanosuspensions represent a more advanced technique to potentially enhance bioavailability. The choice of formulation will depend on the specific experimental needs, including the target dose and the animal model. Further investigation into the precise molecular interactions of this compound with key signaling pathways such as AMPK, PI3K/Akt, and MAPK/NF-κB will be crucial in elucidating its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Octacosanoic Acid Delivery in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA), is a key component of policosanol and D-003, natural mixtures derived from sugar cane wax known for their cholesterol-lowering and antiplatelet activities.[1] In cell culture systems, this compound serves as a valuable tool for investigating lipid metabolism, particularly the regulation of cholesterol biosynthesis. This document provides detailed protocols for the preparation and delivery of this compound to cultured cells, along with methods to assess its biological effects.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is crucial for its effective use in cell culture.

PropertyValue
Molecular Formula C₂₈H₅₆O₂
Molecular Weight 424.74 g/mol
Appearance White to off-white powder/flakes
Melting Point 91-93 °C
Solubility - Insoluble in water. - Soluble in Dimethyl Sulfoxide (DMSO); sonication is recommended to aid dissolution. - Sparingly soluble in chloroform and ethanol.

Preparation of this compound Stock Solutions

Due to its poor aqueous solubility, a carefully prepared stock solution is essential for the effective delivery of this compound to cells in culture.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh 4.25 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to initially disperse the powder.

  • Sonicate the tube in a water bath sonicator for 15-30 minutes, or until the solution is clear and all particulate matter is dissolved. Gentle warming to 37°C can aid dissolution but avoid excessive heat.

  • Visually inspect the solution to ensure complete dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months.

Delivery of this compound to Cell Cultures

Direct addition of the DMSO stock solution to cell culture medium can cause precipitation of the fatty acid. Therefore, it is crucial to dilute the stock solution appropriately.

Protocol: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (containing serum, if applicable)

  • Cultured cells (e.g., human fibroblasts)

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired working concentration of this compound for your experiment. A typical working concentration range for inhibiting cholesterol biosynthesis in fibroblasts is 0.05 - 50 µg/mL.[1]

  • Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µg/mL, first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.

  • Add the appropriate volume of the intermediate dilution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Include a vehicle control in your experimental design, treating a set of cells with the same final concentration of DMSO as the this compound-treated cells.

  • Incubate the cells for the desired treatment period. For studies on cholesterol biosynthesis, an incubation time of 12 hours has been shown to be effective.[1]

Experimental Protocols for Assessing Biological Activity

Inhibition of Cholesterol Biosynthesis

This compound has been shown to inhibit cholesterol biosynthesis at an early stage of the pathway, likely by affecting the synthesis or degradation of HMG-CoA reductase.[1] A common method to assess this is to measure the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized cholesterol.

Protocol: [¹⁴C]Acetate Incorporation Assay for Cholesterol Biosynthesis in Human Fibroblasts

Materials:

  • Human fibroblasts cultured in appropriate medium

  • Lipid-depleted serum (LDS)

  • This compound working solutions

  • [¹⁴C]Sodium Acetate

  • Hexane

  • Ethanol

  • Potassium hydroxide (KOH)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Thin-layer chromatography (TLC) plates and developing chamber (optional, for separation of lipids)

Procedure:

  • Cell Seeding and Pre-incubation:

    • Seed human fibroblasts in culture plates and allow them to reach near-confluency.

    • To upregulate cholesterol synthesis, switch the cells to a medium containing lipid-depleted serum (LDS) for 24-48 hours prior to the experiment.

  • Treatment with this compound:

    • Treat the cells with various concentrations of this compound (e.g., 0.05, 0.5, 5, 50 µg/mL) and a vehicle control (DMSO) in fresh LDS-containing medium for 12 hours.[1]

  • Radiolabeling:

    • Following the treatment period, add [¹⁴C]acetate to each well at a final concentration of 1 µCi/mL.

    • Incubate the cells for an additional 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping into a suitable volume of PBS and pellet by centrifugation.

    • Resuspend the cell pellet in a solution of ethanolic KOH and incubate at 70°C for 1 hour to hydrolyze proteins and saponify lipids.

    • After cooling, extract the non-saponifiable lipids (including cholesterol) by adding hexane and vortexing vigorously.

    • Centrifuge to separate the phases and carefully collect the upper hexane layer containing the lipids. Repeat the extraction.

  • Quantification of [¹⁴C]Cholesterol:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Resuspend the lipid residue in a small volume of a suitable solvent (e.g., chloroform/methanol).

    • Transfer the resuspended lipids to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • (Optional) For more specific quantification, the extracted lipids can be separated by TLC to isolate the cholesterol band before scintillation counting.

  • Data Analysis:

    • Normalize the radioactivity counts to the total protein content of each sample.

    • Express the results as a percentage of the vehicle-treated control.

HMG-CoA Reductase Activity Assay

To investigate the mechanism of this compound's effect on cholesterol synthesis, the activity of HMG-CoA reductase, the rate-limiting enzyme in the pathway, can be measured in cell lysates.

Protocol: Preparation of Fibroblast Lysates for HMG-CoA Reductase Assay

Materials:

  • Treated human fibroblasts

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Microcentrifuge

Procedure:

  • After treatment with this compound or vehicle, wash the cell monolayer twice with ice-cold PBS.

  • Add a minimal volume of ice-cold lysis buffer to the plate and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate is now ready for use in an HMG-CoA reductase activity assay.

HMG-CoA Reductase Activity Assay

Commercially available HMG-CoA reductase activity assay kits are recommended for this purpose. These kits typically measure the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate. Follow the manufacturer's instructions for the specific kit used.

Data Presentation

Table of this compound (as part of D-003 mixture) Effects on Cholesterol Biosynthesis in Human Fibroblasts
Concentration of D-003 (µg/mL)Inhibition of [¹⁴C]Acetate Incorporation into Cholesterol (%)
0.0533
0.5Not specified
5Not specified
5068

Data adapted from a study on D-003, a mixture of very-long-chain fatty acids of which this compound is a major component.[1]

Visualizations

Workflow for this compound Delivery and Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution 1. Prepare 10 mM Stock in DMSO Working Solution 2. Prepare Working Solution in Culture Medium Stock Solution->Working Solution Cell Treatment 3. Treat Cultured Fibroblasts (12 hours) Working Solution->Cell Treatment Radiolabeling 4. [14C]Acetate Labeling Cell Treatment->Radiolabeling Lysate Prep 4a. Prepare Cell Lysate Cell Treatment->Lysate Prep Lipid Extraction 5. Lipid Extraction Radiolabeling->Lipid Extraction Quantification 6. Scintillation Counting Lipid Extraction->Quantification HMG_CoA_Assay Alternative: HMG-CoA Reductase Activity Assay Lysate Prep->HMG_CoA_Assay

Caption: Experimental workflow for this compound delivery and analysis.

Signaling Pathway of this compound in Cholesterol Biosynthesis Inhibition

G This compound This compound HMG_CoA_Reductase_Regulation Regulation of HMG-CoA Reductase (Synthesis/Degradation) This compound->HMG_CoA_Reductase_Regulation inhibits HMG_CoA_Reductase HMG-CoA Reductase (Enzyme) HMG_CoA_Reductase_Regulation->HMG_CoA_Reductase Cholesterol_Biosynthesis Cholesterol Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Mevalonate->Cholesterol_Biosynthesis

Caption: this compound inhibits cholesterol biosynthesis.

References

Application Notes and Protocols: Octacosanoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanoic acid (C28:0), a very-long-chain saturated fatty acid (VLCFA), is a critical molecule in lipidomics research, primarily associated with the diagnosis and study of peroxisomal disorders. Its unique physical properties and metabolic pathways make it a key biomarker and a molecule of interest in understanding membrane biology and pathology. These application notes provide an overview of the role of this compound in lipidomics, methods for its analysis, and its potential involvement in cellular processes.

Biological Significance

This compound is a constituent of complex lipids, particularly sphingolipids, which are integral components of cellular membranes.[1] VLCFAs like this compound are known to be enriched in specific tissues, including the brain, retina, and spermatozoa.[1] Their extended chain length influences the biophysical properties of membranes, such as thickness and fluidity, and they are thought to be important for the organization of membrane microdomains known as lipid rafts.[2]

The metabolism of this compound and other VLCFAs occurs primarily in peroxisomes.[1] Genetic defects in peroxisomal biogenesis or in the enzymes responsible for VLCFA degradation lead to their accumulation in tissues and plasma. This accumulation is the biochemical hallmark of several inherited metabolic diseases, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][4] Consequently, the quantitative analysis of this compound is a cornerstone in the diagnosis of these life-threatening conditions.[4]

Data Presentation

The following tables summarize quantitative data for this compound and related very-long-chain fatty acids in human plasma, providing a reference for clinical and research applications.

Table 1: Reference Intervals for Very-Long-Chain Fatty Acids in Human Plasma

AnalyteConcentration Range (μmol/L)
Docosanoic Acid (C22:0)32.0 - 73.4[5]
Tetracosanoic Acid (C24:0)30.3 - 72.0[5]
Hexacosanoic Acid (C26:0)0.20 - 0.71[5]
This compound (C28:0) Typically present in trace amounts in healthy individuals. Elevated levels are indicative of peroxisomal disorders.
Ratio C24:0 / C22:0 0.75 - 1.28[5]
Ratio C26:0 / C22:0 0.005 - 0.0139[5]

Table 2: Plasma Hexacosanoic Acid (C26:0) Levels in X-linked Adrenoleukodystrophy (X-ALD)

PopulationC26:0 as % of Total Fatty Acids (Mean ± SEM)
Healthy Controls0.015 ± 0.0032[6]
X-ALD Hemizygotes (males)0.081 ± 0.0066[6]
X-ALD Heterozygotes (females)0.057 ± 0.0063[6]

Note: While C26:0 is the primary diagnostic marker, this compound (C28:0) is also typically elevated in these disorders.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is the established method for the clinical diagnosis of peroxisomal disorders.[1]

1. Materials:

  • Internal Standard: Deuterated this compound (e.g., C28:0-d4) or another odd-chain fatty acid.
  • Reagents for hydrolysis: Methanolic HCl or NaOH.
  • Extraction solvent: Hexane or iso-octane.
  • Derivatization reagent: Boron trifluoride-methanol (BF3-methanol) solution (14%) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
  • GC-MS system with a suitable capillary column (e.g., polar column like those with a cyanopropyl stationary phase).[7]

2. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of the internal standard.
  • Add 1 mL of methanolic HCl (e.g., 2.5 M) for simultaneous hydrolysis and methylation, or perform a two-step hydrolysis with NaOH followed by methylation.
  • Incubate the mixture at 80-100°C for 1-2 hours.[8]
  • After cooling, add 1 mL of water and 2 mL of hexane.
  • Vortex vigorously and centrifuge to separate the phases.
  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube.
  • Repeat the extraction with another 2 mL of hexane and combine the extracts.
  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization (if not performed during hydrolysis):

  • BF3-Methanol Method:
  • Reconstitute the dried lipid extract in 1 mL of 14% BF3-methanol.[9]
  • Heat at 100°C for 30 minutes.[10]
  • After cooling, add 1 mL of water and extract the FAMEs with hexane as described above.
  • Silylation (for free fatty acids):
  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
  • Add an excess of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[6]
  • Heat at 60°C for 60 minutes.[6] The sample is then ready for injection.

4. GC-MS Analysis:

  • Reconstitute the final dried extract in a small volume of hexane (e.g., 50 µL).
  • Inject 1-2 µL onto the GC-MS system.
  • Use a temperature program that allows for the separation of very-long-chain FAMEs. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280-300°C).
  • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions for the methyl ester of this compound and the internal standard.

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not always required.[5]

1. Materials:

  • Internal Standard: Isotopically labeled this compound (e.g., ¹³C-labeled).
  • Extraction solvents: A mixture of isopropanol, acetonitrile, and water.
  • LC-MS/MS system with a reverse-phase column (e.g., C8 or C18).[11]

2. Sample Preparation and Extraction:

  • To 50 µL of plasma, add the internal standard.
  • Add 500 µL of an isopropanol/acetonitrile mixture to precipitate proteins.
  • Vortex and centrifuge to pellet the proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the residue in the initial mobile phase for injection.

3. LC-MS/MS Analysis:

  • Inject the sample onto the LC system.
  • Use a gradient elution with a mobile phase consisting of, for example, water and acetonitrile/isopropanol, often with additives like formic acid or ammonium formate to improve ionization.[11]
  • Detect the analytes using a tandem mass spectrometer in negative ion mode, monitoring the precursor-to-product ion transitions for this compound and its internal standard. A common transition for fatty acids is the loss of the carboxyl group (neutral loss of 44 Da).

Mandatory Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (Deuterated C28:0) plasma->is hydrolysis Hydrolysis (Methanolic HCl) is->hydrolysis l_l_extraction Liquid-Liquid Extraction (Hexane) hydrolysis->l_l_extraction evaporation Evaporation l_l_extraction->evaporation derivatize Derivatization (BF3-Methanol) evaporation->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing gcms->data

Caption: Workflow for the analysis of this compound by GC-MS.

signaling_pathway_vlcfa cluster_membrane Cell Membrane cluster_signaling Downstream Signaling cluster_general_fa_signaling General Fatty Acid Signaling octacosanoic_acid This compound sphingolipids Incorporation into Sphingolipids octacosanoic_acid->sphingolipids Elongation & Acyl-CoA Synthesis gpr40 GPR40 Activation octacosanoic_acid->gpr40 Potential Agonist (as a long-chain fatty acid) lipid_rafts Lipid Raft Formation/Stabilization sphingolipids->lipid_rafts receptor_clustering Receptor Clustering lipid_rafts->receptor_clustering Modulation of Membrane Environment signal_transduction Signal Transduction (e.g., GPCRs, Kinases) receptor_clustering->signal_transduction cellular_response Cellular Response signal_transduction->cellular_response ca_release Intracellular Ca2+ Release gpr40->ca_release ca_release->cellular_response

Caption: Hypothesized role of this compound in cell signaling.

References

Troubleshooting & Optimization

Technical Support Center: Octacosanoic Acid Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing octacosanoic acid for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve for cell-based assays?

This compound is a very-long-chain saturated fatty acid (VLCFA) with a 28-carbon backbone. Its long, nonpolar hydrocarbon chain makes it highly hydrophobic and poorly soluble in aqueous solutions like cell culture media.[1][2] This inherent low solubility often leads to precipitation, which can cause inaccurate and irreproducible experimental results.[3]

Q2: What are the common methods to solubilize this compound for cell culture experiments?

The most common methods to improve the solubility of this compound for cell-based assays include:

  • Using Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare concentrated stock solutions.[1][4]

  • Complexing with Bovine Serum Albumin (BSA): This is a widely used and physiologically relevant method where the fatty acid is complexed with fatty acid-free BSA.[1][5]

  • Saponification: This method involves reacting the fatty acid with a base (like sodium hydroxide) to form a more soluble salt (soap).[6][7]

  • Using Cyclodextrins: Methyl-β-cyclodextrin can be used to encapsulate the fatty acid, enhancing its solubility in aqueous media.[8]

Q3: What are the advantages and disadvantages of each solubilization method?

Each method has its own set of pros and cons that researchers should consider based on their specific cell type and experimental design.

MethodAdvantagesDisadvantages
Organic Solvents (DMSO, Ethanol) Simple and quick for preparing high-concentration stock solutions.Can be cytotoxic to cells at higher concentrations.[9][10][11] May interfere with cellular signaling pathways.[5] Final solvent concentration in the culture medium must be carefully controlled.[1]
Bovine Serum Albumin (BSA) Complexation Mimics the physiological transport of fatty acids in vivo.[5] Generally well-tolerated by cells.[1] Allows for controlled delivery of the fatty acid to cells.[5]The ratio of fatty acid to BSA is critical and can influence cellular responses.[1] Preparation can be more complex and time-consuming.[12][13] The BSA itself can have biological effects, necessitating a BSA-only control.[1]
Saponification Significantly increases the water solubility of the fatty acid by converting it to a salt.[6][7]The resulting soap may have different biological activities than the free fatty acid. The introduction of a strong base requires careful pH adjustment of the final solution.
Cyclodextrins Effective at increasing solubility.[8] Cyclodextrins themselves are generally not metabolized by mammalian cells.[8]High concentrations of cyclodextrins can be cytotoxic.[13] May extract cholesterol from cell membranes, potentially affecting cellular processes.

Troubleshooting Guides

Problem 1: My this compound precipitates when I add it to the cell culture medium.

  • Cause: This is the most common issue and is due to the low aqueous solubility of this compound.[3] The final concentration in the medium may be above its solubility limit, or the stock solution was not properly prepared or diluted.

  • Solution:

    • Check Final Concentration: Ensure the final concentration of this compound in your assay is as low as possible while still being effective.

    • Optimize Stock Solution:

      • For solvent-based stocks (DMSO/Ethanol): Ensure the stock is fully dissolved before further dilution. When diluting, add the stock solution to the medium dropwise while gently vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[3][14]

      • For BSA complexes: Ensure the fatty acid is fully complexed to the BSA. This often requires heating and/or sonication during preparation.[13] The molar ratio of fatty acid to BSA is crucial; a higher ratio can lead to more unbound, insoluble fatty acid.[1]

    • Warm the Medium: Gently warming the cell culture medium to 37°C before and during the addition of the fatty acid solution can help maintain solubility.[15]

    • Sonication: If you have access to a sonicator, brief sonication of the final medium containing the fatty acid can help to disperse small precipitates.[13][16] However, be cautious as this can also denature proteins like BSA if not done carefully on ice.[8]

Problem 2: I'm observing high cell death or unexpected cellular responses.

  • Cause: This could be due to the cytotoxicity of the solubilizing agent or the this compound itself at the concentration used.

  • Solution:

    • Solvent Toxicity Control: Always include a vehicle control in your experiments. This means treating cells with the same final concentration of the solvent (e.g., DMSO, ethanol) or BSA solution without the fatty acid.[10][11] This will help you distinguish between the effects of the fatty acid and the delivery vehicle.

    • Titrate Solvent Concentration: Determine the maximum tolerable concentration of your chosen solvent for your specific cell line. For most cell lines, the final DMSO concentration should be kept at or below 0.1% to 0.5%.[9][10][17] Primary cells are often more sensitive.[9]

    • Optimize Fatty Acid:BSA Ratio: If using BSA, the ratio of fatty acid to albumin can significantly impact cellular responses.[1] A high ratio can lead to a higher concentration of unbound fatty acids, which can be lipotoxic. Experiment with different ratios (e.g., 2:1, 5:1) to find the optimal balance for your assay.

    • Purity of this compound: Ensure the this compound you are using is of high purity, as impurities could be contributing to the observed cytotoxicity.

Problem 3: My experimental results are not reproducible.

  • Cause: Inconsistent preparation of the this compound solution is a major source of variability.[4] This can include incomplete solubilization, precipitation over time, or variations in the fatty acid:BSA complex formation.

  • Solution:

    • Standardize Your Protocol: Develop a detailed, step-by-step protocol for preparing your this compound solutions and adhere to it strictly for all experiments.[4]

    • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound for each experiment. If you must store stock solutions, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[14] Store BSA-complexed fatty acids at -20°C for short-term and -80°C for long-term storage.[13][14]

    • Ensure Homogeneity: Before adding the solution to your cells, ensure it is homogeneous and free of any visible precipitate. Gently invert or swirl the solution before use.

    • Control for Media Components: Be aware that components in your cell culture medium, such as serum, can interact with the fatty acid and its carrier. If possible, use serum-free or reduced-serum media for the duration of the treatment, but be mindful that serum starvation itself can be a stressor for cells.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a fatty acid:BSA complex, a commonly used method for delivering poorly soluble fatty acids to cells in culture.[12][13]

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (or DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile, conical tubes

  • Water bath or heating block

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a desired concentration (e.g., 2 mM).[13]

    • Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming and protein denaturation.

    • Sterile filter the BSA solution using a 0.22 µm filter.

    • Warm the BSA solution to 37°C.[12]

  • Prepare an this compound Stock Solution:

    • Dissolve this compound in a minimal amount of 100% ethanol or DMSO to create a concentrated stock solution (e.g., 150 mM).[4][12] Gentle warming (up to 60-70°C) may be necessary to fully dissolve the fatty acid, especially for saturated very-long-chain fatty acids.[1][18]

  • Complexation of this compound with BSA:

    • Slowly add the warm this compound stock solution dropwise to the pre-warmed BSA solution while gently stirring or swirling.[18] The final molar ratio of fatty acid to BSA should be determined based on experimental needs (e.g., 5:1).[4][12]

    • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complexation.[12] For very-long-chain fatty acids, heating up to 50°C may improve conjugation, but temperatures above this can cause BSA aggregation.[1]

    • The solution should become clear. If it remains cloudy, brief sonication on ice can help facilitate solubilization.[13]

  • Final Preparation and Storage:

    • The resulting this compound-BSA complex solution can be further diluted in cell culture medium to achieve the desired final working concentration.

    • For immediate use, keep the solution at 37°C.

    • For storage, aliquot the complex into sterile, single-use tubes and store at -20°C for up to a month or -80°C for longer-term storage.[13][18] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Solubilization using DMSO

This protocol outlines a simpler method for preparing an this compound stock solution using DMSO.

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be necessary.[14] The solution should be clear.

  • Dilution into Cell Culture Medium:

    • Perform serial dilutions to achieve the final working concentration.

    • To minimize precipitation, first dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of medium.[14]

    • The final concentration of DMSO in the cell culture medium should not exceed a level that is toxic to the specific cell line being used (typically ≤0.5%).[9][17][19]

  • Storage:

    • Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Solubilization and Cell Treatment

G cluster_prep Solution Preparation cluster_treat Cell Treatment cluster_analysis Analysis prep_start Start: Weigh This compound solubilize Solubilization Method prep_start->solubilize bsa_prep BSA Complexation (Protocol 1) solubilize->bsa_prep Physiological Relevance dmso_prep DMSO Solubilization (Protocol 2) solubilize->dmso_prep Simplicity check_sol Check for Complete Solubilization bsa_prep->check_sol dmso_prep->check_sol sterile_filter Sterile Filtration (0.22 µm) check_sol->sterile_filter dilute Dilute to Final Working Concentration sterile_filter->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate Cells add_to_cells->incubate assay Perform Cell-Based Assay (e.g., Viability, Signaling) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: Workflow for preparing and using this compound in cell assays.

Potential Signaling Pathways Affected by Fatty Acids

Long-chain fatty acids are known to influence various cellular signaling pathways. While specific pathways for this compound are less characterized, it may act similarly to other saturated fatty acids, potentially impacting metabolic and stress-response pathways.

G OA This compound (or other VLCFAs) Membrane Cell Membrane Receptors (e.g., CD36, FFARs) OA->Membrane Akt Akt/mTOR Pathway Membrane->Akt AMPK AMPK Pathway Membrane->AMPK Stress Cellular Stress (ER Stress, ROS) Membrane->Stress Metabolism Lipid Metabolism (Synthesis & Oxidation) Akt->Metabolism Growth Cell Growth & Proliferation Akt->Growth AMPK->Metabolism Apoptosis Apoptosis Stress->Apoptosis

Caption: Potential signaling pathways influenced by very-long-chain fatty acids.

References

Technical Support Center: Troubleshooting Peak Tailing of Octacosanoic Acid in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of octacosanoic acid, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common issue when analyzing this compound by GC-MS?

Peak tailing for this compound, a very long-chain fatty acid (VLCFA), is a frequent challenge that can compromise the accuracy and resolution of your analysis.[1] The primary reasons for this are twofold:

  • Chemical Interactions: Due to its polar carboxylic acid group, underivatized this compound can interact with active sites within the GC system. These active sites, often exposed silanol groups in the injector liner or on the column stationary phase, can cause secondary interactions that delay the elution of a portion of the analyte, resulting in a tailing peak.[1]

  • Physical and System Issues: Problems with the physical setup of the GC system can disrupt the flow path of the carrier gas, leading to turbulence and unswept volumes where analyte molecules can be temporarily trapped.[2] This is a common cause of peak tailing for all compounds, but can be exacerbated with high-boiling point analytes like this compound.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

Yes, derivatization is a critical step for the successful GC-MS analysis of this compound and other VLCFAs.[3][4] The process converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[1][4] This derivatization is essential to:

  • Increase Volatility: this compound in its free form has a very high boiling point and is not sufficiently volatile for GC analysis.[4]

  • Reduce Polarity and Tailing: By converting the polar carboxyl group to a nonpolar ester, interactions with active sites in the GC system are minimized, leading to more symmetrical peaks.[5]

Q3: What are the most common derivatization methods for this compound?

The most common methods involve esterification to form FAMEs. Two widely used reagents are:

  • Boron Trifluoride (BF₃) in Methanol: This is a popular and effective reagent for the methylation of fatty acids. The reaction is typically carried out at an elevated temperature for a short period.[6][7]

  • Methanolic HCl or H₂SO₄: Acid-catalyzed esterification using hydrochloric or sulfuric acid in methanol is another robust method for preparing FAMEs.[5][8]

Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also an option, which converts the carboxylic acid to a trimethylsilyl (TMS) ester.[6]

Q4: How does the injector temperature affect the peak shape of this compound?

The injector temperature is a critical parameter for high-boiling point compounds like this compound. An insufficiently high injector temperature can lead to incomplete or slow vaporization of the analyte, resulting in peak broadening and tailing.[9][10] It is crucial to set the injector temperature high enough to ensure rapid and complete vaporization of the derivatized this compound. However, excessively high temperatures can cause thermal degradation of the analyte.[9] A good starting point for the injector temperature is typically 250-300°C.[10]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

The first step in troubleshooting is to determine whether the peak tailing is affecting all peaks in your chromatogram or just the this compound peak.

ObservationPotential CauseNext Steps
All peaks are tailing System-wide Physical Issue: This suggests a problem with the GC flow path.[2]Proceed to Guide 2: Addressing System-Wide Peak Tailing .
Only the this compound peak (and other fatty acids) are tailing Chemical Activity or Method-Specific Issue: This points to a problem related to the analyte's interaction with the system or suboptimal analytical conditions.[1]Proceed to Guide 3: Addressing Analyte-Specific Peak Tailing .
Guide 2: Addressing System-Wide Peak Tailing

If all peaks in your chromatogram are exhibiting tailing, this generally indicates a physical problem within the GC system.

Troubleshooting StepDetailed Procedure
1. Check for Leaks Use an electronic leak detector to check all fittings, especially the septum nut, column connections at the inlet and detector.
2. Inspect and Replace the Septum A cored or leaking septum can cause peak tailing. Replace the septum if it is visibly damaged or has been in use for many injections.[11]
3. Perform Inlet Maintenance A contaminated inlet liner is a very common cause of peak tailing.[12] Remove and inspect the liner. If it is discolored or contains particulate matter, replace it with a new, deactivated liner. Also, inspect the inlet seal and replace if necessary.
4. Verify Proper Column Installation Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.[2][12] An improper cut or installation can create dead volume and turbulence.
5. Trim the Column If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can often resolve the issue.[13]
Guide 3: Addressing Analyte-Specific Peak Tailing

If only the this compound peak is tailing, the issue is likely related to chemical interactions or the analytical method itself.

Troubleshooting StepDetailed Procedure
1. Verify Complete Derivatization Incomplete derivatization will leave free this compound, which will tail significantly. Review your derivatization protocol and consider extending the reaction time or increasing the temperature. Prepare a fresh derivatization reagent, as their effectiveness can degrade over time.
2. Optimize Injector Temperature For very long-chain fatty acids, a higher injector temperature may be required for complete vaporization.[14] Incrementally increase the injector temperature (e.g., in 10°C steps) to see if peak shape improves. Be mindful of potential thermal degradation.
3. Check for Column Activity The stationary phase of the column can degrade over time, exposing active sites.[12] Conditioning the column at a high temperature (within its specified limits) may help. If the problem persists, the column may need to be replaced. Highly polar columns are generally recommended for FAME analysis.[4][15]
4. Evaluate Sample Overload Injecting too concentrated a sample can lead to peak fronting, but in some cases can contribute to tailing.[1] Try diluting your sample to see if the peak shape improves.
5. Consider Solvent Effects A mismatch in polarity between the injection solvent and the stationary phase can cause poor focusing of the analyte at the head of the column.[12] Ensure your solvent is appropriate for the analysis.

Experimental Protocols

Detailed Protocol for Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) using BF₃-Methanol

This protocol is a synthesis of common procedures for the methylation of very long-chain fatty acids.

Materials:

  • Sample containing this compound

  • BF₃-Methanol reagent (14% w/v)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 250 µL of BF₃-Methanol reagent to the dry sample.[8]

    • Tightly cap the vial and vortex for 10 seconds.

    • Heat the vial at 60-70°C for 60-90 minutes in a heating block or water bath.[6][16]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 0.5 mL of saturated NaCl solution to the vial.[6]

    • Add 0.6 mL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 2 minutes to achieve a clean separation of the layers.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Visualizations

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail system_issue System-Wide Physical Issue all_peaks_tail->system_issue Yes analyte_issue Analyte-Specific Issue all_peaks_tail->analyte_issue No check_leaks Check for Leaks system_issue->check_leaks check_derivatization Verify Complete Derivatization analyte_issue->check_derivatization inlet_maintenance Perform Inlet Maintenance (Liner, Septum, Seal) check_leaks->inlet_maintenance column_install Verify Column Installation (Cut and Depth) inlet_maintenance->column_install trim_column Trim Column Inlet column_install->trim_column end Peak Shape Improved trim_column->end optimize_injector_temp Optimize Injector Temperature check_derivatization->optimize_injector_temp check_column_activity Check for Column Activity optimize_injector_temp->check_column_activity check_sample_load Evaluate Sample Concentration check_column_activity->check_sample_load check_sample_load->end

Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis.

References

Technical Support Center: Optimization of Octacosanoic Acid Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of octacosanoic acid for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause Recommended Solution
Poor or No Peak for this compound Derivative Incomplete derivatization reaction.Optimize reaction time and temperature. Ensure reagents are not expired and have been stored correctly. Increase the molar excess of the derivatization reagent.[1]
Presence of moisture in the sample or reagents.Dry the sample thoroughly before derivatization. Use anhydrous solvents and reagents. A water scavenger like 2,2-dimethoxypropane can be added.[1][2]
Degradation of the derivative.Analyze the derivatized sample as soon as possible, especially for less stable derivatives like TMS esters.[2] Store derivatized samples under inert gas (e.g., nitrogen or argon) at low temperatures if immediate analysis is not possible.
Peak Tailing Adsorption of the underivatized acid to the GC system.This indicates incomplete derivatization. Re-optimize the derivatization protocol to ensure complete reaction.[2][3]
Active sites in the GC inlet liner or column.Use a deactivated liner and a high-quality, well-conditioned GC column. Silanizing the glassware can also help prevent sample loss.[4][5]
Ghost Peaks or Baseline Noise Contaminated reagents, solvents, or glassware.Use high-purity reagents and solvents. Ensure all glassware is scrupulously clean. Run a reagent blank to identify the source of contamination.[1][5][6]
Carryover from a previous injection.Implement a thorough wash sequence between injections. Check for contamination in the syringe and inlet.[6][7]
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Irreproducible Peak Areas Inconsistent reaction conditions.Ensure precise control over reaction temperature and time for all samples. Use an autosampler for consistent injection volumes.[8]
Sample degradation.Prepare samples and derivatives fresh for each batch of analysis whenever possible.
Incomplete extraction of the derivative.Optimize the liquid-liquid extraction step by ensuring proper phase separation and repeating the extraction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is crucial for the successful GC analysis of this compound for two primary reasons:

  • Increased Volatility: this compound is a long-chain fatty acid with a high boiling point and low volatility, making it unsuitable for direct GC analysis. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester.[2][3]

  • Improved Peak Shape: The polar carboxyl group can interact with active sites in the GC column, leading to peak tailing. Derivatization masks this polar group, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.[1][2][9]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods are methylation to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[2][10]

  • Methylation (Esterification): This involves reacting the carboxylic acid with an alcohol (typically methanol) in the presence of a catalyst. Common catalysts include Boron Trifluoride (BF3), Hydrochloric Acid (HCl), and Acetyl Chloride.[1][10][11]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][4]

Q3: How do I choose between methylation and silylation?

A3: The choice depends on your specific analytical needs:

FeatureMethylation (FAMEs)Silylation (TMS Esters)
Stability Generally more stable, can be stored for longer periods.[12]Less stable, prone to hydrolysis. Best to analyze quickly.[2][12]
Reaction Byproducts Can produce water, which may need to be removed.Byproducts are typically volatile and do not interfere with chromatography.[4]
Versatility Specific to carboxylic acids.Can derivatize other functional groups like hydroxyls and amines, which can be an advantage or a disadvantage depending on the sample matrix.[2][4]
MS Spectra Produces cleaner mass spectra.Can result in more complex mass spectra.[2]

Q4: What are the critical parameters to optimize for a successful derivatization?

A4: Key parameters to optimize include:

  • Reagent Choice and Purity: Use high-quality derivatization reagents to avoid artifacts.[1]

  • Reaction Temperature: The optimal temperature will vary depending on the reagent used. Insufficient heat can lead to incomplete reactions, while excessive heat can cause sample degradation.

  • Reaction Time: The reaction must be allowed to proceed to completion. This can be determined by analyzing samples at different time points until no further increase in the derivative peak area is observed.[1]

  • Reagent-to-Sample Ratio: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.[2]

  • Solvent: The choice of solvent can influence the reaction efficiency. Nonpolar solvents like hexane or toluene are often used.[1]

  • Moisture Control: The presence of water can significantly hinder the derivatization reaction.[1]

Experimental Protocols

Protocol 1: Methylation of this compound using BF3-Methanol

This protocol is adapted from common procedures for fatty acid methylation.[1][2]

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Vortex mixer

  • Heating block or water bath

  • GC vials

Procedure:

  • Accurately weigh 1-5 mg of the this compound sample into a screw-cap reaction vial.

  • Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation of this compound using BSTFA + TMCS

This protocol is a general procedure for silylation of carboxylic acids.[2][4]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Vortex mixer

  • Heating block or water bath

  • GC vials

Procedure:

  • Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for this compound

ParameterMethylation (BF3-Methanol)Silylation (BSTFA + TMCS)
Typical Reaction Time 30 - 60 minutes[2]30 - 60 minutes[2][3]
Typical Reaction Temp. 50 - 100°C[2][13]60 - 75°C[2][3]
Relative Stability HighModerate to Low (moisture sensitive)[2]
Reported Yields >96%[13][14]Generally quantitative under optimal conditions
Key Considerations Reagent is corrosive and moisture-sensitive.[1]Reagents are highly moisture-sensitive. Byproducts are volatile.[2][4]

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction/Cleanup cluster_analysis Analysis Sample This compound Sample Dry Drying of Sample Sample->Dry Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Dry->Reagent Heat Heat and Incubate Reagent->Heat Extract Liquid-Liquid Extraction (for Methylation) Heat->Extract GC_Analysis GC-MS/FID Analysis Heat->GC_Analysis Direct Injection (for Silylation) Dry_Extract Dry Extract (with Na2SO4) Extract->Dry_Extract Dry_Extract->GC_Analysis

Caption: General workflow for this compound derivatization and GC analysis.

Troubleshooting_Logic Start GC Analysis Issue (e.g., Poor Peak, Tailing) Check_Deriv Review Derivatization Protocol Start->Check_Deriv Check_GC Investigate GC System Start->Check_GC Incomplete_Rxn Incomplete Reaction? Check_Deriv->Incomplete_Rxn Yes Moisture Moisture Present? Check_Deriv->Moisture No Check_Liner Check Inlet Liner/ Column Activity Check_GC->Check_Liner Check_Leaks Check for Leaks Check_GC->Check_Leaks Incomplete_Rxn->Moisture No Optimize_Cond Optimize Time/Temp/ Reagent Ratio Incomplete_Rxn->Optimize_Cond Yes Dry_Sample Dry Sample/Reagents Moisture->Dry_Sample Yes Contamination Contamination? Moisture->Contamination No Resolved Problem Resolved Optimize_Cond->Resolved Dry_Sample->Resolved Clean_System Clean Glassware/ Use Pure Reagents Contamination->Clean_System Yes Contamination->Resolved No Clean_System->Resolved Check_Liner->Resolved Check_Leaks->Resolved

Caption: A logical troubleshooting workflow for GC analysis issues.

References

Technical Support Center: Sample Preparation for Octacosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of octacosanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: As a very long-chain saturated fatty acid, this compound is relatively stable. However, degradation can occur through two main pathways:

  • Oxidation: Although less susceptible than unsaturated fatty acids, this compound can undergo oxidation at high temperatures, in the presence of oxygen, transition metals (like iron and copper), or light.[1][2] This process can lead to the formation of shorter-chain fatty acids and other oxidized species, compromising the integrity of your sample.

  • Hydrolysis: If this compound is present in an esterified form (e.g., in triglycerides or wax esters), the ester bonds can be hydrolyzed back to the free fatty acid and the corresponding alcohol.[3][4] This is often a deliberate step in sample preparation (saponification) but can be an unwanted reaction if not controlled.

Q2: How can I prevent oxidation of this compound during sample preparation?

A2: To minimize oxidation, consider the following preventative measures:

  • Use Antioxidants: The addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or tocopherols can inhibit the formation of free radicals and protect against lipid oxidation.[5][6]

  • Minimize Exposure to Oxygen, Light, and Heat: Work in an environment with minimal oxygen exposure, for example, by using sealed experimental vessels or working under a nitrogen atmosphere.[5][7] Protect samples from light by using amber vials or covering them with aluminum foil. Avoid excessive heat during sample processing.[1][7]

  • Proper Storage: Store samples at low temperatures, such as -20°C or -80°C, to slow down oxidative processes.[8]

Q3: My this compound sample has poor solubility in my chosen solvent. What can I do?

A3: this compound, being a long-chain fatty acid, has limited solubility in polar solvents.

  • Solvent Selection: Chloroform and ethanol are sparingly soluble options.[8] For better solubility, consider less polar organic solvents.

  • Heating and Sonication: Gently heating the solvent or using sonication can help dissolve the fatty acid. However, be cautious with heat to avoid degradation.

  • Derivatization: Converting the carboxylic acid group to an ester (e.g., a methyl ester) or a silyl ester will significantly increase its solubility in nonpolar organic solvents and is often a necessary step for gas chromatography analysis.[9][10]

Q4: What is derivatization and why is it necessary for this compound analysis by GC-MS?

A4: Derivatization is a chemical modification of a compound to make it more suitable for a particular analytical technique.[8] For GC-MS analysis, this compound's low volatility and polar carboxylic acid group can lead to poor peak shape and low sensitivity. Derivatization, typically through silylation or methylation, converts the carboxylic acid into a less polar, more volatile derivative, improving its chromatographic behavior.[9][10]

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction
Potential Cause Troubleshooting Steps Citation
Incomplete Extraction Optimize the solvent system. A mixture of polar and non-polar solvents may be necessary to efficiently extract this compound from complex matrices. Ensure thorough homogenization of the sample.[11]
Adsorption to Glassware Use silanized glassware to minimize the adsorption of the fatty acid to the glass surface.[11]
Loss During Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid high temperatures which can cause volatilization of the analyte. For very small volumes, consider using a mineral oil overlay to prevent evaporation.[11][12]
Formation of an Intermediate Layer During Saponification During liquid-liquid extraction after saponification, an intermediate layer of carboxylic salts can form, leading to loss of the analyte. It is crucial to ensure this layer is also processed (e.g., by acidification and re-extraction) to recover the this compound.[13]
Issue 2: Incomplete Saponification
Potential Cause Troubleshooting Steps Citation
Insufficient Alkali Ensure that the amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is in excess of what is required to saponify all the esters present in the sample. Recalculate the required amount of lye based on the expected lipid content.[1]
Inadequate Reaction Time or Temperature Saponification of very long-chain fatty acid esters may require longer reaction times or higher temperatures. Ensure the mixture is heated for a sufficient duration (e.g., 1 hour at 90°C).[3]
Poor Mixing Ensure thorough mixing of the sample with the alcoholic alkali solution to facilitate the reaction.[14]
Issue 3: Poor Chromatographic Results (GC-MS)
Potential Cause Troubleshooting Steps Citation
Incomplete Derivatization Ensure that the derivatization reagent (e.g., BSTFA, MSTFA for silylation) is in molar excess and that the reaction is carried out under anhydrous conditions, as silylation reagents are sensitive to water. Optimize the reaction time and temperature.[9][10]
Column Bleed Use a low-bleed GC column specifically designed for mass spectrometry. Condition the column properly before use.[15]
Poor Peak Shape This can be due to residual polar carboxylic acid groups from incomplete derivatization or adsorption in the GC system. Check the derivatization step and consider using a guard column.[16]
Low Signal Intensity This could be due to low sample concentration, poor ionization, or instrument settings. Ensure proper sample concentration and regularly tune and calibrate the mass spectrometer.[17]

Experimental Protocols

Protocol 1: Saponification and Extraction of this compound from a Lipid Matrix

This protocol describes the release of this compound from its esterified form and subsequent extraction.

  • Sample Preparation: Weigh approximately 1 gram of the lipid sample into a 100 mL round-bottom flask.

  • Saponification:

    • Add 25 mL of 0.5 M ethanolic potassium hydroxide (KOH) to the flask.[4]

    • Attach a reflux condenser and heat the mixture in a water bath at 90°C for 1 hour with constant stirring.[3]

  • Acidification and Extraction:

    • Allow the mixture to cool to room temperature.

    • Acidify the solution to a pH of 1-2 with 6 M hydrochloric acid (HCl).[13]

    • Transfer the mixture to a separatory funnel.

    • Extract the fatty acids three times with 20 mL portions of a non-polar solvent like hexane or dichloromethane.[3][13]

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extract with distilled water to remove any remaining acid.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Filter off the sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain the free fatty acids.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol details the derivatization of the extracted this compound to its trimethylsilyl (TMS) ester.

  • Sample Preparation: Dissolve the dried fatty acid extract in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).

  • Derivatization:

    • To 100 µL of the sample solution in an autosampler vial, add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in an oven or heating block.[9]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

G Workflow for this compound Sample Preparation cluster_0 Liberation of this compound cluster_1 Extraction and Purification cluster_2 Derivatization for GC-MS Saponification Saponification (Heating with alcoholic KOH) Acidification Acidification (Adjust pH to 1-2 with HCl) Saponification->Acidification LLE Liquid-Liquid Extraction (with Hexane or Dichloromethane) Acidification->LLE Washing Washing (with distilled water) LLE->Washing Drying Drying (with anhydrous Na2SO4) Washing->Drying Evaporation Solvent Evaporation (under Nitrogen stream) Drying->Evaporation Derivatization Silylation (e.g., with BSTFA/MSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Sample Lipid Sample Containing This compound Esters Sample->Saponification

Caption: Workflow for this compound Sample Preparation.

G Potential Degradation: Fatty Acid Oxidation FattyAcid This compound Radical Fatty Acid Radical FattyAcid->Radical Initiation Initiation (e.g., Heat, Light, Metal Ions) Initiation->FattyAcid Abstracts H• PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Oxygen Oxygen (O2) PeroxyRadical->Radical Propagates chain reaction Hydroperoxide Lipid Hydroperoxide PeroxyRadical->Hydroperoxide + H• from another fatty acid Propagation Propagation DegradationProducts Degradation Products (e.g., shorter-chain acids, aldehydes) Hydroperoxide->DegradationProducts Decomposition

Caption: Potential Degradation: Fatty Acid Oxidation.

References

Technical Support Center: Overcoming Octacosanoic Acid Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with octacosanoic acid precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my culture medium?

A1: this compound is a very-long-chain saturated fatty acid (VLCFA) with extremely low solubility in aqueous solutions like cell culture media.[1] Its long hydrocarbon tail makes it highly hydrophobic, leading to precipitation when directly added to your medium.

Q2: What is the best solvent to dissolve this compound for creating a stock solution?

A2: Ethanol and dimethyl sulfoxide (DMSO) are commonly used solvents for preparing stock solutions of long-chain fatty acids.[2] However, due to its very long chain, this compound may still have limited solubility in these solvents at room temperature.[1][3] Gentle warming may be necessary to fully dissolve the fatty acid. Always use high-purity, sterile solvents.

Q3: How can I deliver this compound to my cells in culture without it precipitating?

A3: The most common and effective method is to complex the this compound with fatty acid-free bovine serum albumin (BSA).[2] BSA acts as a carrier protein, binding to the fatty acid and keeping it soluble in the aqueous environment of the culture medium.

Q4: What is the optimal molar ratio of this compound to BSA?

A4: For very-long-chain fatty acids, the binding capacity of BSA decreases as the fatty acid chain length increases.[4][5] Studies on hexacosanoic acid (C26:0), which is structurally similar to this compound (C28:0), suggest that BSA may have only one high-affinity binding site for such long fatty acids.[4][5] While a common starting point for long-chain fatty acids is a 5:1 molar ratio of fatty acid to BSA, for this compound, a lower ratio (e.g., 2.5:1 or even 1:1) may be necessary to ensure complete complexation and prevent precipitation.[2] It is recommended to empirically determine the optimal ratio for your specific experimental conditions.

Q5: Can I use regular BSA instead of fatty acid-free BSA?

A5: It is strongly recommended to use fatty acid-free BSA. Regular BSA is already saturated with various fatty acids, which will compete with this compound for binding sites and reduce the efficiency of complexation, likely leading to precipitation.[2]

Q6: Are there alternative methods to deliver this compound to cells?

A6: Yes, another potential method is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like fatty acids, increasing their solubility in aqueous solutions.[6][7] This method may require specific optimization for this compound.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Culture Medium
Possible Cause Troubleshooting Step
"Solvent Shock" This occurs when a concentrated stock in an organic solvent is rapidly diluted into the aqueous medium, causing the poorly soluble compound to crash out of solution. To avoid this, add the stock solution dropwise to the pre-warmed (37°C) medium containing BSA while gently stirring.
Insufficient BSA Ensure you are using fatty acid-free BSA at a sufficient concentration to bind all the this compound. Consider increasing the BSA concentration or decreasing the this compound concentration to achieve a more favorable molar ratio.
Incorrect Order of Addition Always add the this compound stock solution to the medium already containing the dissolved BSA, not the other way around.
Issue 2: Precipitate Forms Over Time in the Incubator
Possible Cause Troubleshooting Step
Incomplete Complexation The initial solution may appear clear, but if the this compound is not fully complexed with BSA, it can precipitate over time. Ensure adequate incubation time (e.g., at least 1 hour) and temperature (37°C) after adding the fatty acid stock to the BSA-containing medium to allow for complete complexation.[2]
Temperature Fluctuations Moving the medium between different temperatures can affect the stability of the complex. Maintain a consistent temperature as much as possible. Avoid repeated warming and cooling of the prepared medium.[8]
Media Component Interaction High concentrations of certain ions (e.g., calcium) or other components in the culture medium could potentially destabilize the fatty acid-BSA complex.[8] If you are using a custom or highly supplemented medium, consider testing the stability of your this compound-BSA complex in a simpler basal medium first.
pH of the Medium The pH of the culture medium can influence the binding of fatty acids to BSA. Ensure your medium is properly buffered and the pH is stable.
Issue 3: How to Visually Identify the Precipitate
Type of Precipitate Visual Characteristics
Crystalline Precipitate May appear as small, sharp-edged, often translucent or white crystals, which can be seen by eye or under a microscope. This is more likely if the fatty acid comes out of solution without being complexed.
Amorphous Precipitate Can appear as a cloudy or hazy suspension, or as fine, non-crystalline particles. This may indicate aggregation of the fatty acid-BSA complex or incomplete dissolution.
Film on Surface A thin, oily, or waxy film on the surface of the medium can indicate that the hydrophobic this compound is not being effectively solubilized.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from methods used for other long-chain fatty acids and should be optimized for your specific cell type and experimental needs.

Materials:

  • This compound powder

  • High-purity ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile conical tubes and microcentrifuge tubes

  • Water bath or incubator at 37°C and 50-70°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • Weigh out the appropriate amount of this compound powder in a sterile tube.

    • Add the required volume of ethanol or DMSO to achieve a 10 mM concentration.

    • Gently warm the solution in a 50-70°C water bath and vortex until the this compound is completely dissolved. The solution should be clear.

    • Note: Due to the very long chain of this compound, achieving a 10 mM stock solution might be challenging. You may need to start with a lower concentration if you observe solubility issues.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in serum-free culture medium to a final concentration of 10% (w/v).

    • Gently mix by inverting the tube until the BSA is fully dissolved. Do not vortex vigorously as this can denature the protein.

    • Sterile filter the BSA solution using a 0.22 µm filter.

    • Pre-warm the BSA solution to 37°C.

  • Prepare the this compound-BSA Complex (Example for a 100 µM final concentration with a 2.5:1 molar ratio):

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • Slowly, drop by drop, add the 10 mM this compound stock solution to the pre-warmed BSA solution while gently swirling the tube.

    • Incubate the mixture in a 37°C water bath or incubator for at least 1 hour with gentle, continuous agitation to facilitate complexation.

    • The final solution should be clear. If any cloudiness or precipitate is observed, refer to the troubleshooting guide.

    • This solution can now be used to supplement your complete culture medium to the desired final concentration of this compound.

  • Prepare a Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This should contain the same final concentrations of ethanol or DMSO and BSA as your experimental samples.

Quantitative Data Summary

Parameter Value/Range Reference
Solubility of this compound in DMSO < 1 mg/mL (insoluble or slightly soluble)[3]
Binding Capacity of BSA for Very-Long-Chain Fatty Acids Decreases with increasing chain length[4][5]
Binding Sites on BSA for Hexacosanoic Acid (C26:0) 1 high-affinity site[4][5]
Recommended Fatty Acid:BSA Molar Ratio (Starting Point) 2.5:1 to 5:1[2]

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound-BSA Complex cluster_stock Stock Solution Preparation cluster_complexation Complexation cluster_application Application dissolve_oa Dissolve this compound in Ethanol/DMSO (e.g., 10 mM) add_oa_to_bsa Add OA Stock to Pre-warmed BSA Solution dissolve_oa->add_oa_to_bsa Dropwise prepare_bsa Prepare Fatty Acid-Free BSA in Serum-Free Medium (e.g., 10%) prepare_bsa->add_oa_to_bsa incubate Incubate at 37°C (>= 1 hour) with Agitation add_oa_to_bsa->incubate add_to_media Add Complex to Complete Culture Medium incubate->add_to_media treat_cells Treat Cells add_to_media->treat_cells

Workflow for this compound-BSA Complex Preparation

ppar_activation Potential PPARα Signaling Pathway Activation by this compound OA This compound (or its metabolite) PPARa PPARα OA->PPARa Binds and Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates

PPARα Signaling Pathway Activation

ceramide_synthesis De Novo Ceramide Synthesis Pathway Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Octacosanoyl-CoA) VLCFA_CoA->CerS DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide

De Novo Ceramide Synthesis Pathway

References

Technical Support Center: Optimizing Oven Temperature Programs for VLCFA Analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Very Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the GC analysis of VLCFAs, providing specific solutions and optimization strategies.

Q1: Why are my VLCFA peaks (e.g., C24:0, C26:0) broad or tailing?

A1: Peak broadening and tailing for late-eluting compounds like VLCFAs are common issues that can compromise resolution and quantification. The primary causes are often related to suboptimal GC conditions or system activity.

Troubleshooting Steps:

  • Increase Final Oven Temperature and Hold Time: VLCFAs have high boiling points and require high elution temperatures. Ensure your oven program's final temperature is sufficiently high (e.g., 250-290°C) and includes a hold time of at least 5-20 minutes to allow these compounds to fully elute from the column.[1] A temperature ramp that is too slow can also lead to broader peaks.[2]

  • Optimize Injector and Detector Temperatures: The injector temperature should be high enough to ensure complete and rapid vaporization of VLCFAs, typically between 250°C and 300°C.[3][4] Similarly, the detector temperature should be set at least 20°C higher than the final oven temperature to prevent condensation of the analytes.[5]

  • Check for System Activity: Active sites in the GC pathway (e.g., in the inlet liner or the front of the column) can cause polar analytes like fatty acid methyl esters (FAMEs) to tail.[6]

    • Solution: Use a deactivated inlet liner with glass wool. If peak shape degrades over time, try trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[6]

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening due to increased residence time on the column.[7] Ensure your carrier gas flow rate is optimized for your column dimensions and carrier gas type (e.g., 1.0–1.5 mL/min for helium in a 0.25 mm ID column).[3]

Q2: I'm seeing poor resolution between my key VLCFA ratios (e.g., C24:0/C22:0 and C26:0/C22:0). How can I improve this?

A2: Achieving good resolution for these diagnostic ratios is critical for many clinical and research applications.[8] Separation can be enhanced by optimizing the temperature program and selecting the appropriate column.

Troubleshooting Steps:

  • Decrease the Oven Ramp Rate: A slower ramp rate during the elution of your VLCFAs will increase the time they interact with the stationary phase, which can significantly improve resolution.[3] For example, a ramp rate of 2-4°C/min in the temperature window where C22:0, C24:0, and C26:0 elute can be effective.[1]

  • Utilize a Mid-Ramp Hold: Introducing a brief isothermal hold (e.g., 10 minutes) just before the elution of the C22:0 peak can help to better separate it from the C24:0 and subsequent peaks.[1]

  • Column Selection: The choice of GC column is critical. For FAME analysis, especially with a complex mixture including VLCFAs, a highly polar column is recommended. Columns with a stationary phase like biscyanopropyl polysiloxane (e.g., HP-88, SP-2560) or a wax-based phase (e.g., DB-FATWAX UI) are designed for this purpose.[1][9][10] Longer columns (e.g., 60-100m) will also provide higher resolution.[9][11]

Q3: I am not seeing any peaks, or the response for my VLCFAs is very low.

A3: A lack of signal can be due to a number of factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Verify Derivatization: VLCFAs must be converted to their more volatile fatty acid methyl ester (FAME) derivatives for successful GC analysis.[8] Incomplete derivatization is a common cause of poor signal.

    • Solution: Ensure your methylation protocol is robust. Methods using BF3-methanol or methanolic HCl are common.[12][13][14] The reaction may require heating (e.g., 50-100°C) for a specific duration to go to completion.[14][15]

  • Check for Leaks: Leaks in the system, particularly at the injector septum or column fittings, can lead to a loss of sample and poor sensitivity.

  • Injector Temperature: If the injector temperature is too low, the high-boiling VLCFA FAMEs may not vaporize efficiently, leading to poor transfer to the column.[4] A temperature of at least 250°C is recommended.[3]

  • FID Flame: If using a Flame Ionization Detector (FID), ensure the flame is lit. A large solvent peak can sometimes extinguish the flame.[7]

Q4: I am observing "ghost peaks" or contamination in my chromatograms.

A4: Ghost peaks are peaks that appear in blank runs and can interfere with the analysis of your samples.

Troubleshooting Steps:

  • Identify the Source: Run a series of blank injections to isolate the source of contamination. This could include the solvent, syringe, inlet septum, or carryover from a previous injection.

  • Bake Out the Column: Contaminants can accumulate on the column. Perform a column bake-out at a temperature close to the column's maximum limit for an hour to remove these residues.

  • Clean the Injector: The inlet liner can be a source of contamination. Regularly replace the liner and septum.

  • Sample Preparation: Ensure that all glassware is scrupulously clean and that solvents are of high purity.

Data Presentation: GC Oven Temperature Programs

The following table summarizes various GC oven temperature programs that can be used as a starting point for VLCFA analysis. The optimal program will depend on the specific column and analytes of interest.

ParameterProgram 1 (General FAMEs)[1]Program 2 (VLCFA Focus)Program 3 (High Resolution)[9]
Initial Temperature 60°C80°C100°C
Initial Hold Time 1 min1 min13 min
Ramp 1 Rate 5°C/min4°C/min10°C/min
Ramp 1 Temp. 100°C220°C180°C
Ramp 2 Rate 2°C/min10°C/min1°C/min
Ramp 2 Temp. 175°C290°C200°C
Hold 2 Time 10 min-20 min
Ramp 3 Rate 2°C/min-4°C/min
Ramp 3 Temp. 220°C-230°C
Final Hold Time 20 min30 min7 min
Typical Application Animal and marine samplesSoil and oil samples with VLCFAsComplex food samples

Experimental Protocols

Protocol 1: Derivatization of VLCFAs to FAMEs

This protocol describes a common method for the methylation of fatty acids from a lipid extract using BF3-methanol.

Materials:

  • Dried lipid extract

  • BF3-methanol solution (12-14%)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass test tubes with Teflon-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried lipid extract in a glass test tube, add 1 mL of BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 15 minutes.[14]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.[15]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Chromatogram peak_shape Issue: Broad or Tailing Peaks? start->peak_shape resolution Issue: Poor Resolution? peak_shape->resolution No increase_temp Increase Final Oven Temp & Hold Time peak_shape->increase_temp Yes no_peaks Issue: No or Low Signal? resolution->no_peaks No decrease_ramp Decrease Oven Ramp Rate resolution->decrease_ramp Yes verify_deriv Verify FAME Derivatization no_peaks->verify_deriv Yes end End: Optimized Analysis no_peaks->end No check_activity Check for System Activity (Liner/Column) increase_temp->check_activity optimize_flow Optimize Carrier Gas Flow Rate check_activity->optimize_flow optimize_flow->end use_hold Add Mid-Ramp Isothermal Hold decrease_ramp->use_hold check_column Verify Appropriate Column (Polar) use_hold->check_column check_column->end check_leaks Check for System Leaks verify_deriv->check_leaks check_injector Verify Injector Temperature check_leaks->check_injector check_injector->end Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing lipid_extraction Lipid Extraction drying Drying of Extract lipid_extraction->drying derivatization Derivatization to FAMEs drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification & Ratio Calculation integration->quantification

References

Technical Support Center: Improving Recovery of Octacosanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of octacosanoic acid from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of this compound, a very-long-chain saturated fatty acid (VLCFA), is primarily influenced by the choice of extraction method (liquid-liquid extraction vs. solid-phase extraction), the solvent system used, sample handling and storage procedures, and the analytical platform employed for quantification (GC-MS or HPLC-MS). Given its low abundance in many biological matrices, minimizing loss at each step is critical.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

A2: Both LLE and SPE can be effective for extracting this compound, and the choice often depends on the sample matrix, desired purity, and throughput requirements.

  • LLE: Traditional methods like the Folch or Bligh-Dyer techniques use a mixture of chloroform and methanol. LLE is robust and effective for a broad range of lipids, but can be labor-intensive and may result in less clean extracts compared to SPE.[1] A comparative study on urinary organic acids showed that while SPE had a higher mean recovery (84.1%), LLE was more cost-effective (77.4% recovery).[2]

  • SPE: SPE offers more selective extraction, cleaner final extracts, and is more amenable to automation. Mixed-mode SPE cartridges that combine reversed-phase and anion-exchange mechanisms are particularly effective for isolating acidic compounds like this compound from complex biological fluids.[3] SPE can lead to higher reproducibility and recovery, with some methods reporting recoveries between 79% and 94% for acidic drugs in plasma.[4]

Q3: Is derivatization necessary for analyzing this compound?

A3: Derivatization is highly recommended, particularly for GC-MS analysis, and can significantly enhance sensitivity in LC-MS.

  • For GC-MS: this compound is not sufficiently volatile for direct GC analysis. Derivatization to a more volatile form, such as a methyl ester (FAME) or a trimethylsilyl (TMS) ester, is essential.

  • For LC-MS: While direct analysis is possible, derivatization can improve ionization efficiency and, consequently, detection sensitivity by up to 2500-fold.[5] This is especially beneficial given the typically low concentrations of this compound in biological samples.

Q4: What are the recommended storage conditions for biological samples to ensure this compound stability?

A4: To minimize degradation from enzymatic activity and oxidation, samples should be processed as quickly as possible. If immediate processing is not feasible, flash-freezing in liquid nitrogen and long-term storage at -80°C is the best practice.[6] Repeated freeze-thaw cycles should be avoided as they can compromise the integrity of lipids.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete cell or tissue lysis Ensure thorough homogenization. For tissues, consider using a mechanical homogenizer. For cultured cells, ensure the chosen lysis buffer and protocol are effective for your cell type.
Inefficient extraction Optimize the solvent-to-sample ratio. For LLE, ensure vigorous mixing to maximize partitioning of this compound into the organic phase. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.
Analyte degradation Keep samples on ice throughout the extraction process. Use high-purity solvents to minimize oxidative damage. Consider adding an antioxidant like BHT to the extraction solvent.
Poor derivatization efficiency Ensure all reagents are fresh and anhydrous, as water can interfere with many derivatization reactions. Optimize the reaction time and temperature according to the chosen derivatization agent.
Loss during solvent evaporation Avoid overly aggressive heating or high nitrogen flow rates during the drying step, as this can lead to the loss of more volatile derivatives.
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent sample handling Standardize all sample collection, storage, and processing procedures. Avoid variations in freeze-thaw cycles between samples.
Matrix effects in LC-MS Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common source of variability.[7] To mitigate this, improve sample cleanup using SPE, dilute the sample extract, or use a stable isotope-labeled internal standard for this compound.
Instrumental variability Regularly perform system suitability tests to ensure the analytical instrument is performing consistently. Check for contamination in the injection port, column, and ion source.
Inaccurate internal standard addition Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process.

Data Presentation: Recovery of Very-Long-Chain Fatty Acids

The following tables summarize reported recovery rates for VLCFAs, including this compound, using different extraction and analytical methods.

Table 1: Recovery of this compound and Related VLCFAs using GC-MS

Biological MatrixExtraction MethodDerivatizationRecovery Rate (%)Reference
PlasmaLiquid-Liquid ExtractionTrimethylsilyl (TMS) ester~90-95%[8]
Cultured CellsAcidic TransesterificationFatty Acid Methyl Ester (FAME)>90% (for general FAs)[9]
LiverUltrasonic Assisted LLENot Specified87-120% (for general FFAs)[10]

Table 2: Recovery of Acidic Compounds using SPE and LC-MS

Biological MatrixExtraction MethodAnalyte ClassRecovery Rate (%)Reference
UrineSolid-Phase ExtractionOrganic Acids84.1%[2]
PlasmaSolid-Phase ExtractionAcidic Drugs79-94%[4]
Aqueous SamplesSolid-Phase ExtractionPerfluorinated Carboxylic Acids83-130%[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Liver Tissue

This protocol is adapted from established methods for lipid extraction from liver tissue.[12][13]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.

  • Extraction:

    • Incubate the homogenate at room temperature with gentle agitation for 1-2 hours.

    • Centrifuge to pellet the tissue debris.

    • Collect the supernatant containing the lipid extract.

    • Wash the pellet with a fresh portion of chloroform:methanol and combine the supernatants.

  • Phase Separation:

    • Add 0.05% sulfuric acid to the combined extract to induce phase separation.

    • Vortex vigorously and centrifuge.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Derivatization:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Proceed with derivatization appropriate for your analytical platform (e.g., methylation for GC-MS).

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is a general guide for extracting lipids from adherent cultured cells.[14]

  • Cell Harvesting:

    • Wash adherent cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a conical tube and centrifuge to form a cell pellet.

  • Lysis and Extraction:

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Add a 2:1 mixture of chloroform:methanol to the cell lysate.

    • Vortex thoroughly and incubate on ice.

  • Phase Separation and Collection:

    • Add water to induce phase separation.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic phase.

  • Drying and Derivatization:

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute in a suitable solvent and proceed with derivatization.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Long-Chain Fatty Acids

Long-chain fatty acids, including this compound, can influence several key cellular signaling pathways that regulate metabolism, inflammation, and cell survival.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Promotes PI3K_Akt_Pathway Saturated Fatty Acids Saturated Fatty Acids PI3K PI3K Saturated Fatty Acids->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates SREBP1c SREBP1c mTORC1->SREBP1c Activates Lipid Synthesis Lipid Synthesis SREBP1c->Lipid Synthesis Promotes MAPK_NFkB_Pathway Cellular Lipids Cellular Lipids MAPK MAPK Cellular Lipids->MAPK Modulates NF-κB NF-κB MAPK->NF-κB Activates Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Promotes Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response Promotes Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization Drying->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

"cell viability issues with high concentrations of octacosanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of octacosanoic acid (C28:0). Given the limited direct research on this compound's cytotoxicity, this guide draws upon data from other very-long-chain saturated fatty acids (VLC-SFAs) to provide practical advice.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of cell death after treating my cultures with this compound?

High concentrations of very-long-chain saturated fatty acids (VLC-SFAs), including this compound, are known to induce lipotoxicity. This can manifest as apoptosis or necrosis and is often more pronounced with longer carbon chains. The underlying mechanisms can include membrane disruption, mitochondrial dysfunction, and induction of cellular stress pathways.[1][2]

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

While direct studies on this compound are limited, research on similar VLC-SFAs like C22:0, C24:0, and C26:0 points to several key mechanisms[2]:

  • Mitochondrial Dysfunction: VLC-SFAs can cause depolarization of the mitochondrial membrane, potentially leading to the release of pro-apoptotic factors.[2]

  • Calcium Homeostasis Disruption: These fatty acids can lead to an increase in intracellular calcium levels, a common trigger for cell death pathways.[2]

  • Membrane Permeabilization: Saturated VLC-SFAs have a higher propensity to disrupt cellular membranes compared to shorter-chain fatty acids, leading to a loss of integrity.[1]

  • Lipotoxic Response: Accumulation of VLC-SFAs can trigger inflammatory and lipoxidative stress pathways, such as the 5-lipoxygenase pathway.[3][4]

Q3: How do I dissolve this compound for my cell culture experiments?

This compound has extremely low aqueous solubility. Therefore, proper solubilization is critical. The most common and effective method is to complex it with fatty acid-free Bovine Serum Albumin (BSA). This involves first dissolving the fatty acid in a solvent like ethanol or DMSO, and then conjugating it to BSA in your culture medium.[5][6][7] A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What is a safe concentration range for this compound in cell culture?

There is currently no established safe concentration range specifically for this compound across different cell lines. However, studies on other VLC-SFAs suggest that cytotoxic effects can be observed in the low micromolar range. For instance, C24:0 can cause significant membrane permeabilization at just 5 µM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic and experimental concentrations.

Q5: Can the fatty acid:BSA molar ratio affect my results?

Absolutely. The molar ratio of fatty acid to BSA is a critical parameter. A higher ratio means more unbound fatty acid, which can be more toxic to cells. Different ratios can even lead to different cellular responses (e.g., pro-inflammatory vs. anti-inflammatory).[7] It is essential to keep this ratio consistent across experiments and to report it in your methodology.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the media upon adding this compound. 1. Incomplete dissolution of this compound. 2. Insufficient BSA to solubilize the fatty acid. 3. Temperature of the media or BSA solution is too low.1. Ensure the this compound is fully dissolved in the initial solvent (e.g., ethanol) with heating before adding to the BSA solution.[8] 2. Use a higher concentration of BSA or a lower concentration of this compound to achieve a suitable fatty acid:BSA molar ratio (e.g., 2:1 to 6:1).[6][7] 3. Maintain the BSA solution at 37°C during the addition of the fatty acid stock solution.[6][8]
High cell death observed even at low concentrations. 1. Toxicity from the solvent (e.g., ethanol, DMSO) used to dissolve the this compound. 2. High fatty acid:BSA ratio leading to excess unbound fatty acid. 3. The specific cell line is highly sensitive to VLC-SFAs.1. Ensure the final concentration of the solvent in the culture media is minimal and non-toxic (e.g., <0.1% for DMSO, <0.5% for ethanol). Run a solvent-only control.[5] 2. Lower the fatty acid:BSA molar ratio.[7] 3. Perform a thorough dose-response experiment starting from very low concentrations (e.g., sub-micromolar) to determine the IC50 for your cell line.
Inconsistent results between experiments. 1. Variability in the preparation of the this compound-BSA complex. 2. Inconsistent fatty acid:BSA molar ratios. 3. Degradation of the fatty acid stock solution.1. Strictly follow a standardized protocol for preparing the fatty acid-BSA complex, paying close attention to temperatures and incubation times.[6][8] 2. Precisely calculate and maintain the same fatty acid:BSA ratio for all experiments.[7] 3. Prepare fresh stock solutions or aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]
No observable effect on cells. 1. The concentration of this compound is too low. 2. The fatty acid is not bioavailable (e.g., has precipitated out of solution). 3. The experimental endpoint is not sensitive to the effects of this compound.1. Increase the concentration of this compound, ensuring proper solubilization. 2. Visually inspect the media for any precipitate. Prepare fresh solutions if needed. 3. Consider alternative assays that measure mitochondrial function, membrane integrity, or specific signaling pathways.

Data Presentation

Due to the lack of specific cytotoxicity data for this compound, the following table summarizes findings for other relevant saturated fatty acids to provide a comparative context.

Table 1: Cytotoxic Effects of Various Saturated Fatty Acids on Different Cell Types

Fatty AcidChain LengthCell TypeConcentration & EffectReference
Palmitic AcidC16:0Rat Neonatal Ventricular MyocytesExposure resulted in cell death.[9]
Stearic AcidC18:0Rat Neonatal Ventricular MyocytesExposure resulted in cell death.[9]
Docosanoic AcidC22:0Rat Oligodendrocytes, AstrocytesIncreased cell death within 24 hours.[2]
Tetracosanoic AcidC24:0Rat Oligodendrocytes, AstrocytesIncreased cell death within 24 hours.[2]
Tetracosanoic AcidC24:0Model MembranesInduced significant membrane permeabilization at 5 µM.[1]
Hexacosanoic AcidC26:0Rat Oligodendrocytes, AstrocytesIncreased cell death within 24 hours.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from methods used for other long-chain and very-long-chain fatty acids.[6][8]

Materials:

  • This compound powder

  • 100% Ethanol

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

  • Water bath and sonicator

Procedure:

  • Prepare a 10 mM this compound Stock in Ethanol:

    • Weigh out the appropriate amount of this compound.

    • Dissolve in 100% ethanol to a final concentration of 10 mM.

    • Warm the solution to 60-70°C and vortex or sonicate until fully dissolved. The solution should be clear.

  • Prepare a 2 mM BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 2 mM.

    • Gently mix until the BSA is fully dissolved. Do not vortex vigorously as this can cause frothing and denaturation.

    • Warm the BSA solution to 37°C.

  • Complex this compound with BSA:

    • While gently swirling the 37°C BSA solution, slowly add the 10 mM this compound stock solution to achieve the desired final concentration and fatty acid:BSA molar ratio. For a 5:2 molar ratio with a final fatty acid concentration of 500 µM, you would add the appropriate volume of the stock to the 2mM BSA solution.

    • Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complexation.

    • Sterile filter the final solution using a 0.22 µm filter.

  • Preparation of Treatment Media:

    • Dilute the this compound-BSA complex into your complete cell culture medium to the desired final treatment concentrations.

    • Crucially, prepare a vehicle control medium containing the same final concentrations of ethanol and BSA as your highest treatment concentration.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound-BSA complex and vehicle control (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the seeding medium and replace it with medium containing various concentrations of the this compound-BSA complex.

    • Include wells for the vehicle control and an untreated control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

Mandatory Visualizations

experimental_workflow start Start: this compound Powder dissolve Dissolve in Ethanol (10 mM Stock) (Heat to 60-70°C & Sonicate) start->dissolve complex Complex OA with BSA (Add OA stock to BSA, incubate at 37°C) dissolve->complex prep_bsa Prepare Fatty Acid-Free BSA (2 mM in PBS at 37°C) prep_bsa->complex filter Sterile Filter (0.22 µm) complex->filter treat Treat Cells with OA-BSA Complex (Include Vehicle Control) filter->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, Trypan Blue) incubate->assay analyze Analyze Data (% Viability vs. Control) assay->analyze end End: Determine Cytotoxicity analyze->end

Caption: Experimental workflow for preparing this compound-BSA complexes and assessing cytotoxicity.

troubleshooting_logic issue issue cause cause solution solution start High Cell Death Observed q1 Precipitate in Media? start->q1 cause1 Improper Solubilization q1->cause1 No q1->cause1 Yes cause2 Solvent Toxicity q1->cause2 No cause3 High FA:BSA Ratio q1->cause3 No solution1 Re-prepare Solution: - Ensure full dissolution in solvent - Check FA:BSA ratio - Maintain 37°C cause1->solution1 Solution solution2 Run Solvent-Only Control & Reduce Final Concentration cause2->solution2 Solution solution3 Lower FA:BSA Ratio cause3->solution3 Solution

Caption: Troubleshooting logic for high cell death in this compound experiments.

signaling_pathway trigger trigger pathway pathway outcome outcome vlcfa High Concentration of VLC-SFA membrane Membrane Permeabilization vlcfa->membrane calcium Increased Intracellular Ca2+ vlcfa->calcium mitochondria Mitochondrial Depolarization vlcfa->mitochondria apoptosis Apoptosis membrane->apoptosis calcium->mitochondria mitochondria->apoptosis

Caption: Putative signaling pathways for VLC-SFA-induced cytotoxicity.

References

Technical Support Center: Optimizing Transfection Efficiency in Cells Treated with Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fatty acid-treated cells, achieving high transfection efficiency can be a significant challenge. The alterations in cell membrane composition and physiology induced by fatty acids can interfere with standard transfection protocols. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered when transfecting cells cultured with fatty acids.

Low Transfection Efficiency

Problem: After transfection, a low percentage of cells express the transgene (e.g., GFP-positive cells) or show the desired phenotype (e.g., gene knockdown).

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal Cell Health and Confluency Ensure cells are healthy (>90% viability) and in the logarithmic growth phase before fatty acid treatment. Optimal confluency for transfection is typically 70-90% for adherent cells.[1]
Inappropriate Transfection Reagent The choice of transfection reagent is critical. For lipid-rich cells like adipocytes, specific lipid-based reagents like DharmaFECT Duo have shown success.[2] For hepatocytes, reagents like Metafectene Pro have demonstrated high efficiency.[3][4] It is advisable to test a panel of reagents to determine the best one for your specific cell type and fatty acid treatment.
Incorrect Reagent-to-DNA/RNA Ratio The optimal ratio of transfection reagent to nucleic acid can be altered by fatty acid treatment. Perform a titration experiment to determine the ideal ratio for your experimental conditions.
Presence of Serum or Other Inhibitors While some modern reagents are compatible with serum, forming the transfection complexes in a serum-free medium is generally recommended to prevent interference.[3] Ensure the medium is also free of inhibitors like high concentrations of phosphate or sulfated proteoglycans.[3]
Changes in Membrane Fluidity and Composition Fatty acid treatment can alter membrane fluidity.[5] For electroporation, this may require re-optimization of voltage and pulse duration.[6][7] Increased membrane fluidity might necessitate a higher voltage for reversible electroporation.[5]
Fatty Acid-Induced Cellular Stress Saturated fatty acids like palmitic acid can induce endoplasmic reticulum (ER) stress, which can negatively impact transfection.[8][9] Consider co-treatment with an ER stress inhibitor, such as 4-phenyl butyric acid (4-PBA), which has been shown to mitigate the effects of palmitate-induced stress.[8]
Altered Endocytic Pathways Fatty acids can modulate endocytosis, the primary mechanism for the uptake of transfection complexes.[10] If clathrin-mediated endocytosis is impaired, consider transfection reagents that utilize alternative pathways, such as caveolae-mediated endocytosis.
High Cell Toxicity or Death

Problem: A significant number of cells detach from the plate or show signs of apoptosis/necrosis after transfection.

Possible Causes and Solutions

Possible CauseRecommended Solution
Cytotoxicity of the Transfection Reagent The combination of fatty acid treatment and the transfection reagent may be overly toxic. Reduce the concentration of the transfection reagent and/or the nucleic acid. It is also important to choose a reagent known for low cytotoxicity.
Toxicity of the Fatty Acid Saturated fatty acids, such as palmitic acid, can be more cytotoxic than unsaturated fatty acids like oleic acid.[11] If high cell death is observed, consider reducing the concentration or duration of the fatty acid treatment. Co-incubation with an unsaturated fatty acid may also alleviate the toxic effects of saturated fatty acids.[11][12]
Suboptimal Cell Density Transfecting cells at a low density can exacerbate cytotoxicity. Ensure cells are at an optimal confluency (70-90%) to better tolerate the transfection process.[1]
Extended Exposure to Transfection Complexes Leaving the transfection complexes on the cells for too long can increase toxicity. For sensitive cells, consider replacing the transfection medium with fresh culture medium after 4-6 hours.[13]

Frequently Asked Questions (FAQs)

Q1: How do different types of fatty acids affect transfection efficiency?

Saturated fatty acids (e.g., palmitic acid) and unsaturated fatty acids (e.g., oleic acid) can have differential effects. Saturated fatty acids tend to decrease membrane fluidity and can induce cellular stress pathways, such as ER stress, which may negatively impact transfection.[8][12] Unsaturated fatty acids, on the other hand, generally increase membrane fluidity, which could potentially enhance the uptake of transfection complexes, although this may also necessitate adjustments to electroporation parameters.[5] The specific effects can be cell-type dependent.

Q2: Is there a general protocol for transfecting cells treated with fatty acids?

While optimization is always necessary, a general starting protocol for lipid-based transfection is as follows:

  • Cell Seeding: Plate cells to reach 70-90% confluency at the time of transfection.

  • Fatty Acid Treatment: Treat cells with the desired fatty acid concentration and for the appropriate duration.

  • Complex Formation: In separate tubes, dilute the nucleic acid and the lipid-based transfection reagent in serum-free medium.

  • Incubation: Combine the diluted nucleic acid and reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[3]

  • Transfection: Add the complexes dropwise to the cells in their culture medium.

  • Post-Transfection: Incubate the cells for 24-48 hours before assaying for gene expression. For sensitive cells, the medium can be changed after 4-6 hours.[13]

Q3: Can I use electroporation for fatty acid-treated cells?

Yes, electroporation can be used. However, changes in membrane fluidity due to fatty acid treatment may require re-optimization of the electrical parameters.[5] It is recommended to perform an optimization experiment by varying the voltage and pulse duration to find the optimal conditions that balance transfection efficiency and cell viability.[6][7]

Q4: How do fatty acids impact signaling pathways relevant to transfection?

Fatty acids can influence several signaling pathways that may affect transfection:

  • Endoplasmic Reticulum (ER) Stress: Saturated fatty acids are known to induce the unfolded protein response (UPR), a sign of ER stress.[9] Chronic ER stress can lead to apoptosis and may interfere with the proper trafficking and expression of the transfected gene.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate gene expression related to lipid metabolism.[14] Activation of PPARs could potentially influence the expression of genes involved in endocytosis and intracellular trafficking, although direct effects on transfection efficiency are still being investigated.

  • Focal Adhesion Kinase (FAK) Signaling: FAK signaling, which is involved in cell adhesion and migration, can be modulated by the cellular metabolic state, including fatty acid metabolism.[15] Changes in FAK signaling could potentially affect the interaction of transfection complexes with the cell surface.

Q5: What are some key optimization steps for transfecting lipid-rich cells like adipocytes?

For lipid-rich cells, consider the following:

  • Transfection in Suspension: A "reverse transfection" approach where the siRNA/lipid complex is incubated with detached adipocytes in suspension has been shown to be highly efficient.[2]

  • Choice of Reagent: Test different lipid-based reagents to find one that is effective for your specific adipocyte model. DharmaFECT Duo has been successfully used for 3T3-L1 adipocytes.[2]

  • Cell Density: Optimizing the cell density is crucial for balancing efficiency and viability.[2]

  • Electroporation: Electroporation is another viable method for transfecting adipocytes, especially primary adipocytes that are difficult to transfect with lipid-based methods.[16]

Experimental Protocols

Protocol 1: Lipid-Based Transfection of Fatty Acid-Treated Adherent Cells

This protocol provides a starting point for transfecting adherent cells (e.g., HEK293, HepG2) that have been pre-treated with fatty acids.

Materials:

  • Cells of interest

  • Complete culture medium

  • Fatty acid stock solution (e.g., oleic acid or palmitic acid complexed to BSA)

  • Serum-free medium (e.g., Opti-MEM™)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)

  • Plasmid DNA or siRNA

  • Multi-well plates (e.g., 6-well or 24-well)

Procedure:

  • Day 1: Cell Seeding

    • Seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Day 2: Fatty Acid Treatment

    • Prepare the desired concentration of fatty acid in complete culture medium.

    • Aspirate the old medium from the cells and add the fatty acid-containing medium.

    • Incubate for the desired treatment duration (e.g., 16-24 hours).

  • Day 3: Transfection

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute the plasmid DNA or siRNA in serum-free medium.

      • Tube B: Dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.

    • Add the DNA/reagent complexes dropwise to the wells containing the fatty acid-treated cells.

    • Gently rock the plate to ensure even distribution.

    • Return the plate to the incubator.

  • Day 4-5: Analysis

    • After 24-48 hours of incubation, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP) or gene knockdown (e.g., via qPCR or Western blot).

Protocol 2: Electroporation of Fatty Acid-Treated Suspension Cells

This protocol is a general guideline for electroporating suspension cells after fatty acid treatment. Optimization of electrical parameters is crucial.

Materials:

  • Suspension cells

  • Complete culture medium

  • Fatty acid stock solution

  • Electroporation buffer

  • Plasmid DNA

  • Electroporator and compatible cuvettes

Procedure:

  • Cell Culture and Fatty Acid Treatment:

    • Culture suspension cells to the desired density.

    • Add the fatty acid stock solution to the culture medium to achieve the final desired concentration.

    • Incubate for the desired treatment duration.

  • Preparation for Electroporation:

    • Count the cells and determine their viability.

    • Centrifuge the required number of cells and resuspend the cell pellet in electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Electroporation:

    • Add the plasmid DNA to the cell suspension in the electroporation buffer.

    • Transfer the mixture to an electroporation cuvette.

    • Deliver the electric pulse using pre-optimized settings (voltage, pulse duration, number of pulses). Note: If optimizing, start with the manufacturer's recommendations for your cell type and test a range of voltages and pulse lengths.

  • Post-Electroporation Culture:

    • Immediately after the pulse, transfer the cells from the cuvette to a culture plate containing pre-warmed complete medium.

    • Incubate the cells at 37°C.

  • Analysis:

    • After 24-48 hours, harvest the cells and analyze for transgene expression.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Impact_on_Transfection cluster_fatty_acid Fatty Acid Treatment cluster_cellular_effects Cellular Effects cluster_transfection Transfection Process Fatty Acids Fatty Acids Membrane Fluidity Membrane Fluidity Fatty Acids->Membrane Fluidity Alters ER Stress ER Stress Fatty Acids->ER Stress Induces (Saturated) PPAR Activation PPAR Activation Fatty Acids->PPAR Activation Activates Complex Uptake Complex Uptake Membrane Fluidity->Complex Uptake Modulates Intracellular Trafficking Intracellular Trafficking ER Stress->Intracellular Trafficking Inhibits Gene Expression Gene Expression PPAR Activation->Gene Expression Potentially Modulates Complex Uptake->Intracellular Trafficking Intracellular Trafficking->Gene Expression

Caption: Impact of fatty acids on cellular processes affecting transfection.

Transfection_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Fatty Acid Treatment Fatty Acid Treatment Seed Cells->Fatty Acid Treatment Prepare Transfection Complexes Prepare Transfection Complexes Fatty Acid Treatment->Prepare Transfection Complexes Transfect Cells Transfect Cells Prepare Transfection Complexes->Transfect Cells Incubate (24-48h) Incubate (24-48h) Transfect Cells->Incubate (24-48h) Analyze Results Analyze Results Incubate (24-48h)->Analyze Results End End Analyze Results->End

Caption: General experimental workflow for transfection of fatty acid-treated cells.

Troubleshooting_Logic Low Transfection Efficiency Low Transfection Efficiency High Cell Viability? High Cell Viability? Low Transfection Efficiency->High Cell Viability? Low Cell Viability? Low Cell Viability? Low Transfection Efficiency->Low Cell Viability? Optimize Reagent/DNA Ratio Optimize Reagent/DNA Ratio High Cell Viability?->Optimize Reagent/DNA Ratio Yes Reduce Reagent/DNA Amount Reduce Reagent/DNA Amount Low Cell Viability?->Reduce Reagent/DNA Amount Yes Check Cell Health & Confluency Check Cell Health & Confluency Optimize Reagent/DNA Ratio->Check Cell Health & Confluency Test Different Reagent Test Different Reagent Check Cell Health & Confluency->Test Different Reagent Decrease Incubation Time Decrease Incubation Time Reduce Reagent/DNA Amount->Decrease Incubation Time Check Fatty Acid Toxicity Check Fatty Acid Toxicity Decrease Incubation Time->Check Fatty Acid Toxicity

References

Validation & Comparative

A Comparative Analysis of Octacosanoic Acid and Lignoceric Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Physicochemical Properties, Biological Functions, and Metabolic Pathways of Two Key Very-Long-Chain Saturated Fatty Acids.

This guide provides a comprehensive comparison of octacosanoic acid (C28:0) and lignoceric acid (C24:0), two significant very-long-chain saturated fatty acids (VLCFAs). Intended for researchers, scientists, and professionals in drug development, this document outlines their distinct physicochemical characteristics, biological roles, and metabolic fates, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Chains

This compound and lignoceric acid, while both classified as VLCFAs, exhibit notable differences in their physical and chemical properties primarily due to the variance in their acyl chain length. This compound possesses a 28-carbon backbone, whereas lignoceric acid has a 24-carbon chain. This seemingly small difference in four methylene groups significantly influences their melting points, molecular weights, and other physical characteristics.

PropertyThis compoundLignoceric Acid
Chemical Formula C28H56O2[1]C24H48O2[2]
Molecular Weight 424.7 g/mol [1]368.63 g/mol [2]
Melting Point 90.9 °C[1]84.2 °C[2]
Common Names Montanic acid[1]Tetracosanoic acid[2]
Appearance White flakes[1]White solid[3]

Biological Significance and Functions

Both fatty acids are integral components of cellular structures and are involved in various biological processes. However, their specific roles and implications in health and disease can differ.

This compound (C28:0) is a naturally occurring plant metabolite.[1] It is a major component of D-003, a mixture of very-long-chain aliphatic acids purified from sugar cane wax, which has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[4][5][6]

Lignoceric Acid (C24:0) is a crucial constituent of sphingolipids, which are vital for the integrity and function of nerve cell membranes.[7] It is naturally found in various plant and animal fats, including peanut oil.[2][7] The accumulation of lignoceric acid is a biochemical hallmark of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disease.[7]

Metabolic Pathways: Peroxisomal Beta-Oxidation

The primary metabolic pathway for both this compound and lignoceric acid is peroxisomal beta-oxidation. Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs are initially broken down in peroxisomes. This process involves a series of enzymatic reactions that shorten the acyl chain.

The metabolism of these VLCFAs begins with their activation to acyl-CoA esters, a reaction catalyzed by very-long-chain acyl-CoA synthetases. Subsequently, they enter the peroxisomal beta-oxidation spiral.

Peroxisomal_Beta_Oxidation VLCFA VLCFA (Octacosanoic or Lignoceric Acid) Acyl_CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase FAD -> FADH2 Enoyl_CoA Trans-Δ2-enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Multifunctional_Enzyme Bifunctional Protein (Hydratase/Dehydrogenase) Enoyl_CoA->Multifunctional_Enzyme H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Multifunctional_Enzyme->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Multifunctional_Enzyme->Ketoacyl_CoA Hydroxyacyl_CoA->Multifunctional_Enzyme NAD+ -> NADH + H+ Thiolase Peroxisomal Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Mitochondrial β-oxidation Shortened_Acyl_CoA->Mitochondria

Peroxisomal Beta-Oxidation of VLCFAs.

Involvement in Sphingolipid Metabolism

Lignoceric acid is a key precursor in the synthesis of various sphingolipids, including ceramides and sphingomyelin. These lipids are essential components of the myelin sheath that insulates nerve fibers, highlighting the importance of proper lignoceric acid metabolism for neurological health. The initial and rate-limiting step in de novo sphingolipid synthesis is the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. Subsequent elongation steps can incorporate very-long-chain fatty acids like lignoceric acid.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_complex Complex Sphingolipids Palmitoyl-CoA Palmitoyl-CoA Serine Palmitoyltransferase Serine Palmitoyltransferase Palmitoyl-CoA->Serine Palmitoyltransferase Serine Serine Serine->Serine Palmitoyltransferase 3-Ketosphinganine 3-Ketosphinganine Serine Palmitoyltransferase->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide + Lignoceroyl-CoA (from Lignoceric Acid) Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide

Simplified pathway of Lignoceric Acid in Sphingolipid Synthesis.

Experimental Protocols

The analysis of this compound and lignoceric acid in biological samples is crucial for both research and diagnostic purposes. The following outlines a general workflow for their quantification using gas chromatography-mass spectrometry (GC-MS), a commonly employed and robust analytical technique.

Experimental_Workflow Sample Biological Sample (Plasma, Fibroblasts) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Hydrolysis Saponification/Hydrolysis (to release free fatty acids) Lipid_Extraction->Hydrolysis Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

General workflow for VLCFA analysis by GC-MS.

1. Lipid Extraction:

  • A modified Folch method is commonly used.

  • To a biological sample (e.g., 100 µL of plasma or cell pellet), add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of 0.5 M KOH in methanol.

  • Incubate at a specific temperature (e.g., 50°C) for a defined time (e.g., 20 minutes) to hydrolyze the lipids and transesterify the fatty acids to FAMEs.

  • Neutralize the reaction with an acid (e.g., 1 M acetic acid).

  • Extract the FAMEs with a non-polar solvent like hexane.

  • Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or SP-2560).

  • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to approximately 220-250°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

  • Quantification: Based on the integrated peak areas of the target FAMEs relative to an internal standard (e.g., a deuterated analog of a VLCFA).

Conclusion

This compound and lignoceric acid, while structurally similar, play distinct roles in biology and disease. The four-carbon difference in their acyl chains leads to different physicochemical properties and metabolic handling. Understanding these differences is critical for researchers investigating lipid metabolism, neurological disorders, and the development of novel therapeutic agents. The provided experimental framework offers a starting point for the reliable quantification of these important very-long-chain fatty acids.

References

"validating the anti-inflammatory effects of octacosanoic acid in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel anti-inflammatory agents with favorable safety profiles is a significant focus of contemporary drug discovery. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of octacosanol, a long-chain fatty alcohol, against standard anti-inflammatory drugs. While the initial topic of interest was octacosanoic acid, the available in vivo research predominantly focuses on octacosanol. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective evaluation of octacosanol's potential as an anti-inflammatory agent.

Comparative Analysis of Anti-Inflammatory Effects

This section presents a quantitative comparison of octacosanol's efficacy against standard anti-inflammatory drugs in two distinct in vivo models of inflammation: carrageenan-induced pleurisy and dextran sulfate sodium (DSS)-induced colitis.

Carrageenan-Induced Pleurisy Model

This model is widely used to assess acute inflammation. The data below is derived from a study by Oliveira et al. (2012), which directly compared the effects of octacosanol and indomethacin in mice.[1]

Table 1: Comparison of Octacosanol and Indomethacin in Carrageenan-Induced Pleurisy in Mice [1]

Treatment GroupDose (mg/kg, i.p.)Total Leukocyte Influx (cells x 10³/mm³)Neutrophil Influx (cells x 10³/mm³)TNF-α Levels (pg/mL)
Saline Control-4.8 ± 0.33.5 ± 0.2380 ± 25
Carrageenan-10.2 ± 0.78.1 ± 0.6950 ± 50
Octacosanol17.5 ± 0.55.8 ± 0.4620 ± 40*
Octacosanol105.9 ± 0.4 4.2 ± 0.3450 ± 30
Indomethacin206.2 ± 0.54.5 ± 0.4 480 ± 35

*p < 0.05, **p < 0.01 compared to the carrageenan group. Data are presented as mean ± SEM.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a well-established model for studying inflammatory bowel disease. The following tables provide a comparative overview of the effects of octacosanol and sulfasalazine. It is important to note that the data for octacosanol and sulfasalazine are from separate studies; therefore, this represents an indirect comparison and should be interpreted with caution.

Table 2: Effects of Octacosanol on DSS-Induced Colitis in Mice

Treatment GroupDoseDisease Activity Index (DAI) ScoreColon Length (cm)
Control-0.2 ± 0.18.5 ± 0.3
DSS Model3% DSS3.5 ± 0.35.8 ± 0.4
Octacosanol10 mg/kg/day2.1 ± 0.26.9 ± 0.3
Octacosanol30 mg/kg/day1.5 ± 0.2 7.5 ± 0.2

*p < 0.05, **p < 0.01 compared to the DSS Model group. Data are presented as mean ± SEM. (Data adapted from Wang et al., 2022).

Table 3: Effects of Sulfasalazine on DSS-Induced Colitis in Mice (Indirect Comparison) [2][3]

Treatment GroupDoseDisease Activity Index (DAI) ScoreColon Length (cm)
DSS Model5% DSSSignificantly increased vs. controlSignificantly decreased vs. control
Sulfasalazine30 mg/kgSignificantly reduced vs. DSS modelSignificantly increased vs. DSS model
Sulfasalazine60 mg/kgFurther significant reduction vs. 30 mg/kgNo significant difference from 30 mg/kg

Note: Specific numerical values for direct comparison were not consistently reported across studies. The table reflects the reported significant effects.

Experimental Protocols

Carrageenan-Induced Pleurisy in Mice[1]
  • Animals: Male Swiss mice (25-30 g) are used.

  • Groups: Animals are divided into control and treatment groups.

  • Induction of Pleurisy: Pleurisy is induced by an intrapleural (i.pl.) injection of 0.1 mL of 1% carrageenan solution in sterile saline into the right pleural cavity.

  • Treatment: Octacosanol (1 and 10 mg/kg), indomethacin (20 mg/kg), or vehicle (saline) are administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Sample Collection: Four hours after the carrageenan injection, the animals are euthanized. The pleural cavity is washed with 1 mL of heparinized saline. The pleural exudate is collected, and the volume is measured.

  • Leukocyte Count: The total number of leukocytes in the pleural exudate is determined using a Neubauer chamber. Differential cell counts are performed on stained cytospin preparations to determine the number of neutrophils.

  • TNF-α Measurement: The concentration of TNF-α in the pleural fluid is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.

  • Treatment: Octacosanol (e.g., 10 and 30 mg/kg/day) or sulfasalazine (e.g., 30-60 mg/kg/day) is administered orally once daily, starting from the first day of DSS administration.

  • Monitoring: The severity of colitis is monitored daily by calculating the Disease Activity Index (DAI), which is a composite score of weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: At the end of the treatment period (e.g., day 8), the animals are euthanized. The entire colon is excised, and its length from the cecum to the anus is measured.

  • Histological Analysis: A portion of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.

  • Biochemical Analysis: Colon tissue can be homogenized to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or to assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Visualizations

Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates AP1->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation Induces Octacosanol Octacosanol Octacosanol->IKK Inhibits Octacosanol->MAPKK Inhibits

Caption: Proposed anti-inflammatory mechanism of octacosanol via inhibition of the MAPK and NF-κB signaling pathways.

Experimental Workflow: Carrageenan-Induced Pleurisy

G start Start acclimatize Acclimatize Mice start->acclimatize group Group Assignment (Control, Octacosanol, Indomethacin) acclimatize->group treat Administer Treatment (i.p.) group->treat induce Induce Pleurisy (Carrageenan i.pl.) treat->induce wait Wait 4 Hours induce->wait euthanize Euthanize & Collect Pleural Exudate wait->euthanize analyze Analyze Exudate - Leukocyte Count - TNF-α Levels euthanize->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced pleurisy model.

Experimental Workflow: DSS-Induced Colitis

G start Start acclimatize Acclimatize Mice start->acclimatize group Group Assignment (Control, DSS, Octacosanol, Sulfasalazine) acclimatize->group induce Induce Colitis (DSS in drinking water for 7 days) group->induce treat Daily Oral Treatment induce->treat monitor Daily Monitoring (Weight, Stool, Bleeding for DAI) treat->monitor euthanize Euthanize (Day 8) monitor->euthanize collect Collect Colon euthanize->collect analyze Analyze Colon - Length - Histology - Cytokines collect->analyze end End analyze->end

Caption: Workflow for the DSS-induced colitis model.

References

Octacosanoic Acid in Peroxisomal Disorders: A Comparative Guide to Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxisomal disorders, a group of severe genetic diseases, are characterized by the accumulation of very-long-chain fatty acids (VLCFAs) in tissues and plasma. This accumulation is a direct consequence of impaired peroxisomal β-oxidation. Among the various VLCFAs, octacosanoic acid (C28:0), along with hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), plays a significant role in the pathophysiology of these disorders. This guide provides a comprehensive comparison of this compound with other prominent VLCFAs in the context of peroxisomal disorders, supported by experimental data, detailed methodologies, and pathway visualizations.

Quantitative Comparison of VLCFA Levels in Peroxisomal Disorders

The accumulation of VLCFAs is a key diagnostic marker for several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD). The following tables summarize the quantitative data on the levels of major VLCFAs, including this compound, in plasma and cultured fibroblasts from patients with these conditions compared to healthy controls.

Table 1: Plasma VLCFA Concentrations in Peroxisomal Disorders

Fatty AcidControl (μg/mL)X-linked Adrenoleukodystrophy (μg/mL)Zellweger Syndrome (μg/mL)
Docosanoic Acid (C22:0)20.0 - 50.020.0 - 50.0Significantly Decreased
Tetracosanoic Acid (C24:0)25.0 - 60.0Significantly IncreasedSignificantly Increased
Hexacosanoic Acid (C26:0)0.2 - 0.6Significantly IncreasedGreatly Increased
This compound (C28:0) < 0.1IncreasedIncreased

Note: The levels of C26:0 and the C26:0/C22:0 ratio are primary diagnostic markers. While C28:0 is also elevated, its absolute concentration is lower than that of C26:0.

Table 2: Fibroblast VLCFA Concentrations in Peroxisomal Disorders

Fatty AcidControl (ng/mg protein)X-linked Adrenoleukodystrophy (ng/mg protein)Zellweger Syndrome (ng/mg protein)
Tetracosanoic Acid (C24:0)10 - 30IncreasedGreatly Increased
Hexacosanoic Acid (C26:0)1 - 5Significantly IncreasedGreatly Increased
This compound (C28:0) < 1IncreasedIncreased

Note: Cultured fibroblasts from patients exhibit a more pronounced accumulation of VLCFAs compared to plasma, making them a valuable tool for diagnosis and research.[1]

Comparative Cytotoxicity of VLCFAs

Experimental studies have demonstrated the cytotoxic effects of VLCFAs on various cell types, particularly those of the central nervous system. This toxicity is a key contributor to the neurodegenerative aspects of peroxisomal disorders.

Table 3: Comparative Cytotoxicity of VLCFAs on Oligodendrocytes

Fatty AcidConcentrationObservationReference
Hexacosanoic Acid (C26:0)20-40 µMInduction of apoptosis, mitochondrial dysfunction, increased ROS production.Hein et al., 2008
Tetracosanoic Acid (C24:0)40 µMSimilar cytotoxic effects to C26:0.Hein et al., 2008
This compound (C28:0) Not explicitly tested in this study, but similar mechanisms are expected.

In-vitro studies have shown that VLCFAs, particularly C26:0, induce cell death in oligodendrocytes and astrocytes.[2] This is mediated through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). While direct comparative studies on the cytotoxicity of this compound are less common, its structural similarity to C26:0 suggests it contributes to the overall lipotoxicity observed in these disorders.

Experimental Protocols

Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the diagnosis of peroxisomal disorders.

a. Sample Preparation (Plasma):

  • Internal Standard Addition: To 200 µL of plasma, add a known amount of an internal standard, such as heptadecanoic acid (C17:0), for quantification.

  • Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. Heat the mixture at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.

  • Extraction: After cooling, add 1 mL of hexane and vortex thoroughly. Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs). Repeat the extraction.

  • Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of hexane for injection into the GC-MS.

b. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-1 or equivalent).

  • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to separate the FAMEs based on their chain length and saturation.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the different FAMEs to identify and quantify each VLCFA.

Primary Fibroblast Culture from Patient Skin Biopsies

a. Biopsy Collection and Transport:

  • Obtain a 3-4 mm punch biopsy of the skin under sterile conditions.

  • Place the biopsy in a sterile transport medium containing antibiotics and antimycotics.

  • Transport the sample to the cell culture facility at room temperature as quickly as possible.

b. Culture Initiation:

  • In a sterile biosafety cabinet, mince the biopsy into smaller pieces (approximately 1 mm³).

  • Place the tissue pieces in a culture flask or dish.

  • Add a small amount of culture medium (e.g., DMEM with 20% fetal bovine serum and antibiotics) to allow the tissue to adhere to the surface.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • After 24-48 hours, carefully add more medium. Fibroblasts will begin to migrate out from the tissue explants within 1-2 weeks.

c. Cell Maintenance and Expansion:

  • Change the culture medium every 3-4 days.

  • Once the fibroblasts reach confluency, subculture them using trypsin-EDTA to detach the cells.

  • Expand the fibroblast population for experimental use or cryopreservation.

Signaling Pathways and Pathophysiology

The accumulation of VLCFAs in peroxisomal disorders disrupts several critical cellular signaling pathways, leading to the characteristic pathology of these diseases. The primary mechanisms involve mitochondrial dysfunction and oxidative stress.

VLCFA-Induced Mitochondrial Dysfunction

Accumulated VLCFAs are thought to interfere with the inner mitochondrial membrane, leading to the opening of the mitochondrial permeability transition pore (mPTP).[3][4] This event disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to a decline in ATP production.

VLCFA_Mitochondrial_Dysfunction cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion VLCFA VLCFA Accumulation mPTP mPTP Opening VLCFA->mPTP Induces Defective_Beta_Oxidation Defective β-oxidation Defective_Beta_Oxidation->VLCFA leads to MMP_Loss ΔΨm Collapse mPTP->MMP_Loss ATP_Decline ATP Depletion MMP_Loss->ATP_Decline Cell_Death Cell Death ATP_Decline->Cell_Death Contributes to

Caption: VLCFA accumulation leads to mitochondrial dysfunction.

VLCFA-Induced Oxidative Stress

The disruption of the mitochondrial electron transport chain by VLCFAs leads to the increased production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA.

VLCFA_Oxidative_Stress VLCFA VLCFA Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction VLCFA->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death

Caption: VLCFAs trigger a cascade of oxidative stress.

Experimental Workflow for Studying VLCFA Cytotoxicity

The following workflow outlines a typical experimental approach to investigate the cytotoxic effects of this compound and other VLCFAs on cultured cells.

Experimental_Workflow cluster_Cell_Culture Cell Culture cluster_Analysis Analysis Culture_Cells Culture Oligodendrocytes/ Astrocytes/Fibroblasts Treat_VLCFA Treat with VLCFAs (C26:0, C28:0, etc.) Culture_Cells->Treat_VLCFA Viability_Assay Cell Viability Assay (MTT, LDH) Treat_VLCFA->Viability_Assay ROS_Measurement ROS Measurement (DCF-DA) Treat_VLCFA->ROS_Measurement MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Treat_VLCFA->MMP_Assay Results Data Analysis and Comparison Viability_Assay->Results ROS_Measurement->Results MMP_Assay->Results

References

"in vitro and in vivo validation of octacosanoic acid's bioactivity"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octacosanoic acid, a long-chain saturated fatty acid, has garnered interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the in vitro and in vivo bioactivity of this compound, juxtaposing its performance with established alternatives and supported by experimental data.

In Vitro Bioactivity: A Comparative Overview

The in vitro efficacy of this compound has been evaluated across several key biological activities, primarily focusing on its anti-inflammatory and cytotoxic potential. To provide a clear comparison, the following tables summarize the available quantitative data for this compound and benchmark it against well-established drugs in standardized assays.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is often assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Table 1: Comparison of In Vitro Anti-Inflammatory Activity

CompoundCell LineAssayEndpointIC50 (µM)
This compound RAW 264.7LPS-induced NO productionNO InhibitionData Not Available
IbuprofenRAW 264.7LPS-induced NO productionNO Inhibition~760
Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines is a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric to quantify a compound's potency in inhibiting cancer cell growth.

Table 2: Comparison of In Vitro Cytotoxic Activity

CompoundCell LineAssayEndpointIC50
This compound HeLa (Cervical Cancer)MTTCell ViabilityData Not Available
DoxorubicinHeLa (Cervical Cancer)MTTCell Viability~2.9 µM
ICD-85 (Plant Extract)HeLa (Cervical Cancer)MTTCell Viability25 ± 2.9 µg/mL[1]

Note: Specific IC50 values for this compound on HeLa cells are not currently available in published literature. Data for Doxorubicin and a plant extract (ICD-85) are provided for comparative context.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. While research is ongoing, preliminary studies and the known functions of its precursor, octacosanol, suggest potential involvement in key signaling cascades.

Anti-Inflammatory Signaling Pathway

Octacosanol, which is metabolized to this compound, has been shown to attenuate inflammation by modulating the MAPK/NF-κB/AP-1 signaling pathway. This suggests that this compound may exert its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS and COX-2.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Octacosanoic_Acid This compound Octacosanoic_Acid->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anticancer Signaling Pathway

The anticancer activity of fatty acids can be mediated through the induction of apoptosis (programmed cell death). This process involves a complex interplay of pro-apoptotic and anti-apoptotic proteins, primarily regulated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathways triggered by this compound are yet to be fully elucidated, a general model for fatty acid-induced apoptosis is presented below. Polyunsaturated fatty acids have been shown to induce apoptosis through both intrinsic and extrinsic pathways[2].

anticancer_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Octacosanoic_Acid This compound Mitochondria Mitochondria Octacosanoic_Acid->Mitochondria induces stress Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Octacosanoic_Acid->Death_Receptors may activate Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis DISC DISC Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Caspase8->Caspase3 activates

Caption: Generalized apoptotic signaling pathways potentially activated by fatty acids.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the standard protocols for the key in vitro assays mentioned in this guide.

In Vitro Anti-Inflammatory Assay: LPS-Induced Nitric Oxide Production

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 (murine macrophage cell line)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or comparator compound) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

experimental_workflow_anti_inflammatory Start Start Seed_Cells Seed RAW 264.7 cells (96-well plate) Start->Seed_Cells Adhere Adhere Overnight Seed_Cells->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Analyze Analyze Data (Calculate IC50) Measure_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Cell Line: e.g., HeLa (human cervical cancer cell line)

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or comparator compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_cytotoxicity Start Start Seed_Cells Seed HeLa cells (96-well plate) Start->Seed_Cells Attach Attach Overnight Seed_Cells->Attach Treat Treat with This compound Attach->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze Analyze Data (Calculate IC50) Measure_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

This compound presents a promising avenue for therapeutic development, particularly in the realms of anti-inflammatory and anticancer applications. However, this guide highlights a critical gap in the existing literature: the lack of direct, quantitative comparative data for this compound against established drugs in standardized bioassays. Further research is imperative to elucidate its precise mechanisms of action and to quantify its potency relative to current therapeutic options. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for researchers to design and execute studies that will bridge this knowledge gap and unlock the full therapeutic potential of this compound.

References

Unraveling the Molecular Mechanisms of Octacosanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octacosanoic acid, a very long-chain saturated fatty acid (VLCFA), has garnered significant attention for its potential therapeutic effects, particularly in the realms of cholesterol management and platelet aggregation. As the major component of D-003, a mixture of purified from sugar cane wax, its mechanism of action is of considerable interest to the scientific community.[1][2] This guide provides a comparative analysis of the confirmed mechanisms of action of this compound, supported by experimental data and detailed protocols to aid in further research and drug development.

Cholesterol-Lowering Effects: A Multi-pronged Approach

The primary therapeutic benefit of this compound lies in its ability to modulate cholesterol levels. Clinical studies on D-003 have consistently demonstrated a significant reduction in low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC), coupled with an increase in high-density lipoprotein cholesterol (HDL-C).[1][3][4][5]

Comparative Efficacy of D-003 (rich in this compound) on Lipid Profile
Dosage (mg/day)Duration% Reduction in LDL-C% Reduction in Total Cholesterol% Increase in HDL-CReference
58 weeks20.5%Significant, dose-related11.7% - 16.7% (not dose-related)[3]
108 weeksDose-related (20.5% - 26.1%)Significant, dose-related11.7% - 16.7% (not dose-related)[3]
208 weeksDose-related (20.5% - 26.1%)Significant, dose-related11.7% - 16.7% (not dose-related)[3]
408 weeks26.1%Significant, dose-related11.7% - 16.7% (not dose-related)[3]
530 days11.6%13.3%14.6%[1]
2530 daysDose-dependent (11.6% - 22.6%)Dose-dependent (13.3% - 17.4%)Dose-dependent (14.6% - 29.7%)[1]
5030 days22.6%17.4%29.7%[1]

The underlying mechanism for this lipid-lowering effect is not direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Instead, this compound appears to regulate the enzyme's activity indirectly.

The AMPK-SREBP-1c Signaling Axis

Emerging evidence suggests that the effects of this compound on cholesterol and fatty acid metabolism are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK, a key cellular energy sensor, once activated, phosphorylates and inactivates HMG-CoA reductase.

Furthermore, AMPK activation leads to the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a major transcription factor that promotes the expression of genes involved in lipogenesis. By suppressing SREBP-1c, this compound can reduce the synthesis of fatty acids and triglycerides. The SIRT1/AMPK/SREBP-1c pathway has been implicated in the action of esterified octacosanol, the precursor to this compound.

G Octacosanoic_Acid This compound AMPK AMPK Octacosanoic_Acid->AMPK Activates HMG_CoA_Reductase HMG-CoA Reductase AMPK->HMG_CoA_Reductase Inhibits (Phosphorylation) SREBP_1c SREBP-1c AMPK->SREBP_1c Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Catalyzes Lipogenesis Lipogenesis SREBP_1c->Lipogenesis Promotes

Fig. 1: Proposed signaling pathway for the cholesterol-lowering effect of this compound.
Comparison with Other Fatty Acids

While this compound activates AMPK, other fatty acids, such as the saturated fatty acid palmitate, have been shown to have varied effects. Some studies indicate that palmitate can increase AMPK activity, while others suggest it may inhibit it, potentially through the production of ceramide. This highlights a differential effect of very long-chain versus long-chain saturated fatty acids on this key metabolic regulator.

Antiplatelet Activity: Inhibition of Platelet Aggregation

D-003 has demonstrated antiplatelet effects. While the precise mechanism for this compound is still under investigation, it is likely to involve the inhibition of pathways that lead to platelet aggregation. A common mechanism for antiplatelet agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation.

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Thromboxane_A2 Thromboxane A2 COX->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Octacosanoic_Acid This compound Octacosanoic_Acid->COX Inhibits (Potential)

Fig. 2: Potential mechanism for the antiplatelet effect of this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

HMG-CoA Reductase Activity Assay

This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase Assay Buffer

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Test compound (this compound and comparator fatty acids)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurement at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep enzymes and substrates on ice.

  • Sample Preparation: In a 96-well plate, add the HMG-CoA reductase enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds (e.g., this compound, palmitic acid) to the wells. Include a vehicle control.

  • Reaction Initiation: Prepare a reaction mix containing assay buffer, NADPH, and HMG-CoA. Add the reaction mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode at 37°C for at least 10 minutes, taking readings every 2-3 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve. Determine the percent inhibition for each compound concentration relative to the vehicle control.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents Add_Enzyme Add HMG-CoA Reductase to Plate Prep_Reagents->Add_Enzyme Add_Inhibitor Add Test Compounds Add_Enzyme->Add_Inhibitor Add_Reaction_Mix Add Reaction Mix (NADPH, HMG-CoA) Add_Inhibitor->Add_Reaction_Mix Measure_Absorbance Kinetic Measurement at 340 nm Add_Reaction_Mix->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Consumption Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition

Fig. 3: Workflow for the HMG-CoA Reductase Activity Assay.
SREBP-1c Cleavage Assay

This assay determines the effect of a compound on the proteolytic cleavage of SREBP-1c, which is a key step in its activation. This can be assessed by Western blotting for the mature nuclear form of SREBP-1c.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compound (this compound and comparator fatty acids)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against SREBP-1c (recognizing both precursor and mature forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture hepatocytes to ~80% confluency. Treat cells with the test compounds for a specified period (e.g., 16-24 hours).

  • Cell Lysis: Harvest cells and prepare nuclear and cytoplasmic extracts, or whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody against SREBP-1c, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity of the mature (nuclear) form of SREBP-1c relative to a loading control.

G cluster_cell_culture Cell Culture cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Analysis Culture_Cells Culture Hepatocytes Treat_Cells Treat with Test Compounds Culture_Cells->Treat_Cells Lyse_Cells Cell Lysis and Fractionation Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblot for SREBP-1c Transfer->Immunoblot Detect Chemiluminescent Detection Immunoblot->Detect Quantify_Bands Quantify Mature SREBP-1c Detect->Quantify_Bands

Fig. 4: Workflow for the SREBP-1c Cleavage Assay.

Conclusion

The available evidence strongly suggests that this compound exerts its beneficial effects on lipid metabolism through the modulation of the AMPK and SREBP-1c signaling pathways, leading to a reduction in cholesterol synthesis and lipogenesis. Its antiplatelet effects are likely mediated by the inhibition of cyclooxygenase activity. The provided comparative data and experimental protocols offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this very long-chain fatty acid. Future studies should focus on direct comparisons of this compound with other fatty acids in these key signaling pathways to fully elucidate its unique mechanism of action.

References

A Comparative Analysis of Synthetic vs. Natural Octacosanoic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosanoic acid, a 28-carbon saturated very-long-chain fatty acid, has garnered significant interest for its potential therapeutic applications, notably in lipid management and cardiovascular health. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural this compound, drawing upon available experimental data. It is important to note that while natural this compound, primarily as a constituent of policosanol and D-003, has been the subject of numerous clinical studies, there is a notable absence of direct head-to-head comparative studies evaluating the biological performance of its synthetic counterpart. This guide will, therefore, present the well-documented effects of natural this compound and detail the current understanding of synthetic this compound, highlighting the existing research gap.

Data Presentation: Efficacy in Lipid Management

Natural this compound is a major component of policosanol, a mixture of long-chain aliphatic alcohols purified from sources like sugar cane wax.[1][2] The cholesterol-lowering effects of policosanol are well-documented in numerous clinical trials.

Table 1: Clinical Efficacy of Natural this compound (as Policosanol) on Lipid Profile

Study PopulationDosage of PolicosanolDuration% Change in Total Cholesterol (TC)% Change in LDL-C% Change in HDL-C% Change in Triglycerides (TG)Reference
Patients with Type II Hypercholesterolemia10-20 mg/day-↓ 17% to 21%↓ 21% to 29%↑ 8% to 15%No significant change[1]
Patients with Metabolic Syndrome10 mg/day6 months↓ 10.6%↓ 13.8%↑ 8.7%No significant change[3]
Older Patients with Hypertension and Type II Hypercholesterolemia5-10 mg/day12 months↓ 15.4%↓ 20.5%↑ 12.7%↓ 11.9%[4]
Patients with Type II Hypercholesterolemia20 mg/day24 weeks↓ 15.6%↓ 27.4%↑ 17.6%↓ 12.7%[5]
Patients with Type II Hypercholesterolemia40 mg/day24 weeks↓ 17.3%↓ 28.1%↑ 17.0%↓ 15.6%[5]

Note: The efficacy of policosanol can be source-dependent. A study comparing the original Cuban sugar cane-derived policosanol with another policosanol mixture (Octa-60) found the original to be significantly more effective in reducing LDL-C.[6][7]

Synthetic this compound: There is a lack of published clinical or preclinical data evaluating the lipid-lowering efficacy of synthetic this compound. While available for research purposes with high purity (≥98%), its biological effects in this context have not been reported in peer-reviewed literature.

Experimental Protocols

Cholesterol-Lowering Efficacy in Human Subjects

A representative experimental design for evaluating the cholesterol-lowering effects of natural this compound (as policosanol) is a prospective, randomized, double-blind, placebo-controlled study.

  • Participants: Patients with a diagnosis of type II hypercholesterolemia.

  • Intervention: After a dietary run-in period (e.g., 6 weeks on a standard cholesterol-lowering diet), participants are randomly assigned to receive either policosanol tablets (e.g., 5-20 mg daily) or a matching placebo.

  • Duration: The study duration typically ranges from 6 to 12 months.

  • Primary Outcome Measures: The primary efficacy endpoint is the percentage change in low-density lipoprotein cholesterol (LDL-C) from baseline.

  • Secondary Outcome Measures: Secondary endpoints include percentage changes in total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), triglycerides (TG), and the TC/HDL-C and LDL-C/HDL-C ratios.

  • Safety Monitoring: Assessment of adverse events and clinical laboratory tests (e.g., liver and kidney function) are conducted throughout the study.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism for the cholesterol-lowering effect of natural this compound (as policosanol) is believed to be the activation of AMP-activated protein kinase (AMPK), which in turn inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[8][9][10]

Cholesterol_Synthesis_Pathway Policosanol Natural this compound (as Policosanol) AMPK AMPK Policosanol->AMPK Activates HMG_CoA_Reductase HMG-CoA Reductase AMPK->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Catalyzes

AMPK-mediated inhibition of cholesterol synthesis.

Natural this compound and its alcohol precursor, octacosanol, have also been reported to possess anti-inflammatory and antiplatelet properties. The anti-inflammatory effects may be mediated through the downregulation of the MAPK/NF-κB/AP-1 signaling pathway.[11]

Anti_Inflammatory_Pathway Octacosanol Natural Octacosanol MAPK MAPK (JNK, p38) Octacosanol->MAPK Inhibits NF_kB_AP1 NF-κB / AP-1 MAPK->NF_kB_AP1 Activates Pro_inflammatory_Factors Pro-inflammatory Factors (TNF-α, IL-6, iNOS, COX-2) NF_kB_AP1->Pro_inflammatory_Factors Upregulates

Anti-inflammatory signaling pathway of octacosanol.

The antiplatelet activity is thought to involve the inhibition of thromboxane A2 production, a key molecule in platelet aggregation.[12]

Other Biological Activities

Table 2: Other Reported Biological Activities of Natural this compound and its Precursors

Biological ActivityExperimental ModelKey FindingsReference
Neuroprotection Rat model of Parkinson's disease (6-OHDA-induced)Octacosanol treatment (35 and 70 mg/kg) significantly ameliorated motor impairments and attenuated apoptotic neuronal death.[13]
Anti-stress Stressed mice (cage change model)Octacosanol (100 and 200 mg/kg) significantly increased NREM sleep and reduced plasma corticosterone levels.[14]
Anti-inflammatory Mouse model of colitis (DSS-induced)Octacosanol (100 mg/kg/day) improved health status and reduced pathological damage in colonic tissues.[11]
Antinociceptive Acetic acid-induced pain in miceOctacosanol significantly inhibited the pain response.[15]
Antioxidant Carbon tetrachloride-intoxicated ratsOctacosanol attenuated disrupted hepatic reactive oxygen species metabolism.[16]

Synthesis of this compound

Synthetic this compound is typically produced through chemical synthesis routes. While various methods exist for the synthesis of long-chain fatty acids, a common approach involves the oxidation of the corresponding long-chain alcohol, octacosanol.[17] Enzymatic synthesis has also been explored for producing derivatives of octacosanol.[18][19] An updated, efficient synthesis of a related compound, octa-acid, has been described, highlighting advancements in the chemical synthesis of complex long-chain molecules.[20][21]

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_natural Natural Source Precursors Simpler Precursors Octacosanol Synthetic Octacosanol Precursors->Octacosanol Multi-step synthesis Octacosanoic_Acid Synthetic this compound Octacosanol->Octacosanoic_Acid Oxidation Plant_Wax e.g., Sugar Cane Wax Policosanol Policosanol (mixture of alcohols) Plant_Wax->Policosanol Extraction & Purification

References

The Elusive Cellular Effects of Octacosanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific cellular effects of octacosanoic acid across different cell lines. While this very-long-chain saturated fatty acid is a known component of various natural waxes and has been investigated as part of a mixture, data on its direct, reproducible impact as an isolated compound on cell viability, proliferation, and signaling pathways remains largely unavailable. This guide summarizes the limited existing information and highlights the need for further research.

Limited Evidence from a Mixture Study

This compound is the primary constituent of a mixture of very-long-chain aliphatic acids known as D-003, which is purified from sugar cane wax. A key study investigating the in vitro cytotoxic and genotoxic potential of D-003 provides the most relevant, albeit indirect, data. In this research, the effects of D-003 were assessed using the Neutral Red (NR) assay for cytotoxicity and the Ames test for genotoxicity. The results indicated that D-003 did not exhibit any cytotoxic effects at concentrations up to 1,000 µg/ml after 24 and 72 hours of treatment[1][2]. Furthermore, the mixture did not show any genotoxic potential in the Ames test, with or without metabolic activation[1][2].

While these findings suggest a lack of overt toxicity for the D-003 mixture, they do not provide specific quantitative data, such as IC50 values, for pure this compound. Moreover, the study was not designed to compare the effects across a panel of different cell lines to assess the reproducibility of its effects.

The Broader Context of Very-Long-Chain Fatty Acids (VLCFAs)

This compound belongs to the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. Research on VLCFAs as a general class has implicated them in various cellular processes. For instance, an accumulation of saturated VLCFAs has been observed during necroptosis, a form of programmed cell death, where they are thought to contribute to the loss of plasma membrane integrity. However, these studies do not single out the specific effects of this compound.

Data Presentation

Due to the lack of specific quantitative data on the effects of pure this compound on different cell lines, a comparative data table cannot be constructed at this time. The only available data pertains to the D-003 mixture:

Compound/MixtureAssayCell Line(s)ConcentrationDurationObserved Effect
D-003Neutral Red (Cytotoxicity)Not specifiedUp to 1,000 µg/ml24 and 72 hoursNo cytotoxicity evident[1][2]
D-003Ames Test (Genotoxicity)Salmonella typhimurium strains5 - 5,000 µ g/plate Not applicableNo increase in reverse mutations[1][2]

Experimental Protocols

While specific protocols for treating cell lines with this compound are not detailed in the literature, a general methodology for assessing cytotoxicity using the Neutral Red assay, as was done for the D-003 mixture, is provided below.

Neutral Red (NR) Cytotoxicity Assay

This protocol is a generalized procedure and would require optimization for specific cell lines and test substances.

1. Cell Seeding:

  • Seed cells in a 96-well microtiter plate at a predetermined optimal density.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Treatment with Test Substance:

  • Prepare a stock solution of the test substance (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test substance in the cell culture medium.

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the test substance. Include appropriate vehicle controls.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

3. Neutral Red Staining:

  • Prepare a Neutral Red solution (e.g., 50 µg/mL) in a serum-free medium and incubate for 30 minutes at 37°C.

  • Remove the treatment medium from the wells and add the Neutral Red solution.

  • Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.

4. Dye Extraction and Measurement:

  • Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS).

  • Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes of viable cells.

  • Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.

  • Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the cell viability against the concentration of the test substance to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflows

Given the absence of specific research on the signaling pathways modulated by this compound, a diagram illustrating its mechanism of action cannot be provided. However, a general workflow for investigating the cytotoxic effects of a compound on a cell line can be visualized.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Line Culture Treatment Cell Treatment with This compound Cell_Culture->Treatment Compound_Prep This compound Preparation Compound_Prep->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Neutral Red) Incubation->Viability_Assay Data_Collection Data Collection (e.g., Absorbance Reading) Viability_Assay->Data_Collection Data_Analysis Data Analysis (IC50 Determination) Data_Collection->Data_Analysis

Caption: A generalized workflow for assessing the cytotoxic effects of this compound on a given cell line.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to conduct a comprehensive comparison of the reproducibility of this compound's effects in different cell lines. The primary available information comes from studies on the D-003 mixture, which suggest a lack of cytotoxicity and genotoxicity. However, these findings cannot be directly extrapolated to pure this compound, and they do not offer the granularity needed for a comparative analysis across various cell types.

To address this knowledge gap, future research should focus on:

  • Systematic screening: Evaluating the effects of pure this compound on a diverse panel of well-characterized cell lines, including both cancerous and non-cancerous lines from various tissues.

  • Quantitative analysis: Determining key quantitative parameters such as IC50 values for cell viability and proliferation.

  • Mechanistic studies: Investigating the underlying molecular mechanisms and signaling pathways that may be modulated by this compound.

Such studies are crucial for elucidating the specific biological activities of this compound and for determining its potential as a therapeutic agent or its role in cellular physiology. Without this foundational research, any discussion on the reproducibility of its effects remains speculative.

References

A Comparative Analysis of Octacosanoic Acid and Conventional Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid-lowering efficacy and mechanisms of octacosanoic acid against established pharmacological agents, including statins, fibrates, and PCSK9 inhibitors. The information is supported by experimental data from preclinical and clinical studies to aid in research and development efforts.

Efficacy in Lipid Profile Modulation

The primary measure of a lipid-lowering agent's efficacy is its ability to modulate the serum lipid profile. The following table summarizes the quantitative effects of this compound (as a primary component of policosanol) and standard-of-care drugs on key lipid markers.

TherapyLDL-C ReductionHDL-C IncreaseTotal Cholesterol ReductionTriglyceride (TG) Reduction
This compound (Policosanol) 21% to 29% (at 10-20 mg/day)8% to 15%[1]17% to 21%[1]Minimal/No significant effect[1]
Statins (High-Intensity) ≥50%[2]Modest IncreaseDependent on LDL-C reductionDependent on baseline TG levels
Fibrates VariableModest IncreaseVariable30% to 60%[3]
PCSK9 Inhibitors ~60% (on top of statin therapy)[4][5]8% to 10%[4]Dependent on LDL-C reduction8% to 10%[4]

Mechanisms of Action: A Comparative Overview

The therapeutic effects of these compounds are dictated by their distinct molecular mechanisms. While statins directly inhibit the rate-limiting enzyme in cholesterol synthesis, this compound appears to act on upstream regulatory pathways.

This compound

This compound, the main constituent of policosanol, is believed to exert its lipid-lowering effects indirectly. Evidence suggests it does not directly inhibit HMG-CoA reductase, the target of statins[1]. Instead, its mechanism is linked to the activation of AMP-activated protein kinase (AMPK)[6]. AMPK activation is a central regulator of cellular energy homeostasis and can lead to the downregulation of cholesterol synthesis and an increase in fatty acid oxidation[6][7][8].

OA This compound AMPK AMPK Activation OA->AMPK HMGCR_reg Downregulation of HMG-CoA Reductase mRNA AMPK->HMGCR_reg leads to FAO Fatty Acid Oxidation (Increased) AMPK->FAO promotes Chol_Synth Cholesterol Synthesis (Decreased) HMGCR_reg->Chol_Synth results in

Caption: Proposed signaling pathway for this compound.

Statins

Statins are competitive inhibitors of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway[3][9]. This direct inhibition reduces the intracellular cholesterol pool, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from circulation[3].

Statins Statins HMGCR HMG-CoA Reductase Statins->HMGCR inhibit Mevalonate Mevalonate Pathway HMGCR->Mevalonate Chol_Synth Cholesterol Synthesis (Decreased) Mevalonate->Chol_Synth LDLR Upregulation of LDL Receptors Chol_Synth->LDLR leads to LDL_Clearance Increased LDL-C Clearance LDLR->LDL_Clearance results in

Caption: Mechanism of action for Statin drugs.

Fibrates

Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism[3][10]. Activation of PPARα increases the synthesis of lipoprotein lipase, which enhances the catabolism of triglyceride-rich particles, and upregulates apolipoproteins A-I and A-II, leading to increased HDL-C levels[3].

Fibrates Fibrates PPARa PPARα Activation Fibrates->PPARa Gene_Exp Altered Gene Expression PPARa->Gene_Exp LPL Lipoprotein Lipase ↑ Gene_Exp->LPL ApoA ApoA-I / ApoA-II ↑ Gene_Exp->ApoA ApoC ApoC-III ↓ Gene_Exp->ApoC TG_Catabolism Triglyceride Catabolism (Increased) LPL->TG_Catabolism HDL_Synth HDL Synthesis (Increased) ApoA->HDL_Synth ApoC->TG_Catabolism

Caption: Fibrate drug signaling pathway via PPARα activation.

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are monoclonal antibodies or small interfering RNA (siRNA) therapies[5][11]. They prevent the PCSK9 protein from binding to LDL receptors on the liver. By inhibiting this interaction, the degradation of LDL receptors is prevented, leading to a greater number of receptors available on the hepatocyte surface to clear LDL-C from the bloodstream[4][5].

PCSK9i PCSK9 Inhibitors LDLR_Binding PCSK9-LDLR Binding PCSK9i->LDLR_Binding block PCSK9 PCSK9 Protein PCSK9->LDLR_Binding LDLR_Deg LDL Receptor Degradation LDLR_Binding->LDLR_Deg leads to LDLR_Recycle Increased LDL Receptor Recycling LDLR_Binding->LDLR_Recycle prevention leads to LDL_Clearance Increased LDL-C Clearance LDLR_Recycle->LDL_Clearance results in

Caption: Mechanism of action for PCSK9 Inhibitors.

Experimental Protocols

The evaluation of lipid-lowering therapies follows rigorous, standardized protocols to ensure data integrity and comparability across studies.

Clinical Trial Protocol for Lipid-Lowering Agents

A typical late-phase clinical trial is a multicenter, randomized, double-blind, placebo-controlled study.

Methodology:

  • Patient Screening & Enrollment: Subjects are screened based on predefined inclusion/exclusion criteria, such as baseline LDL-C levels (e.g., ≥70 mg/dL), and a history of atherosclerotic cardiovascular disease (ASCVD)[11]. A washout period for existing lipid-lowering medication may be required.

  • Dietary Standardization: Participants are instructed to follow a standard cholesterol-lowering diet for a run-in period (e.g., 6 weeks) before randomization[12].

  • Randomization: Eligible patients are randomly assigned to receive the investigational drug at various doses or a matching placebo[12][13].

  • Dosing and Follow-up: The drug is administered according to the study protocol (e.g., daily oral tablet, subcutaneous injection every few weeks/months)[11][13]. Clinic visits are scheduled at regular intervals (e.g., every 2-4 weeks) for efficacy and safety monitoring.

  • Primary Efficacy Endpoint: The primary outcome is typically the percent change in LDL-C from baseline to a specified time point (e.g., 12 or 24 weeks)[12][13].

  • Secondary Endpoints: These include changes in other lipid parameters (Total Cholesterol, HDL-C, Triglycerides, ApoB), safety assessments (adverse events, liver and kidney function tests), and sometimes cardiovascular outcomes over a longer duration[13][14].

  • Lipid Measurement: LDL-C can be calculated (e.g., using the Friedewald formula) or measured directly by methods like preparative ultracentrifugation for higher accuracy[13].

cluster_pre Pre-Trial cluster_trial Trial Execution cluster_post Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Diet Dietary Run-in Period Screen->Diet Random Randomization (Drug vs. Placebo) Diet->Random Dosing Dosing & Follow-up Visits Random->Dosing Data Data Collection (Lipid Panels, Safety Labs) Dosing->Data Analysis Endpoint Analysis (% LDL-C Change) Data->Analysis Safety Safety & Tolerability Assessment Data->Safety

Caption: General experimental workflow for a lipid-lowering drug clinical trial.

In Vitro Assay: Plaque Array for Cholesterol Particle Morphology

This method provides a visual assessment of how lipid-lowering drugs affect the formation and morphology of cholesterol particles in serum.

Methodology:

  • Assay Setup: A 96-well plate is prepared with phosphate-buffered saline (PBS) in each well.

  • Drug Addition: A small volume of the lipid-lowering drug solution (e.g., this compound, statin) is added to the designated wells. Control wells receive no drug.

  • Serum Incubation: Serum samples are added to the wells, and the plate is incubated to allow for the formation of cholesterol particles.

  • Imaging: The morphology of the resulting cholesterol particles is visualized and captured using imaging flow cytometry.

  • Data Analysis: The images are analyzed to quantify changes in particle size, shape, and aggregation, providing insights into the drug's effect on cholesterol particle characteristics.

Conclusion

This compound, primarily studied as part of policosanol, demonstrates significant LDL-C and total cholesterol-lowering effects, comparable in some studies to low-dose statins, alongside a favorable increase in HDL-C. Its proposed mechanism via AMPK activation presents a different therapeutic pathway than existing drug classes. However, it is crucial to note that much of the foundational research on policosanol originates from a single research group, and its effect on triglycerides is minimal[15].

In contrast, statins, fibrates, and PCSK9 inhibitors are well-established therapies with extensive clinical data supporting their efficacy and safety profiles in reducing cardiovascular events[16][17][18]. Statins remain the first-line therapy for LDL-C reduction[19]. Fibrates are primarily used for managing hypertriglyceridemia[20], while PCSK9 inhibitors offer potent LDL-C reduction for high-risk patients who are statin-intolerant or require additional lowering[4][21].

This compound may represent a promising phytochemical alternative or adjunct therapy, but further independent, large-scale clinical trials are necessary to fully elucidate its mechanism, confirm its efficacy across diverse populations, and establish its long-term impact on cardiovascular outcomes.

References

Safety Operating Guide

Prudent Disposal of Octacosanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The proper disposal of octacosanoic acid, a very long-chain saturated fatty acid, requires careful consideration due to conflicting hazard information. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it is "harmful if swallowed" and "very toxic to aquatic life with long lasting effects"[1]. Given this discrepancy, a conservative approach that prioritizes environmental safety is essential. This guide provides a step-by-step procedure for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material and place it into a suitable container for disposal[2]. Avoid generating dust.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource
Molecular Formula C₂₈H₅₆O₂[3][4]
Molecular Weight 424.74 g/mol [1]
Appearance PowderSigma-Aldrich
Melting Point 91-93 °CSigma-Aldrich
Solubility Soluble in chloroform (50 mg/mL)Sigma-Aldrich
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

Given the potential for aquatic toxicity, this compound and its containers should not be disposed of in the regular trash or down the drain. The following protocol outlines the recommended procedure for its disposal as chemical waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware (e.g., weigh boats, pipette tips), as chemical waste.

  • Segregate this compound waste from other waste streams to avoid unintended reactions. Store it separately from strong oxidizing agents.

2. Waste Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. The original product container can often be used if it is in good condition.

  • Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Do not accumulate more than 55 gallons of chemical waste in an SAA at any one time[6].

4. Arranging for Disposal:

  • Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or attaching a specific waste tag to the container.

5. Empty Container Disposal:

  • An "empty" container that held this compound must be managed as chemical waste unless it has been triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinsing process must be collected and disposed of as chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start This compound Waste Generated is_contaminated Contaminated Labware or Pure Substance? start->is_contaminated collect_waste Collect in a Labeled, Compatible Waste Container is_contaminated->collect_waste Yes store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa is_container_empty Is the Original Container Empty? store_saa->is_container_empty contact_ehs Contact EHS for Pickup disposal Proper Disposal by EHS contact_ehs->disposal triple_rinse Triple-Rinse Container with Appropriate Solvent collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Empty Container as Non-Hazardous Waste (per institutional policy) triple_rinse->dispose_container collect_rinsate->store_saa is_container_empty->contact_ehs No (Container is for disposal) is_container_empty->triple_rinse Yes

Caption: Workflow for the proper disposal of this compound.

Regulatory Compliance

The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[7]. Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA regulations[8]. It is imperative to adhere to your institution's specific waste management plan, which is designed to comply with all applicable regulations.

Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety department. Always consult with your EHS office for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling Octacosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Octacosanoic acid in a laboratory setting. Following these procedures will help ensure a safe working environment and proper disposal of materials.

I. Personal Protective Equipment (PPE)

While this compound is generally not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.[1][2] One safety data sheet has classified it as harmful if swallowed.[3] When heated, it can release irritating fumes.[1] Therefore, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecifications & Use
Hand Protection Protective GlovesNitrile or latex gloves are recommended to prevent skin contact.[4]
Eye Protection Safety Glasses / GogglesWear safety glasses with side shields at all times.[4] Use chemical safety goggles if there is a risk of splashing.[4]
Respiratory Protection Dust RespiratorUse a dust respirator when handling the powdered form to avoid inhalation of dust particles.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential contamination.[4]

II. Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

A. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is recommended, especially when working with the powdered form or when heating the substance.[4]

  • Avoid Dust Formation: Take care to minimize the creation of dust when transferring or weighing the powdered solid.[4][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[4]

  • Ignition Sources: Keep away from open flames and other sources of ignition.[4]

B. Storage:

  • Container: Store in a tightly closed container.[1]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[1]

III. Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.

A. Spill Response:

Spill SizeProcedure
Small Spill 1. Wipe up the spilled solid with a damp cloth. 2. Clean the spill area with water.[1]
Large Spill 1. Cover the spill with an inert absorbent material such as sand or earth.[1] 2. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] 3. Clean the spill area thoroughly.

B. Disposal:

This compound is not typically classified as hazardous waste.[1] However, all disposals must adhere to local, regional, and national regulations.[3]

  • Waste Container: Place waste this compound and any contaminated materials (e.g., gloves, wipes) into a designated and properly labeled waste container.

  • Disposal Method: The recommended method of disposal is landfilling.[1] Do not dispose of it down the drain or in regular trash unless permitted by institutional and local guidelines.[4][5]

IV. Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Weigh and transfer this compound B->C D Perform experimental procedure C->D E Clean workspace and equipment D->E F Dispose of waste in labeled container E->F G Doff and dispose of PPE F->G H Wash hands thoroughly G->H

Caption: Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octacosanoic acid
Reactant of Route 2
Reactant of Route 2
Octacosanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.